2-Anilino-5-nitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 184730. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-anilino-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)11-8-10(15(18)19)6-7-12(11)14-9-4-2-1-3-5-9/h1-8,14H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTLBHVBCHNOAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282569 | |
| Record name | 2-Anilino-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16927-50-7 | |
| Record name | 5-Nitro-2-phenylaminobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16927-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 184730 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016927507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC184730 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC26560 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Anilino-5-nitrobenzoic acid | |
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| Record name | 5-NITRO-N-PHENYLANTHRANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
2-Anilino-5-nitrobenzoic acid chemical properties
An In-depth Technical Guide to 2-Anilino-5-nitrobenzoic Acid: Synthesis, Characterization, and Inferred Properties
Abstract
This technical guide provides a detailed examination of this compound, a specialized N-aryl anthranilic acid derivative. It is crucial to distinguish this compound from its more extensively documented analogue, 2-Amino-5-nitrobenzoic acid, which possesses a primary amine instead of a secondary diarylamine. Due to the limited availability of comprehensive public data for this compound, this guide focuses on its fundamental identifiers, proposes a robust synthetic pathway based on established chemical transformations, infers its chemical properties and reactivity from its constituent functional groups, and provides a framework for its spectroscopic characterization. This document is intended for researchers, medicinal chemists, and drug development professionals interested in leveraging this scaffold for novel synthesis and discovery.
Introduction and Structural Distinction
This compound belongs to the class of N-aryl anthranilic acids. Its structure is characterized by a benzoic acid core, substituted with a nitro group at the 5-position and an anilino (phenylamino) group at the 2-position. This diarylamine linkage is the key structural feature that differentiates it from 2-Amino-5-nitrobenzoic acid. The presence of the bulky phenyl group, the electron-withdrawing nitro group, and the acidic carboxylic acid moiety endows the molecule with a unique electronic and steric profile, suggesting potential applications as a scaffold in medicinal chemistry and materials science.
The structural difference is paramount and is visualized below.
Chemical Identity and Physicochemical Properties
While extensive experimental data is not widely published, the fundamental properties of this compound can be defined. Inferred properties are derived from its chemical structure and analogies to similar compounds.
| Property | Value | Source |
| IUPAC Name | 2-(phenylamino)-5-nitrobenzoic acid | - |
| Molecular Formula | C₁₃H₁₀N₂O₄ | [1] |
| Molecular Weight | 258.23 g/mol | [1] |
| InChIKey | DOTLBHVBCHNOAA-UHFFFAOYSA-N | [1] |
| Appearance | Inferred: Yellow to orange crystalline solid (typical for nitroaromatics) | - |
| Solubility | Inferred: Insoluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, ethanol) and aqueous base. | - |
| pKa (Carboxylic Acid) | Inferred: ~3.5 - 4.5 | - |
Synthesis and Mechanistic Considerations
The most logical and field-proven approach to synthesizing this compound is through a nucleophilic aromatic substitution reaction, specifically a copper-catalyzed Ullmann condensation (often referred to as a Goldberg reaction for C-N bond formation) or a related metal-free variant.[2] The common starting materials are 2-chloro-5-nitrobenzoic acid and aniline.
The electron-withdrawing nitro group in the para-position to the chlorine atom activates the aryl halide for nucleophilic attack, making this transformation feasible.[3]
Sources
Spectroscopic Characterization of 2-Anilino-5-nitrobenzoic Acid: A Technical Guide
Introduction
2-Anilino-5-nitrobenzoic acid, a derivative of N-phenylanthranilic acid (fenamic acid), is a compound of interest in medicinal chemistry and materials science. Its structure, featuring a diphenylamine backbone, a carboxylic acid moiety, and a strongly electron-withdrawing nitro group, imparts unique chemical and electronic properties. As with fenamic acid derivatives, which are known non-steroidal anti-inflammatory drugs (NSAIDs), understanding the precise molecular structure is critical for predicting its biological activity and chemical reactivity.[1]
This technical guide provides an in-depth analysis of the spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals, offering a foundational resource for its structural elucidation and characterization. While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from its parent structures and analogous compounds to present a robust, predictive analysis, supplemented with available experimental mass spectrometry data.
Molecular Structure and Overview
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a benzoic acid ring and an aniline ring linked by a secondary amine. The nitro group is positioned para to the amine linkage on the benzoic acid ring, significantly influencing the electronic distribution across the molecule.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for this compound is not readily found in peer-reviewed literature, we can predict the salient features of its ¹H and ¹³C NMR spectra based on the well-understood principles of NMR and data from analogous compounds.
Experimental Protocol (NMR)
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable protons (NH and COOH) are observable.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube.
-
¹H NMR: Record the spectrum on a 400 MHz (or higher) spectrometer. Acquire data over a spectral width of 0-14 ppm.
-
¹³C NMR: Record the spectrum using a proton-decoupled pulse sequence on the same instrument, typically over a spectral width of 0-200 ppm, to obtain singlets for each unique carbon environment.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, and the carboxylic acid proton. The electron-withdrawing nitro group will significantly deshield adjacent protons, shifting them downfield.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment (Proton) | Causality and Insights |
| ~13.0 - 13.5 | Broad Singlet | COOH | The carboxylic acid proton is highly deshielded and acidic. It appears as a broad signal due to hydrogen bonding and chemical exchange. |
| ~9.5 - 10.0 | Singlet | NH | The amine proton is deshielded by the adjacent aromatic rings and its signal is often broadened due to quadrupole effects of the nitrogen atom. |
| ~8.5 - 8.7 | Doublet | H-6 | This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. |
| ~8.0 - 8.2 | Doublet of Doublets | H-4 | This proton is ortho to the nitro group and meta to the carboxylic acid, leading to a downfield shift. |
| ~7.2 - 7.5 | Multiplet | Phenyl H (ortho, meta, para) | Protons on the aniline ring will appear in the typical aromatic region. The ortho protons will be most affected by the amine bridge. |
| ~7.0 - 7.1 | Doublet | H-3 | This proton is ortho to the amino group and is expected to be the most upfield of the protons on the nitro-substituted ring. |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will show 13 distinct signals, though some aromatic signals may overlap. The carbons directly attached to electronegative atoms (O, N) will be the most downfield.
| Predicted Chemical Shift (δ) ppm | Assignment (Carbon) | Causality and Insights |
| ~168 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded by the two oxygen atoms. |
| ~145-150 | C-2, C-5 | Carbons directly bonded to the amino and nitro groups, respectively, will be significantly deshielded. |
| ~135-140 | Phenyl C (ipso) | The carbon of the aniline ring attached to the bridging nitrogen. |
| ~115-130 | Aromatic CH | The remaining 8 aromatic carbons will resonate in this region. Carbons ortho and para to the nitro group will be shifted further downfield.[2] |
| ~110-115 | C-1 | The carbon bearing the carboxylic acid group. |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the key functional groups within a molecule. The spectrum of this compound is expected to be complex but will feature characteristic absorption bands for the N-H, O-H, C=O, and N-O bonds.
Experimental Protocol (FTIR)
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powdered compound directly onto the ATR crystal (e.g., diamond).
-
Data Acquisition: Apply pressure to ensure good contact. Record a background spectrum of the clean, empty ATR crystal first.
-
Spectrum Recording: Record the sample spectrum in the mid-infrared range (4000 to 400 cm⁻¹). The background is automatically subtracted.[3]
Expected FTIR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode | Insights |
| ~3300 - 3400 | N-H (secondary amine) | Stretch | A relatively sharp peak, characteristic of the secondary amine linking the two aromatic rings.[4] |
| ~2500 - 3300 | O-H (carboxylic acid) | Stretch | A very broad absorption band, often overlapping with C-H stretches, due to strong intermolecular hydrogen bonding. |
| ~1680 - 1710 | C=O (carboxylic acid) | Stretch | A strong, sharp peak corresponding to the carbonyl group. Its position indicates it is part of a conjugated acid system.[3] |
| ~1570 - 1620 | C=C (aromatic) & N-H Bend | Stretch & Bend | Multiple sharp peaks of medium intensity, characteristic of the aromatic rings. The N-H bending vibration may also appear here. |
| ~1500 - 1550 | N-O (nitro group) | Asymmetric Stretch | A very strong and characteristic absorption for the nitro group.[3] |
| ~1330 - 1370 | N-O (nitro group) | Symmetric Stretch | Another very strong and characteristic absorption for the nitro group, confirming its presence.[3] |
| ~1200 - 1300 | C-N (aromatic amine) | Stretch | Stretch associated with the bond between the aniline ring and the bridging nitrogen. |
| ~1150 - 1250 | C-O (carboxylic acid) | Stretch | Stretch associated with the carbon-oxygen single bond of the carboxylic acid. |
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, allowing for confirmation of its elemental composition and structural features.
Experimental Protocol (GC-MS)
-
Sample Introduction: A dilute solution of the compound is injected into a Gas Chromatograph (GC). The sample is vaporized and separated on a capillary column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Impact (EI) at 70 eV.
-
Mass Analysis: The resulting ions (the molecular ion and various fragments) are separated by their mass-to-charge ratio (m/z) and detected.[3]
Experimental Mass Spectrometry Data
The molecular formula of this compound is C₁₃H₁₀N₂O₄, with an exact mass of 258.06 g/mol .[5] The EI mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.
| m/z Value | Proposed Fragment | Formula | Insights |
| 258 | [M]⁺ | [C₁₃H₁₀N₂O₄]⁺ | Molecular Ion Peak. Confirms the molecular weight of the compound. [5] |
| 241 | [M - OH]⁺ | [C₁₃H₉N₂O₃]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 213 | [M - NO₂]⁺ | [C₁₃H₁₀NO₂]⁺ | Loss of the nitro group, a common fragmentation pathway for nitroaromatics. |
| 212 | [M - H₂O - CO]⁺ | [C₁₂H₈N₂O]⁺ | A complex fragmentation involving loss of water and carbon monoxide. |
| 167 | [C₁₂H₉N]⁺ | [C₁₂H₉N]⁺ | Fragment corresponding to the diphenylamine cation radical after loss of all substituents. |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron impact is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation cascades, primarily involving the loss of the labile carboxylic acid and nitro groups.
Caption: Proposed EI fragmentation pathway for this compound.
Conclusion
The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and mass spectrometry. This guide provides a detailed predictive framework for its ¹H and ¹³C NMR and IR spectra, highlighting the expected influence of its key functional groups—the secondary amine, the carboxylic acid, and the nitro group. The experimental mass spectrometry data confirms the molecular weight of 258 g/mol and reveals a fragmentation pattern dominated by the loss of the nitro and carboxyl moieties. Together, these spectroscopic techniques provide a comprehensive and self-validating system for the unambiguous identification and characterization of this molecule.
References
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SpectraBase. (n.d.). 2-Anilino-5-nitro-benzoic acid. Wiley-VCH GmbH. Retrieved from [Link]
-
Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10). Retrieved from [Link]
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St. Joseph's College. (n.d.). Synthesis and Characterisation of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. Retrieved from [Link]
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PubChem. (n.d.). N-Phenylanthranilic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]
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ResearchGate. (2020). Mono azo dyes derived from 5-nitroanthranilic acid: Synthesis, absorption properties and DFT calculations. Dyes and Pigments, 173, 107932. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information: 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Amino-5-nitrobenzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
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PubMed. (2012). 2-(2-Nitro-anilino)benzoic acid. Acta Crystallographica Section E, 68(Pt 1), o213. Retrieved from [Link]
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NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2019). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Human Metabolome Database. (2021). Showing metabocard for 5-Mercapto-2-nitro-benzoic acid (HMDB0245253). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to the Synthesis and Characterization of 2-Anilino-5-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 2-Anilino-5-nitrobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed is the Ullmann condensation, a robust and well-established method for the formation of C-N bonds. This document elucidates the underlying principles of the synthesis, offers a meticulous, step-by-step experimental protocol, and presents a thorough characterization of the final product using modern spectroscopic techniques. The intended audience includes researchers, medicinal chemists, and professionals in drug development who require a practical and scientifically grounded resource for the preparation and validation of this important synthetic building block.
Introduction: The Significance of this compound
This compound is a derivative of anthranilic acid and serves as a crucial precursor in the synthesis of a variety of heterocyclic compounds and active pharmaceutical ingredients (APIs). Its molecular architecture, which features a diarylamine backbone with strategically placed carboxylic acid and nitro functional groups, makes it a versatile starting material. These functional groups offer multiple reactive sites for further chemical modification.
Notably, this compound is a key intermediate in the synthesis of quinazolinone derivatives, which are known to exhibit a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1] The presence of the electron-withdrawing nitro group can influence the electronic properties of resulting molecules and provides a handle for further functionalization, such as reduction to an amino group, enabling the synthesis of diverse compound libraries for drug discovery.
Synthesis via Ullmann Condensation
The synthesis of this compound is effectively achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[2] This method involves the coupling of an aryl halide with an amine. In this specific application, 2-chloro-5-nitrobenzoic acid is reacted with aniline.
Principle and Mechanism
The Ullmann condensation is a classic C-N cross-coupling reaction.[3] While the precise mechanism can be complex and subject to reaction conditions, it is generally accepted to involve a Cu(I) species as the active catalyst. The reaction is typically performed at elevated temperatures in the presence of a base.
The key steps are believed to be:
-
Formation of the Active Catalyst: A Cu(I) species is generated in situ.
-
Oxidative Addition: The aryl halide (2-chloro-5-nitrobenzoic acid) undergoes oxidative addition to the Cu(I) center.
-
Amine Coordination and Deprotonation: Aniline coordinates to the copper center, and a base facilitates its deprotonation to form a more nucleophilic anilide.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the this compound product and regenerating the Cu(I) catalyst.
The electron-withdrawing nitro group on the 2-chloro-5-nitrobenzoic acid starting material activates the aryl halide, making it more susceptible to nucleophilic attack and facilitating the reaction.[2][4]
Sources
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- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Physical properties of 2-Anilino-5-nitrobenzoic acid (solubility, melting point)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the key physical properties of 2-Anilino-5-nitrobenzoic acid, specifically its melting point and solubility profile. While direct experimental data for this compound is not extensively available in the public domain, this guide leverages data from structurally analogous compounds to provide reasoned estimations and a framework for experimental determination. The core of this document is to equip researchers and drug development professionals with the foundational knowledge and detailed methodologies required to accurately characterize this compound for applications in medicinal chemistry, materials science, and synthetic chemistry.
Introduction: The Significance of Physical Properties in Drug Development
The physical properties of an active pharmaceutical ingredient (API), such as its melting point and solubility, are critical determinants of its developability and ultimate therapeutic efficacy. The melting point provides a preliminary indication of a compound's purity and is vital for many manufacturing processes. Solubility, particularly in aqueous and organic media, directly influences a drug's bioavailability, formulation strategies, and purification methods.
This compound, a derivative of N-phenylanthranilic acid, belongs to a class of compounds with significant biological and chemical interest. Understanding its physical characteristics is a prerequisite for its rational application in research and development. This guide will delve into the theoretical and practical aspects of determining these crucial parameters.
Melting Point of this compound: An Estimation and Protocol for Determination
Estimation Based on Structural Analogs
Direct experimental values for the melting point of this compound are not readily found in the surveyed literature. However, we can infer an approximate range by examining closely related structures:
-
N-Phenylanthranilic Acid (Fenamic Acid): This parent structure, lacking the nitro group, has a reported melting point in the range of 182-185 °C.
-
2-Amino-5-nitrobenzoic Acid: This analog, with an amino group instead of an anilino group, exhibits a significantly higher melting point of approximately 270 °C with decomposition[1].
The presence of the nitro group in 2-Amino-5-nitrobenzoic acid contributes to strong intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, leading to a higher melting point compared to N-phenylanthranilic acid. The replacement of the amino group with the bulkier anilino group in our target compound is expected to influence crystal packing and intermolecular forces. It is plausible that the melting point of this compound will lie between these two values, likely closer to the higher end due to the continued presence of the nitro group and the potential for additional van der Waals interactions from the phenyl ring.
Table 1: Melting Points of Structurally Related Compounds
| Compound | Structure | Melting Point (°C) |
| N-Phenylanthranilic Acid | C₁₃H₁₁NO₂ | 182-185 |
| 2-Amino-5-nitrobenzoic Acid | C₇H₆N₂O₄ | ~270 (decomposes)[1] |
| This compound | C₁₃H₁₀N₂O₄ | To be determined |
Experimental Protocol for Melting Point Determination
The capillary method is the standard for accurate melting point determination.
Objective: To precisely measure the temperature range over which this compound transitions from a solid to a liquid.
Materials and Apparatus:
-
This compound (finely powdered)
-
Capillary tubes (one end sealed)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
Place a small amount of the sample on a clean, dry surface.
-
Use a mortar and pestle to grind the sample into a fine powder.
-
Carefully pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube gently on a hard surface.
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the starting temperature to approximately 20°C below the expected melting point.
-
Set a heating rate of 1-2 °C per minute for an accurate determination. A faster rate can be used for a preliminary, approximate measurement.
-
-
Measurement:
-
Observe the sample through the magnifying lens as the temperature rises.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the clear point).
-
The melting point is reported as the range between these two temperatures.
-
Diagram 1: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid compound.
Solubility Profile of this compound
Qualitative and Quantitative Solubility: A Comparative Analysis
The solubility of a compound is a function of its polarity and the intermolecular forces it can form with a solvent.
-
Water Solubility: 2-Amino-5-nitrobenzoic acid is reported to be insoluble in water[1]. Similarly, N-phenylanthranilic acid is also insoluble in water. Given the predominantly non-polar nature of the anilino group, it is highly probable that This compound is practically insoluble in water .
-
Organic Solvent Solubility: N-phenylanthranilic acid is soluble in organic solvents such as ethanol and acetone. A detailed study on the solubility of N-phenylanthranilic acid in nine organic solvents showed that its solubility is highest in acetone, followed by ethyl acetate, and lower in less polar solvents like toluene[2].
It is expected that this compound will exhibit solubility in polar organic solvents. The presence of the nitro group may slightly modulate its solubility profile compared to N-phenylanthranilic acid.
Table 2: Mole Fraction Solubility of N-Phenylanthranilic Acid in Various Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction (10³x₁) |
| Acetone | 267.89 |
| Ethyl Acetate | 213.12 |
| 1-Butanol | 179.79 |
| n-Propanol | 158.46 |
| Ethanol | 137.93 |
| Isopropanol | 125.43 |
| Methanol | 114.92 |
| Toluene | 36.42 |
| Acetonitrile | 28.59 |
| Data adapted from a study on N-phenylanthranilic acid and is provided as a reference for estimating the solubility of this compound.[2] |
Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.
Materials and Apparatus:
-
This compound
-
Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.45 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume or mass of the chosen solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly.
-
Place the vial in a constant temperature shaker and agitate for 24-72 hours. The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration plateaus.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with the solvent.
-
Determine the concentration of the diluted solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the original concentration in the saturated solution.
-
Diagram 2: Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining the thermodynamic solubility of a compound.
Conclusion
This technical guide has provided a detailed overview of the critical physical properties of this compound, namely its melting point and solubility. In the absence of direct experimental data, this guide has offered estimations based on structurally similar compounds and, more importantly, has provided robust, step-by-step protocols for their experimental determination. For researchers and professionals in drug development, the methodologies outlined herein will enable the accurate characterization of this compound, which is essential for its advancement in any research and development pipeline.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Properties and Applications of 2-Amino-5-nitrobenzoic Acid. Retrieved from [Link]
-
Chen, J., et al. (2018). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. Journal of Molecular Liquids, 265, 747-754. Retrieved from [Link]
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A Senior Application Scientist's Technical Guide to 2-Amino-5-nitrobenzoic Acid (CAS 616-79-5)
Author's Note: This technical guide is centered on the compound corresponding to CAS Number 616-79-5 . It is critical to note that this CAS number uniquely identifies 2-Amino-5-nitrobenzoic acid (also known as 5-Nitroanthranilic acid)[1][2][3]. The topic name provided, "2-Anilino-5-nitrobenzoic acid," refers to a different chemical structure (C13H10N2O4)[4]. To ensure scientific accuracy and utility, this document will comprehensively address the correct compound, 2-Amino-5-nitrobenzoic acid (C7H6N2O4), as designated by the specified CAS number.
Introduction: The Strategic Importance of 2-Amino-5-nitrobenzoic Acid
2-Amino-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis.[5] Its structure is distinguished by the strategic placement of three key functional groups on a benzene ring: an ortho-amino-substituted carboxylic acid (the anthranilic acid core) and a nitro group positioned para to the amine. This unique arrangement provides a scaffold for a diverse array of chemical transformations, making it an invaluable intermediate in the pharmaceutical, dye, and fine chemical industries.[6][7]
The presence of the nucleophilic amino group, the electrophilic aromatic ring (activated by the nitro group), and the carboxylic acid moiety allows for sequential and regioselective reactions. This versatility is the cornerstone of its utility, enabling chemists to construct complex molecular architectures, particularly heterocyclic systems, which are prevalent in biologically active compounds.[8] This guide provides an in-depth exploration of its properties, synthesis, and applications for professionals engaged in research and development.
Physicochemical & Spectroscopic Profile
Accurate characterization is the foundation of all subsequent applications. The data presented here are compiled from authoritative sources to provide a reliable reference for laboratory work.
Core Physical and Chemical Properties
The compound is typically a bright yellow crystalline powder, a characteristic color arising from the nitro-aromatic chromophore.[9][10] Its thermal stability is notable, with a high melting point that involves decomposition.[2]
| Property | Value | Citations |
| CAS Number | 616-79-5 | [1][2] |
| Molecular Formula | C₇H₆N₂O₄ | [2][11] |
| Molecular Weight | 182.13 g/mol | [2][11] |
| IUPAC Name | 2-amino-5-nitrobenzoic acid | [11] |
| Synonyms | 5-Nitroanthranilic acid | [2][12] |
| Appearance | Light yellow to bright yellow powder/crystal | [9][10][12] |
| Melting Point | ~270 °C (with decomposition) | [2][9][10] |
| Water Solubility | Limited / Insoluble | [10] |
| SMILES | C1=CC(=C(C=C1[O-])C(=O)O)N | [11] |
| InChIKey | RUCHWTKMOWXHLU-UHFFFAOYSA-N | [2][11] |
Spectroscopic Fingerprint for Structural Verification
Spectroscopic analysis is indispensable for confirming the identity and purity of 2-Amino-5-nitrobenzoic acid. The following data represent typical findings.
The FTIR spectrum provides a rapid and definitive confirmation of the key functional groups. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.[13]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3200 | N-H stretch (Amine) |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) |
| 1720 - 1680 | C=O stretch (Carboxylic Acid) |
| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) |
| 1550 - 1475 | N-O asymmetric stretch (Nitro group) |
| 1350 - 1300 | N-O symmetric stretch (Nitro group) |
| 1300 - 1200 | C-N stretch (Aromatic Amine) |
| 1250 - 1000 | C-O stretch (Carboxylic Acid) |
| (Data synthesized from typical functional group regions and reference[13]) |
While specific spectral data were not available in the provided search results, standard protocols for these analyses are well-established.[13]
-
¹H & ¹³C NMR Spectroscopy Protocol: A sample (5-10 mg) is dissolved in a deuterated solvent like DMSO-d₆. Spectra are recorded on a 400 MHz or higher spectrometer using Tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, the expected spectrum would show distinct aromatic protons and exchangeable protons for the amine and carboxylic acid groups. For ¹³C NMR, a proton-decoupled sequence is used to identify the seven unique carbon environments.[13]
-
Mass Spectrometry Protocol: Mass spectrometry confirms the molecular weight. Typical analysis would show the molecular ion peak [M]⁺ at m/z 182. Key fragmentation patterns would include the loss of water [M - H₂O]⁺ and the nitro group [M - NO₂]⁺.[13]
Synthesis Strategies: Pathways to a Versatile Intermediate
The synthesis of 2-Amino-5-nitrobenzoic acid can be approached from several precursors. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations.
Comparative Analysis of Synthetic Routes
Two primary routes have been well-documented: the nitration of N-acetylanthranilic acid and the oxidative cleavage of 5-nitroisatin.[6] The former is a two-step process involving protection-nitration-deprotection, while the latter offers a more direct, one-step conversion.[6]
| Parameter | Route 1: From N-Acetylanthranilic Acid | Route 2: From 5-Nitroisatin |
| Starting Material | N-Acetylanthranilic Acid | 5-Nitroisatin |
| Key Reagents | Sulfuric acid, Nitric acid, HCl/NaOH | Hydrogen peroxide, Sodium hydroxide |
| Reaction Steps | 2 (Nitration, Hydrolysis) | 1 |
| Reported Overall Yield | ~61.2% | ~76.7% |
| Reaction Conditions | Nitration: <10°C; Hydrolysis: Reflux | 10°C |
| Key Advantage | Uses readily available starting materials | Higher yield, one-step process |
| (Data sourced from BenchChem's comparative guide[6]) |
Detailed Experimental Protocol: Synthesis from N-Acetylanthranilic Acid
This method is a classic and reliable laboratory procedure that demonstrates fundamental organic chemistry principles.[5][6]
Step 1: Nitration of N-Acetylanthranilic Acid
-
Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer and thermometer, prepare a mixture of 38.4 g of concentrated sulfuric acid and 20 mL of glacial acetic acid. Cool the mixture to room temperature.[5][6]
-
Addition: While stirring, add 9 g (0.05 mol) of powdered, dry N-acetylanthranilic acid. Continue stirring for 30 minutes, then cool the mixture to 9°C in an ice-water bath.[5][6]
-
Nitration: Prepare a cold nitrating mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid. Add this mixture dropwise to the flask, ensuring the internal temperature is maintained below 10°C.[5][6]
-
Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 3 hours.[5][6]
-
Precipitation: Pour the reaction mixture into 200 mL of ice water. The product, 5-Nitro-N-acetylanthranilic acid, will precipitate. Allow it to stand overnight for complete precipitation.[6]
-
Isolation: Collect the solid by filtration and wash thoroughly with ice water.[6]
Step 2: Hydrolysis of 5-Nitro-N-acetylanthranilic acid
-
Setup: In a 250 mL flask, combine the crude product from Step 1 (approx. 0.0335 mol), 25 mL of absolute ethanol, and 100 mL of 6 M hydrochloric acid.[5]
-
Hydrolysis: Heat the mixture to reflux (approx. 81°C) for 1.5 hours.[5][6]
-
Isolation & Purification: After cooling, filter the solution. Neutralize the filtrate to a pH of 3-4 with a suitable base (e.g., 1 M NaOH) to precipitate the final product, 2-Amino-5-nitrobenzoic acid.[6] Collect the yellow solid by filtration and wash with cold water. Recrystallization from ethanol can be performed for further purification.[14]
Synthesis Workflow Visualization
The following diagram illustrates the logical flow of the two primary synthesis routes discussed.
Caption: Comparative workflow of two main synthesis routes.
Core Applications in Drug Development and Chemical Synthesis
The trifunctional nature of 2-Amino-5-nitrobenzoic acid makes it a strategically important precursor for a wide range of high-value molecules.
A Privileged Scaffold for Heterocyclic Chemistry
The compound is a vital starting material for the synthesis of quinazolone derivatives.[8] The quinazolone core is a "privileged scaffold" in medicinal chemistry, found in numerous compounds with anticancer, anti-inflammatory, and antimicrobial activities.[8] The synthetic process typically involves the cyclization of the anthranilic acid derivative with reagents like formamide or acetic anhydride, which introduce substituents at the 2-position of the quinazolone ring.[8] The nitro group at the 6-position (derived from the 5-nitro group of the starting material) serves as a versatile handle for further functionalization, often by reduction to an amine.[8]
Precursor to Bioactive Molecules and APIs
Its derivatives have been extensively explored for a range of therapeutic applications:
-
Anticancer Agents: It serves as a precursor for compounds that modulate critical signaling pathways in cancer cells.[7] For example, it is used to create analogs of Niclosamide, a drug investigated for its ability to inhibit STAT3 and Androgen Receptor (AR) signaling.[7]
-
Antiviral and Anthelmintic Drugs: The molecule is a building block for agents designed to inhibit viral replication or act as anti-parasitic drugs.[7]
-
Anti-inflammatory Agents: It provides a foundational scaffold for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).[7]
Intermediate in Dye Synthesis
Beyond pharmaceuticals, 2-Amino-5-nitrobenzoic acid is used in the synthesis of azo dyes.[15] The primary aromatic amine can be readily converted into a diazonium salt through diazotization. This reactive intermediate is then coupled with an electron-rich substrate to form a highly colored azo compound, which has applications in textiles and coatings.[15]
Application Pathways Visualization
This diagram illustrates how 2-Amino-5-nitrobenzoic acid acts as a central hub for synthesizing diverse chemical classes.
Caption: Key synthetic applications originating from the title compound.
Safety, Handling, and Storage
Proper handling of 2-Amino-5-nitrobenzoic acid is essential for laboratory safety. The compound is classified as an irritant.[2][16]
Hazard Identification and Precautionary Measures
| Hazard Class | GHS Classification | Precautionary Statements (Examples) |
| Acute Toxicity | Oral (Category 4) | H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product.[16] |
| Skin Irritation | Category 2 | H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][16] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][16] |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[2][16] |
| (Data sourced from Safety Data Sheets[2][16]) |
Recommended Laboratory Practices
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[16]
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. A dust mask (type N95) is recommended when handling the powder.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][17] Keep away from strong oxidizing agents and strong bases.[17]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[16][17]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[16][17]
-
Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[16][17]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[16]
-
References
- BenchChem. (2025). Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide. BenchChem.
- Ullmann Condensation. (n.d.). In Wikipedia.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: 2-Amino-5-nitrobenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis. BenchChem.
- BLD Pharm. (n.d.). 616-79-5|2-Amino-5-nitrobenzoic acid.
- Sigma-Aldrich. (n.d.). 2-Amino-5-nitrobenzoic acid 95.
- BenchChem. (2025). Application of 2-Amino-5-nitrobenzoic Acid in the Synthesis of Quinazolone Scaffolds. BenchChem.
- MedChemExpress. (2025). 2-Amino-5-nitrobenzoic acid-SDS.
- ChemicalBook. (2025). 2-Amino-5-nitrobenzoic acid Chemical Properties,Uses,Production.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties and Applications of 2-Amino-5-nitrobenzoic Acid.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 2-Amino-5-nitrobenzoic Acid | 616-79-5.
- National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitrobenzoic acid. PubChem Compound Database.
- BenchChem. (2025). A Comparative Guide to the Applications of 2-Amino-5-nitrobenzoic Acid. BenchChem.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Methyl-5-nitrobenzoic acid.
- National Center for Biotechnology Information. (2025). 2-Amino-5-nitrobenzoic acid. PubChem Compound Database.
- BenchChem. (2025). A Comprehensive Technical Guide to the Physical Properties of 2-Amino-5-nitrobenzoic acid. BenchChem.
- SpectraBase. (2025). 2-Anilino-5-nitro-benzoic acid - Optional[MS (GC)] - Spectrum.
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A Comprehensive Technical Guide to the Synthesis and Applications of 2-Amino-5-nitrobenzoic Acid and its Anilino Derivatives
This in-depth technical guide provides a comprehensive overview of 2-amino-5-nitrobenzoic acid, a versatile chemical intermediate, with a special focus on its synthetic applications and the potential for derivatization to compounds such as 2-anilino-5-nitrobenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of its primary applications.
Introduction: The Versatility of a Trifunctional Building Block
2-Amino-5-nitrobenzoic acid, also known as 5-nitroanthranilic acid, is a valuable and versatile building block in the field of organic synthesis. Its unique trifunctional nature, possessing an amino group, a carboxylic acid group, and a nitro group on an aromatic ring, provides multiple reactive sites for the construction of complex molecular architectures. This allows for its participation in a wide array of chemical transformations, making it a pivotal starting material for a diverse range of organic compounds, including heterocyclic systems and azo dyes, many of which exhibit significant biological and industrial importance.[1]
Characterized as a light yellow crystalline powder with a melting point of approximately 270°C (with decomposition), its limited solubility in water is a key consideration in reaction design.[2] The high purity, often exceeding 99.0%, is crucial for its application in sensitive fields like pharmaceutical synthesis.
Core Synthetic Pathways to 2-Amino-5-nitrobenzoic Acid
The laboratory-scale synthesis of 2-amino-5-nitrobenzoic acid can be achieved through several established routes. The choice of pathway often depends on the availability of starting materials and desired scale.
Synthesis from N-Acetylaminobenzoic Acid
This common pathway involves the nitration of N-acetylaminobenzoic acid, followed by hydrolysis of the acetyl protecting group. The initial acetylation of the amino group of anthranilic acid is a crucial step to prevent oxidation and to direct the nitration to the desired position.[1]
Reaction Scheme:
-
Acetylation: Anthranilic acid is reacted with acetic anhydride to form N-acetylaminobenzoic acid.[1]
-
Nitration: The N-acetylaminobenzoic acid is then nitrated using a mixture of nitric acid and sulfuric acid.[1]
-
Hydrolysis: The resulting 5-nitro-N-acetyl-o-aminobenzoic acid is hydrolyzed to yield 2-amino-5-nitrobenzoic acid.[1]
Caption: Synthesis of 2-Amino-5-nitrobenzoic acid from N-Acetylaminobenzoic acid.
Experimental Protocol: Synthesis from N-Acetylaminobenzoic Acid [1]
Step 1: Acetylation of Anthranilic Acid
-
In a 150 mL four-necked flask equipped with a reflux condenser, add 6.8 g (0.05 mol) of anthranilic acid and 45 g (0.44 mol) of acetic anhydride.
-
Heat the mixture to 60 °C and add 3 mL of hydrochloric acid. The temperature will spontaneously rise to around 70 °C.
-
Reflux the mixture for 1.5 hours.
-
Cool the reaction mixture and pour it into 200 mL of cold water.
-
Collect the precipitated solid by vacuum filtration and dry the crude product to obtain N-acetylaminobenzoic acid.
Step 2: Nitration of N-Acetylaminobenzoic Acid
-
In a 250 mL four-necked flask, prepare a mixture of 38.4 g of sulfuric acid and 20 mL of glacial acetic acid, and cool it to room temperature.
-
With stirring, add 9 g (0.05 mol) of dry N-acetylaminobenzoic acid.
-
After 30 minutes, cool the mixture to 9 °C.
-
Slowly add a pre-cooled mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid, maintaining the temperature below 10 °C using an ice-water bath.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3 hours.
-
Pour the reaction mixture into 200 mL of ice water to precipitate the solid and let it stand overnight.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Step 3: Hydrolysis of 5-Nitro-N-acetyl-o-aminobenzoic Acid
-
In a 250 mL four-necked flask, place 7.5 g (0.0335 mol) of 5-nitro-N-acetyl-o-aminobenzoic acid, 25 mL of absolute ethanol, and 100 mL of 6 mol/L hydrochloric acid.
-
Reflux the mixture at 81 °C for 1.5 hours.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain 2-amino-5-nitrobenzoic acid.
Key Applications in Organic Synthesis
Synthesis of Quinazolinone Derivatives
2-Amino-5-nitrobenzoic acid is a vital starting material for the synthesis of quinazolone derivatives, which are a prominent class of nitrogen-containing heterocyclic compounds. These structures form the core of numerous biologically active molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The nitro group at the 6-position of the resulting quinazolinone offers a strategic point for further functionalization.[3]
Caption: General workflow for the synthesis of 7-Nitro-4(3H)-quinazolinone.
Experimental Protocol: Synthesis of 7-Nitro-4(3H)-quinazolinone
Step 1: Formation of 2-Formamido-5-nitrobenzoic Acid
-
In a round-bottom flask equipped with a magnetic stirrer, add 2-amino-5-nitrobenzoic acid (1.82 g, 10 mmol).
-
Add formic acid (20 mL) to the flask.
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring.
-
The solid precipitate of 2-formamido-5-nitrobenzoic acid is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Step 2: Cyclization to 7-Nitro-4(3H)-quinazolinone
-
Place the dried 2-formamido-5-nitrobenzoic acid (2.10 g, 10 mmol) in a round-bottom flask.
-
Add acetic anhydride (15 mL).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by vacuum filtration.
Synthesis of Azo Dyes
The primary application of 2-amino-5-nitrobenzoic acid in dye synthesis is as a diazo component in the formation of azo dyes, which are the largest class of synthetic colorants.[1] The synthesis involves a two-step process: diazotization of the primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound. The presence of the electron-withdrawing nitro group can influence the color of the resulting dye, often leading to deeper shades.
Experimental Protocol: Synthesis of a Monoazo Dye This protocol outlines the synthesis of a monoazo dye using 2-amino-5-nitrobenzoic acid as the amine component and phenol as the coupling component.
Step 1: Diazotization of 2-Amino-5-nitrobenzoic Acid
-
In a 100 mL beaker, dissolve 2-amino-5-nitrobenzoic acid (1.82 g, 10 mmol) in a solution of sodium carbonate (0.53 g, 5 mmol) in water (20 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in water (10 mL) and cool it to 0-5 °C.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of 2-amino-5-nitrobenzoic acid, ensuring the temperature remains between 0-5 °C.
-
The resulting solution contains the diazonium salt and should be used immediately.
Step 2: Coupling Reaction
-
In a separate beaker, dissolve phenol (0.94 g, 10 mmol) in an aqueous solution of sodium hydroxide (10 mL, 10% w/v).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the alkaline phenol solution with constant stirring, maintaining the temperature below 5 °C.
-
A colored precipitate of the azo dye will form.
-
Continue stirring for 30 minutes in the ice bath.
-
Collect the dye by vacuum filtration, wash with cold water, and dry.
Precursor for Bioactive Molecules
Derivatives of 2-amino-5-nitrobenzoic acid have been explored for various therapeutic applications, including:
-
Anticancer Agents: Serving as a precursor for compounds that modulate critical signaling pathways in cancer cell proliferation.[4]
-
Antiviral Agents: As a building block for molecules that can inhibit viral entry and replication.[4]
-
Anthelmintic Drugs: In the synthesis of novel anti-parasitic agents, such as Niclosamide analogs.[4]
Derivatization: Synthesis of this compound
While direct applications of this compound are not extensively documented, its synthesis from a readily available precursor like 2-chloro-5-nitrobenzoic acid is feasible through established methodologies such as the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.[4]
Caption: Proposed synthesis of this compound via Ullmann condensation.
Proposed Experimental Protocol: Synthesis of this compound
This protocol is a general representation and may require optimization.
-
To an oven-dried Schlenk flask, add 2-chloro-5-nitrobenzoic acid (10 mmol), copper(I) iodide (1 mmol, 10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 2 mmol, 20 mol%), and a base (e.g., potassium carbonate, 20 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add aniline (12 mmol) and a high-boiling polar aprotic solvent (e.g., DMF, NMP).
-
Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, dilute with an appropriate organic solvent, and filter to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The resulting this compound could serve as a valuable intermediate for further functionalization, potentially leading to novel bioactive compounds or materials with unique photophysical properties.
Analytical Methods for Detection and Quantification
The detection and quantification of 2-amino-5-nitrobenzoic acid are crucial for quality control and process monitoring.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose.[3]
Table 1: HPLC-UV Method Parameters [3]
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 150 x 3.00 mm, 3 µm) |
| Mobile Phase | Water with 0.1% (v/v) TFA (Eluent A) and Acetonitrile with 0.1% (v/v) TFA (Eluent B) |
| Elution | Isocratic (e.g., 65:35 A:B) or gradient |
| Detection | UV-Vis at 200 nm or absorbance maximum |
Conclusion
2-Amino-5-nitrobenzoic acid is a highly versatile and valuable chemical intermediate with significant applications in the synthesis of dyes and pharmaceuticals. Its trifunctional nature allows for the creation of a diverse array of molecules. Furthermore, its potential for derivatization, as exemplified by the proposed synthesis of this compound, opens up avenues for the development of novel compounds with tailored properties for a wide range of scientific and industrial applications. This guide provides a solid foundation for researchers and professionals to explore and exploit the full potential of this important building block.
References
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An In-Depth Technical Guide to the Discovery and History of 2-Anilino-5-nitrobenzoic acid
This guide provides a comprehensive technical overview of the discovery and historical development of 2-Anilino-5-nitrobenzoic acid, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational chemistry, pioneering scientists, and the evolution of synthetic methodologies associated with this compound.
Introduction: A Molecule at the Crossroads of Dye and Medicinal Chemistry
This compound, also known as N-phenyl-5-nitroanthranilic acid, is a diphenylamine derivative that belongs to the broader class of fenamic acids. Fenamic acids are structurally derived from N-phenylanthranilic acid and have played a significant role in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a nitro group at the 5-position of the anthranilic acid ring, ortho to the amino linkage, creates a versatile scaffold for further chemical modifications, making it a valuable building block in both medicinal chemistry and the synthesis of dyes and other specialty chemicals.
The history of this compound is intrinsically linked to the development of one of the most important reactions in C-N bond formation: the Ullmann condensation. This guide will trace the origins of this compound from the seminal work of Fritz Ullmann and Irma Goldberg to its place in modern organic synthesis.
The Dawn of Diphenylamine Synthesis: The Ullmann-Goldberg Era
The discovery of this compound is a direct consequence of the groundbreaking work on copper-catalyzed amination of aryl halides by German chemist Fritz Ullmann and his collaborator and later wife, the Russian-born chemist Irma Goldberg. In the early 1900s, Ullmann developed a method to synthesize diphenylamine derivatives by reacting an aryl halide with an aniline in the presence of copper metal. This reaction, now famously known as the Ullmann condensation , provided a robust method for forming carbon-nitrogen bonds, a cornerstone of organic synthesis.
In 1903, Fritz Ullmann published a seminal paper on a new method for the formation of diphenylamine derivatives. This work laid the foundation for the synthesis of a wide array of N-aryl compounds. Shortly after, in 1906, Irma Goldberg, a pioneering female chemist, significantly advanced this methodology. The Goldberg reaction , a modification of the Ullmann condensation, involves the copper-catalyzed reaction between an aryl halide and an aromatic amine or amide in the presence of a base, such as potassium carbonate. This innovation improved reaction yields and expanded the scope of the Ullmann condensation.
While a specific publication detailing the very first synthesis of this compound is not readily apparent in a singular "discovery" paper, its preparation is a classic application of the Ullmann-Goldberg reaction. The logical and historically consistent precursors for its synthesis are 2-chloro-5-nitrobenzoic acid and aniline . The electron-withdrawing nitro group on the 2-chlorobenzoic acid ring activates the halide for nucleophilic aromatic substitution, making the Ullmann condensation a feasible synthetic route.
The motivation for synthesizing such compounds in the early 20th century was often twofold: the burgeoning synthetic dye industry and the nascent field of medicinal chemistry. Diphenylamine derivatives were key chromophores in various dyes, and their structural motifs were also being explored for potential therapeutic properties.
The Core Synthesis: Unpacking the Ullmann Condensation
The synthesis of this compound via the Ullmann condensation represents a classic example of copper-catalyzed nucleophilic aromatic substitution. The reaction brings together an aryl halide and an amine to form a new C-N bond, creating the diphenylamine backbone.
Foundational Reaction Scheme
The historical synthesis of this compound can be depicted as follows:
A Theoretical and Spectroscopic Guide to the Molecular Structure of 2-Anilino-5-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive framework for the theoretical and experimental characterization of 2-Anilino-5-nitrobenzoic acid (also known as N-phenyl-5-nitroanthranilic acid). As a derivative of N-phenylanthranilic acid, a core scaffold for several non-steroidal anti-inflammatory drugs (NSAIDs), this molecule presents significant interest for its potential physicochemical and biological properties.[1][2][3] Due to the limited availability of direct, in-depth studies on this specific nitro-derivative, this document serves as a predictive model, outlining the authoritative computational and spectroscopic methodologies required for a thorough analysis. We will detail the causality behind the selection of Density Functional Theory (DFT) for quantum chemical calculations and correlate these proposed theoretical investigations with established experimental validation techniques such as Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and predict the molecular geometry, vibrational modes, and electronic landscape of this compound.
Introduction and Scientific Context
This compound is an organic molecule featuring a benzoic acid core functionalized with both an anilino (-NH-Ph) group at the 2-position and a nitro (-NO₂) group at the 5-position. The parent compound, N-phenylanthranilic acid, is the foundational structure for fenamate-class NSAIDs, which function by modulating membrane transport and inhibiting cyclooxygenase enzymes.[3] The introduction of a potent electron-withdrawing nitro group onto this scaffold is expected to significantly alter the molecule's electronic properties, intramolecular interactions, and potential biological activity.
A comprehensive theoretical study is paramount to understanding these modifications at a sub-molecular level. By employing quantum chemical calculations, we can predict the molecule's stable three-dimensional geometry, its reactivity hotspots, and its electronic behavior, providing invaluable insights that can guide further synthetic efforts and pharmacological testing. This guide establishes a robust, self-validating workflow where theoretical predictions are systematically cross-referenced with empirical spectroscopic data.
Caption: A comprehensive workflow for the theoretical and experimental characterization of this compound.
Methodologies: A Dual Approach
To ensure scientific rigor, a dual approach combining computational modeling with experimental verification is essential.
Proposed Computational Protocol
The cornerstone of the theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between computational cost and accuracy for medium-sized organic molecules.
Causality of Method Selection:
-
Functional (B3LYP): Becke's three-parameter Lee-Yang-Parr hybrid functional is chosen for its proven reliability in calculating the electronic structure and vibrational frequencies of a wide range of organic compounds, including aromatic acids and amines.[4][5][6]
-
Basis Set (6-311++G(d,p)): This triple-split valence basis set is selected for its high degree of flexibility. The diffuse functions ("++") are crucial for accurately describing the lone pairs on oxygen and nitrogen atoms and potential weak intramolecular interactions, while the polarization functions ("(d,p)") account for the non-spherical nature of electron density in chemical bonds.
Step-by-Step Computational Workflow:
-
Structure Optimization:
-
An initial guess of the molecular structure of this compound is drawn using molecular modeling software (e.g., GaussView).
-
A full geometry optimization is performed in the gas phase using the Gaussian suite of programs with the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, providing theoretical bond lengths, bond angles, and dihedral angles.
-
-
Vibrational Frequency Analysis:
-
Following optimization, a frequency calculation is performed at the same level of theory.
-
The absence of imaginary frequencies validates that the optimized structure corresponds to a true energy minimum.
-
The calculated harmonic frequencies are scaled by an appropriate factor (typically ~0.965 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and facilitate direct comparison with experimental FT-IR data.[7]
-
-
Electronic Property Calculation:
-
The optimized geometry is used to calculate key electronic properties, including the energies and electron density distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
The Molecular Electrostatic Potential (MEP) is calculated and mapped onto the electron density surface to visualize charge distribution and predict reactive sites.
-
A Natural Bond Orbital (NBO) analysis is performed to investigate intramolecular charge transfer and hyperconjugative interactions.
-
Experimental Protocols for Validation
Experimental data provides the necessary grounding to validate the theoretical results.
FT-IR Spectroscopy Protocol:
-
Sample Preparation: A small amount of solid, purified this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[8]
-
Data Acquisition: The FT-IR spectrum is recorded in the mid-infrared range (4000–400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interference.[8]
UV-Vis Spectroscopy Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared using a UV-transparent solvent (e.g., methanol or ethanol). The concentration is adjusted to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.0 AU).[8]
-
Data Acquisition: The solution is placed in a 1 cm path length quartz cuvette. A baseline spectrum of the pure solvent is recorded and subtracted. The UV-Vis absorption spectrum is then recorded over a range of approximately 200–800 nm to identify the wavelengths of maximum absorbance (λmax).[8]
Anticipated Results and In-Depth Discussion
Based on the known properties of analogous compounds, we can predict the key structural and electronic features of this compound.
Molecular Geometry
Unlike the planar 2-Amino-5-nitrobenzoic acid, this compound is expected to adopt a non-planar conformation. Steric hindrance between the bulky phenyl group of the anilino moiety and the adjacent carboxylic acid group will likely force the phenyl ring to rotate out of the plane of the benzoic acid ring. This is a critical structural feature that will influence crystal packing and receptor binding. For comparison, the related molecule 2-(2-Nitro-anilino)benzoic acid exhibits a significant dihedral angle of 50.6° between its aromatic rings.[9] An intramolecular hydrogen bond between the N-H proton of the anilino group and the carbonyl oxygen of the carboxylic acid is anticipated, which would stabilize the conformation and form a characteristic S(6) ring motif.
| Parameter | Anticipated Value (Å or °) | Justification |
| C-C (Aromatic) | ~1.39 - 1.41 Å | Typical aromatic bond length. |
| C-COOH | ~1.48 Å | Single bond between sp² carbons. |
| C=O | ~1.22 Å | Double bond character of carbonyl. |
| C-OH | ~1.35 Å | Single bond with resonance effects. |
| C-NO₂ | ~1.47 Å | Single bond to electron-withdrawing group. |
| N-O (Nitro) | ~1.23 Å | Bonds with partial double bond character. |
| C-N (Anilino) | ~1.42 Å | Single bond with delocalization into the ring. |
| Phenyl-N-C-C Dihedral | 40 - 60° | Expected steric twist, similar to related structures.[9] |
Vibrational Spectral Analysis (FT-IR)
The FT-IR spectrum serves as a fingerprint of the molecule's functional groups. The comparison between scaled theoretical frequencies and experimental peaks is crucial for confirming the structure.
| Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Assignment and Rationale |
| O-H Stretch | 3300 - 2500 | Broad band characteristic of the hydrogen-bonded carboxylic acid dimer.[8] |
| N-H Stretch | 3400 - 3300 | Sharp peak for the secondary amine, likely shifted due to intramolecular H-bonding. |
| C=O Stretch | 1710 - 1680 | Strong absorption from the carboxylic acid carbonyl group.[8] |
| C=C Stretch (Aromatic) | 1610 - 1580 | Multiple sharp bands characteristic of the aromatic rings. |
| N-O Asymmetric Stretch | 1550 - 1500 | Very strong absorption, characteristic of the nitro group.[8] |
| N-O Symmetric Stretch | 1350 - 1310 | Strong absorption, also characteristic of the nitro group.[8] |
| C-N Stretch | 1300 - 1250 | Aromatic amine (anilino) stretching vibration. |
| C-O Stretch | 1280 - 1200 | Carboxylic acid C-O single bond stretch. |
Electronic Properties and Reactivity
The electronic landscape of the molecule dictates its reactivity, stability, and optical properties.
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excited and more reactive.[10]
-
HOMO: The highest occupied molecular orbital is predicted to be primarily localized over the electron-rich N-phenylamino (anilino) moiety, which acts as the primary electron-donating group.
-
LUMO: The lowest unoccupied molecular orbital is expected to be distributed over the electron-deficient nitrobenzoic acid portion of the molecule, particularly the nitro group, which is a strong electron-withdrawing group.
-
HOMO-LUMO Gap (ΔE): The energy gap will quantify the intramolecular charge transfer (ICT) character of the first electronic excitation, from the anilino donor to the nitro-aryl acceptor. This ICT is responsible for the color of many organic dye molecules.
Caption: Conceptual diagram of the HOMO-LUMO energy gap in this compound.
Molecular Electrostatic Potential (MEP): The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[11]
-
Negative Potential (Red/Yellow): The most electron-rich regions are expected around the oxygen atoms of the carboxylic acid and the nitro group. These are the primary sites for electrophilic attack or hydrogen bond donation.[12]
-
Positive Potential (Blue): The most electron-poor region will be located on the hydrogen atom of the N-H group and the carboxylic acid O-H group, making them susceptible to nucleophilic attack or acting as hydrogen bond donors.[12]
Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex quantum mechanical wavefunction into a more intuitive chemical language of lone pairs, bonds, and antibonds. For this molecule, NBO analysis would be used to quantify the delocalization of the nitrogen lone pair electrons from the anilino group into the antibonding orbitals (π*) of the benzoic acid ring. This analysis would provide a quantitative measure of the electron-donating strength of the anilino group and the electron-withdrawing effect of the nitro group, explaining the stability derived from these intramolecular charge transfer interactions.
Conclusion
This technical guide outlines a robust, integrated computational and experimental strategy for the definitive characterization of this compound. By leveraging the predictive power of Density Functional Theory (B3LYP/6-311++G(d,p)) and validating the results with empirical FT-IR and UV-Vis spectroscopy, a complete picture of the molecule's geometric, vibrational, and electronic properties can be established. The anticipated results—a non-planar structure due to steric hindrance, distinct vibrational signatures for its key functional groups, and a significant intramolecular charge transfer character from the anilino donor to the nitro-aryl acceptor—provide a foundational understanding for future research into its applications in medicinal chemistry and materials science. This predictive framework serves as a blueprint for researchers to confidently investigate this and other complex organic molecules.
References
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Methodological & Application
Application Notes and Protocols: Synthesis of Quinazolone Derivatives from 2-Anilino-5-nitrobenzoic Acid
Introduction: The Quinazolone Scaffold - A Cornerstone in Medicinal Chemistry
Quinazolinones, a class of heterocyclic compounds featuring a benzene ring fused to a pyrimidine ring, represent a "privileged scaffold" in drug discovery.[1][2] Their remarkable structural versatility and broad spectrum of pharmacological activities have garnered significant attention from medicinal chemists.[3][4][5] These activities include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties, making them crucial in the development of new therapeutic agents.[4][5][6][7]
The strategic placement of substituents on the quinazolinone core allows for the fine-tuning of its biological effects. 2-Anilino-5-nitrobenzoic acid serves as a particularly valuable starting material for creating a diverse library of quinazolone derivatives. The aniline group at the 2-position provides a direct route to 2-phenyl substituted quinazolinones, while the nitro group at the 5-position offers a versatile handle for further chemical modifications, such as reduction to an amine group, enabling the introduction of various pharmacophores.[2] This guide provides a detailed exploration of the synthesis of quinazolone derivatives from this compound, offering in-depth protocols and the scientific rationale behind the experimental choices.
Synthetic Strategies and Mechanistic Insights
The core transformation in the synthesis of quinazolinones from this compound is a cyclization reaction that forms the pyrimidine ring. Several methods can be employed to achieve this, primarily differing in the source of the C2 and N3 atoms of the final quinazolone ring.
Strategy 1: One-Pot Cyclization with Formamide
This is a straightforward and widely used method for the synthesis of the parent 6-nitro-2-phenylquinazolin-4(3H)-one.
Mechanism: The reaction proceeds through the initial formation of a formamide adduct with the carboxylic acid group of this compound. Subsequent heating promotes intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the activated carbonyl carbon, followed by dehydration to yield the stable quinazolinone ring system.
Caption: Two-step synthesis of quinazolinones via a benzoxazinone intermediate.
Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-2-phenylquinazolin-4(3H)-one
This protocol details the direct cyclization of this compound with formamide. [2] Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 258.23 | 10.0 g | 38.7 mmol |
| Formamide | 45.04 | 20 mL | - |
| Ethanol | 46.07 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (10.0 g, 38.7 mmol) and formamide (20 mL).
-
Heat the reaction mixture with stirring in an oil bath to 170 °C and maintain this temperature for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/hexane, 1:1). The disappearance of the starting material spot indicates reaction completion.
-
After completion, allow the reaction mixture to cool to approximately 100 °C.
-
Slowly pour the warm reaction mixture into 500 mL of ice-cold water with continuous stirring for 1 hour to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual formamide.
-
Recrystallize the crude product from ethanol to obtain pure 6-nitro-2-phenylquinazolin-4(3H)-one as a solid.
-
Dry the product in a vacuum oven at 60 °C overnight.
Expected Yield: 75-85%
Characterization: The final product can be characterized by its melting point and spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 2,3-Disubstituted Quinazolinones via Benzoxazinone Intermediate
This protocol outlines a more versatile two-step synthesis.
Step 1: Synthesis of 2-Phenyl-6-nitro-4H-3,1-benzoxazin-4-one
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| This compound | 258.23 | 10.0 g |
| Acetic Anhydride | 102.09 | 30 mL |
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (10.0 g) in acetic anhydride (30 mL).
-
Heat the mixture under reflux with stirring for 2 hours. The solid will gradually dissolve.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the crude 2-phenyl-6-nitro-4H-3,1-benzoxazin-4-one, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Alkyl/Aryl-6-nitro-2-phenylquinazolin-4(3H)-one
Materials and Reagents:
| Reagent | Quantity |
| Crude Benzoxazinone from Step 1 | ~38.7 mmol |
| Primary Amine (e.g., benzylamine) | 1.2 equivalents |
| Glacial Acetic Acid | 50 mL |
Procedure:
-
Dissolve the crude 2-phenyl-6-nitro-4H-3,1-benzoxazin-4-one in glacial acetic acid (50 mL) in a round-bottom flask.
-
Add the primary amine (e.g., benzylamine, 1.2 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 3-substituted quinazolinone.
Data Summary:
| Compound | Synthetic Method | Key Reagents | Typical Yield (%) | Melting Point (°C) |
| 6-Nitro-2-phenylquinazolin-4(3H)-one | Protocol 1 | Formamide | 75-85 | >300 |
| 3-Benzyl-6-nitro-2-phenylquinazolin-4(3H)-one | Protocol 2 | Acetic Anhydride, Benzylamine | 65-75 | 188-190 |
Troubleshooting and Key Considerations
-
Purity of Starting Material: Ensure the this compound is of high purity to avoid side reactions.
-
Reaction Monitoring: TLC is crucial for determining the reaction endpoint and preventing the formation of byproducts due to prolonged heating.
-
Complete Removal of Formamide/Acetic Anhydride: Residual solvents can interfere with crystallization and subsequent reactions. Thorough washing and drying are essential.
-
Choice of Amine: In Protocol 2, the reactivity of the primary amine can influence the reaction time and yield. More nucleophilic amines generally react faster.
Further Applications and Derivatizations
The synthesized 6-nitro-2-phenylquinazolin-4(3H)-one is a versatile intermediate. The nitro group can be readily reduced to an amino group using reducing agents like SnCl₂/HCl or catalytic hydrogenation. [8]This amino group can then be further functionalized through various reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Diazotization: Followed by Sandmeyer or other related reactions to introduce a wide range of substituents.
These derivatizations allow for the exploration of structure-activity relationships and the development of novel quinazolinone-based drug candidates. For example, various 6-nitro-4-substituted quinazoline derivatives have been synthesized and evaluated for their anticancer activities, targeting receptors like the epidermal growth factor receptor (EGFR). [9]
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Pharmacological importance of quinazolinone-based drugs. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). Iranian Journal of Pharmaceutical Research. Retrieved January 13, 2026, from [Link]
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SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing. Retrieved January 13, 2026, from [Link]
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Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) -ones. (n.d.). Taylor & Francis Online. Retrieved January 13, 2026, from [Link]
-
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
What is the procedure for 4 synthesis of 6-nitroquinazolin-4(3H)-one from 5-nitroanthranilonitrile and formic a? (2014). ResearchGate. Retrieved January 13, 2026, from [Link]
-
6-Nitro-7-tosylquinazolin-4(3H)-one. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
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New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Future Medicinal Chemistry. Retrieved January 13, 2026, from [Link]
-
Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (2025). Research Square. Retrieved January 13, 2026, from [Link]
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Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. Retrieved January 13, 2026, from [Link]
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Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. (2025). Organic & Biomolecular Chemistry. Retrieved January 13, 2026, from [Link]
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Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (n.d.). Research in Pharmaceutical Sciences. Retrieved January 13, 2026, from [Link]
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Enantiospecific Synthesis of Imidazoquinazolin‐2‐ones via Base‐Catalyzed Tandem Cyclization. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Application Note: Synthesis of a Novel Azo Dye Utilizing 2-Anilino-5-nitrobenzoic Acid
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of a novel azo dye using 2-Anilino-5-nitrobenzoic acid as the diazo component. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, and analytical chemistry.[1][2] The unique molecular architecture of this compound, featuring an amino group for diazotization, a nitro group as a powerful auxochrome, and a carboxylic acid group for potential modulation of solubility or reactivity, makes it a compelling precursor for developing new dyes with tailored properties.[1][3] This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a robust methodology grounded in established chemical principles. We will delve into the critical aspects of the synthesis, from the initial diazotization to the final azo coupling, while emphasizing the causality behind experimental choices and stringent safety protocols.
Introduction: The Chemistry and Significance of Azo Dyes
Azo dyes are organic compounds characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[3] Their vibrant colors arise from extended conjugated systems of double bonds, which absorb specific wavelengths of visible light.[4] The synthesis of azo dyes is a cornerstone of industrial and laboratory organic chemistry, typically following a two-step process:
-
Diazotization: A primary aromatic amine is converted into a highly reactive diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid at low temperatures.[3][5]
-
Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, such as a phenol or an aniline derivative (the coupling component), in an electrophilic aromatic substitution reaction to form the stable azo dye.[1][6][7]
The final color and properties of the dye are determined by the specific chemical structures of both the diazo and the coupling components.[1] The presence of electron-withdrawing groups, like the nitro group in our starting material, often leads to a bathochromic shift, resulting in deeper colors.[1]
Experimental Workflow Overview
The overall process for the synthesis of an azo dye from this compound is a sequential, multi-step procedure that requires careful control of reaction conditions. The workflow is designed to first generate the reactive diazonium salt intermediate, which is immediately used in the subsequent coupling reaction to form the final product.
Caption: Chemical reaction pathway for azo dye synthesis.
Characterization of the Final Product
The structure and purity of the synthesized azo dye should be confirmed using standard analytical techniques:
-
UV-Visible Spectroscopy: The dye should exhibit strong absorption in the visible region of the electromagnetic spectrum. The wavelength of maximum absorbance (λ_max) is characteristic of the dye's chromophore.
-
FT-IR Spectroscopy: The FT-IR spectrum should confirm the presence of key functional groups. Look for the characteristic N=N stretching vibration (typically weak, around 1400-1450 cm⁻¹), as well as vibrations corresponding to the aromatic rings, the nitro group (NO₂), and the carboxylic acid (COOH) group.
-
¹H and ¹³C NMR Spectroscopy: NMR spectroscopy provides detailed structural information, allowing for the confirmation of the aromatic substitution pattern and the overall molecular structure of the final product. [8]
Critical Safety Considerations
The synthesis and handling of diazonium salts and azo dyes require strict adherence to safety protocols.
-
Explosion Hazard: Solid diazonium salts are notoriously unstable and can be sensitive to shock, friction, and heat, posing a significant explosion risk. [9][10]Never isolate diazonium salts in their solid, dry form. They should always be prepared in solution at low temperatures and used immediately in situ. [9][10][11]* Temperature Control: The diazotization reaction is exothermic. Strict temperature control (0-5 °C) is paramount to prevent runaway reactions and the violent decomposition of the diazonium salt. [9][10]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves. [10]* Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood to avoid the inhalation of potentially toxic nitrogen oxides or other volatile reagents. [9][10]* Handling Azo Dyes: Some azo dyes or their metabolic byproducts (aromatic amines) may be toxic or carcinogenic. Handle the final product with care, avoiding skin contact and inhalation of dust. * Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any unreacted diazonium salts before disposal. [9][12]
References
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Unknown. (n.d.). 12BL Experiment 11: Diazo Dyes – An EAS Reaction. Retrieved from [Link]
-
Unknown. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
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Chen, J. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Retrieved from [Link]
- Chen, J. R. (2015). Reactive Chemical Hazards of Diazonium Salts. ACS Chemical Health & Safety.
-
Unknown. (n.d.). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. Retrieved from [Link]
-
Mood, R. A., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Retrieved from [Link]
-
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon. Retrieved from [Link]
-
Fierz-David, H. E., & Blangey, L. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Malankar, U. V., & Desai, K. R. (1994). Synthesis of Disperse azo Dyes from 2-Amino-5-Nitro Benzothiazole and their Application on Polyester Fibre. Oriental Journal of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]
-
Vidya, V. G. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
Al-Majidi, S. M. H. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Egyptian Journal of Chemistry. Retrieved from [Link]
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Application Notes and Protocols: 2-Anilino-5-nitrobenzoic Acid as a Glutamate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate dehydrogenase (GDH) is a pivotal enzyme at the intersection of carbon and nitrogen metabolism, playing a critical role in cellular energy and biosynthesis.[1][2] Its dysregulation is implicated in various pathologies, including cancer and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[1] 2-Anilino-5-nitrobenzoic acid has been identified as an inhibitor of GDH.[3][4] These application notes provide a comprehensive guide for researchers, offering a detailed scientific background, protocols for inhibitor characterization, and a framework for investigating its biological effects. While specific quantitative data such as IC50 values for this compound are not extensively documented in public literature, this guide furnishes the necessary protocols to empower researchers to empirically determine these critical parameters.[1][4][5]
Introduction to Glutamate Dehydrogenase (GDH)
Glutamate dehydrogenase is a mitochondrial enzyme that catalyzes the reversible oxidative deamination of L-glutamate to α-ketoglutarate and ammonia, utilizing NAD⁺ or NADP⁺ as a cofactor.[2][6] This reaction is a crucial juncture in cellular metabolism, linking amino acid and carbohydrate metabolic pathways.[3][4] In mammals, GDH activity is particularly high in the liver, kidney, brain, and pancreas.[7]
The significance of GDH extends to various physiological and pathological states:
-
Cancer Metabolism: Many cancer cells exhibit "glutamine addiction," a heightened dependence on glutamine metabolism. GDH plays a vital role in this process by converting glutamate (derived from glutamine) into α-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle to support rapid proliferation.[1]
-
Neurotransmission: In the brain, GDH is involved in the metabolism of the excitatory neurotransmitter glutamate.[8]
-
Insulin Secretion: GDH activity in pancreatic β-cells is linked to insulin secretion.[6]
Given its central role, the inhibition of GDH has emerged as a promising therapeutic strategy for diseases characterized by metabolic dysregulation.[1][8]
Profile of this compound as a GDH Inhibitor
This compound is an organic compound featuring an aniline moiety linked to a nitro-substituted benzoic acid.[3] Its structural characteristics suggest it may act as an inhibitor of GDH, potentially by mimicking endogenous dicarboxylic acid metabolites that are known to regulate GDH activity.[4][9]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂O₄ | [10] |
| Molecular Weight | 258.23 g/mol | [10] |
| Appearance | Typically a crystalline powder | |
| Solubility | Insoluble in water | [10][11] |
| Storage | Store in a cool, dry, well-ventilated place | [10] |
Note: The properties of the closely related compound 2-amino-5-nitrobenzoic acid are often reported. Researchers should verify the specific properties of this compound from the supplier's documentation.
Proposed Mechanism of Action
The precise mechanism of GDH inhibition by this compound has not been extensively elucidated in the literature. However, based on the structure of other GDH inhibitors, it is hypothesized to interact with the enzyme's active site or an allosteric site, thereby impeding substrate binding or the catalytic process.[8][9] Dicarboxylic acid metabolites are known to inhibit GDH by binding to the active site.[9] The structural similarity of this compound to these metabolites suggests a competitive or mixed-type inhibition mechanism is possible.[4]
Experimental Protocols
The following protocols provide a framework for the in vitro and cell-based characterization of this compound as a GDH inhibitor.
Protocol 1: In Vitro GDH Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on GDH activity. The assay measures the reduction of a tetrazolium salt by NADH produced during the oxidative deamination of glutamate.[1][12]
Materials:
-
Purified Glutamate Dehydrogenase (e.g., from bovine liver)
-
This compound
-
L-Glutamic acid (substrate)
-
NAD⁺ (coenzyme)
-
Tetrazolium salt (e.g., WST-1 or MTT)
-
Diaphorase (NADH dehydrogenase)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~450 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and make serial dilutions in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid solvent-induced enzyme inhibition.
-
Prepare working solutions of L-glutamic acid and NAD⁺ in the assay buffer.
-
Prepare the detection reagent containing the tetrazolium salt and diaphorase according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A specific volume of this compound dilution (or vehicle control)
-
A specific volume of GDH enzyme solution
-
-
Include wells for "no inhibitor" controls (vehicle only) and "no enzyme" controls (blank).
-
-
Initiation of Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a mixture of L-glutamic acid and NAD⁺ to all wells.
-
-
Detection:
-
Immediately add the detection reagent to all wells.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm at multiple time points (e.g., every 5 minutes for 30-60 minutes) in a kinetic mode.[13]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
The use of a coupled enzymatic reaction with a tetrazolium salt allows for a continuous colorimetric readout of NADH production, which is directly proportional to GDH activity.[7][14]
-
Kinetic measurements are preferred over endpoint assays as they provide a more accurate determination of the initial reaction velocity, which is crucial for enzyme inhibition studies.[13][15]
-
Including appropriate controls (no inhibitor, no enzyme) is essential to account for background absorbance and ensure the observed effects are due to specific enzyme inhibition.
Protocol 2: Determination of Inhibition Type
To understand the mechanism of inhibition, kinetic studies should be performed by varying the concentration of both the substrate (L-glutamic acid) and the inhibitor (this compound).
Procedure:
-
Perform the GDH activity assay as described in Protocol 1.
-
Use a range of fixed concentrations of this compound.
-
For each inhibitor concentration, vary the concentration of L-glutamic acid.
-
Determine the initial reaction velocities for each condition.
-
Analyze the data using a Lineweaver-Burk plot (double reciprocal plot) or by fitting the data to the Michaelis-Menten equation to determine the effect of the inhibitor on the kinetic parameters, K_m and V_max.
Interpretation:
-
Competitive Inhibition: Increased K_m, V_max remains unchanged.
-
Non-competitive Inhibition: Decreased V_max, K_m remains unchanged.
-
Uncompetitive Inhibition: Decreased V_max and K_m.
-
Mixed Inhibition: Changes in both V_max and K_m.
Protocol 3: Cellular GDH Activity Assay
This protocol assesses the effect of this compound on GDH activity within a cellular context.
Materials:
-
Cancer cell line with high GDH expression (e.g., glioblastoma or certain breast cancer lines)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer
-
BCA protein assay kit
-
GDH activity assay kit (commercial kits are available and recommended for convenience and reproducibility)[7][12][13][14]
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[7]
-
-
Protein Quantification:
-
Determine the total protein concentration in each lysate using a BCA protein assay. This is crucial for normalizing GDH activity.
-
-
GDH Activity Measurement:
-
Data Analysis:
-
Normalize the GDH activity to the protein concentration for each sample.
-
Calculate the percent inhibition of cellular GDH activity at each concentration of the inhibitor relative to the vehicle control.
-
Plot the results to determine the dose-dependent effect of the inhibitor on cellular GDH activity.
-
Data Presentation
Quantitative data for this compound as a GDH inhibitor should be empirically determined and presented in a clear, tabular format.
| Inhibitor | Target Enzyme | Assay Conditions | IC50 | K_i | Inhibition Type | Reference |
| This compound | Bovine Liver GDH | pH 8.0, 37°C | Data not available | Data not available | To be determined | (Internal Data) |
| This compound | Human GDH1 (recombinant) | pH 7.5, 25°C | Data not available | Data not available | To be determined | (Internal Data) |
Researchers are strongly encouraged to determine these values in their experimental systems.[1][4]
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a GDH inhibitor.
Caption: Workflow for the evaluation of this compound as a GDH inhibitor.
Signaling Pathway
Inhibition of GDH by this compound can have significant downstream effects on cellular signaling pathways, particularly in cancer cells that rely on glutamine metabolism.
Caption: Inhibition of GDH disrupts cancer cell metabolism and signaling.
Trustworthiness and Self-Validation
The protocols described herein are designed as self-validating systems:
-
Dose-Response: A clear dose-dependent inhibition of GDH activity in the in vitro assay validates the inhibitory action of the compound.
-
Kinetic Analysis: Consistent and interpretable shifts in Lineweaver-Burk plots will validate the determined mode of inhibition.
-
Cellular Confirmation: Correlation between in vitro IC50 and the concentration required to inhibit GDH activity in cells provides confidence in the compound's cell permeability and target engagement.
-
Orthogonal Assays: Downstream metabolic and phenotypic assays (e.g., measuring glutamate levels, assessing cell viability) will further validate the on-target effects of GDH inhibition.
Conclusion
This compound represents a valuable tool for researchers investigating the role of glutamate dehydrogenase in health and disease. The information and protocols provided in this guide offer a robust framework for its characterization as a GDH inhibitor. Further studies are warranted to elucidate its precise mechanism of action, determine its inhibitory constants against different GDH isoforms, and evaluate its therapeutic potential in preclinical models of diseases characterized by dysregulated glutamine metabolism.
References
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [15][16]
-
Application Notes and Protocols: 2-Amino-5-nitrobenzoic acid as a Glutamate Dehydrogenase Inhibitor. BenchChem. [1]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed.
-
Glutamate Dehydrogenase (GDH) Activity Assay Kit (MAK099) - Technical Bulletin. Sigma-Aldrich. [7]
-
Evaluation of Enzyme Inhibitors in Drug Discovery. John Wiley & Sons. [17]
-
Glutamate Dehydrogenase Assay (GDH). ScienCell Research Laboratories. [12]
-
Glutamate Dehydrogenase (GDH) Activity Colorimetric Assay Kit. Assay Genie. [14]
-
Theoretical Frontiers of 2-Amino-5-nitrobenzoic Acid: An In-depth Technical Guide. BenchChem. [3]
-
Glutamate Dehydrogenase Detection Kit. Abcam. [13]
-
Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. Semantic Scholar.
-
Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. MDPI.
-
Elabscience®Glutamate Dehydrogenase (GDH) Activity Assay Kit. Elabscience.
-
Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. Journal of Chemical and Pharmaceutical Research.
-
2-Amino-5-nitrobenzoic Acid: A Versatile Biochemical Reagent in Life Science Research. BenchChem. [4]
-
The Biological Activity of 2-Amino-5-nitrobenzoic Acid: A Technical Guide. BenchChem. [5]
-
An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem.
-
2-Amino-5-nitrobenzoic acid, 98%. Fisher Scientific. [10]
-
Exploring the Properties and Applications of 2-Amino-5-nitrobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
-
Novel Inhibitors Complexed with Glutamate Dehydrogenase: ALLOSTERIC REGULATION BY CONTROL OF PROTEIN DYNAMICS. PubMed Central. [6]
-
A Comprehensive Technical Guide to the Physical Properties of 2-Amino-5-nitrobenzoic acid. BenchChem. [11]
-
The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease. MDPI. [2]
-
Molecular insights into the inhibition of glutamate dehydrogenase by the dicarboxylic acid metabolites. PubMed. [9]
-
Glutamate Dehydrogenase Inhibitors. Santa Cruz Biotechnology. [8]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Inhibitors Complexed with Glutamate Dehydrogenase: ALLOSTERIC REGULATION BY CONTROL OF PROTEIN DYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
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- 9. Molecular insights into the inhibition of glutamate dehydrogenase by the dicarboxylic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocol: A Guide to the Amination of 2-Chloro-5-Nitrobenzoic Acid
This comprehensive guide provides a detailed experimental protocol for the amination of 2-chloro-5-nitrobenzoic acid, a critical transformation in the synthesis of valuable chemical intermediates. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers a step-by-step methodology, and ensures the trustworthiness of the protocol through self-validating checks.
Introduction: The Synthetic Importance of 2-Amino-5-Nitrobenzoic Acid
The amination of 2-chloro-5-nitrobenzoic acid yields 2-amino-5-nitrobenzoic acid, also known as 5-nitroanthranilic acid. This product is a vital building block in organic synthesis due to its bifunctional nature, containing both an amino and a carboxylic acid group, alongside a nitro group that can be further manipulated. This versatility makes it a key precursor for the synthesis of a wide array of pharmaceuticals, dyes, and other specialty chemicals.[1][2] The selection of an efficient and reliable amination strategy is therefore of considerable importance for research and development activities.[2]
Mechanistic Insight: The Chemistry Behind the C-N Bond Formation
The conversion of 2-chloro-5-nitrobenzoic acid to its aminated counterpart can be achieved through several powerful synthetic strategies. Understanding the mechanisms of these reactions is paramount for troubleshooting and optimization.
Nucleophilic Aromatic Substitution (SNAr)
The most direct route for this amination is through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, the aromatic ring is attacked by a nucleophile (in this case, an amine or ammonia), leading to the displacement of the chloride leaving group.
The viability of the SNAr mechanism is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) ortho and para to the leaving group is crucial as they activate the ring towards nucleophilic attack.[3][4][5] In 2-chloro-5-nitrobenzoic acid, the nitro group (-NO2) at the para position and the carboxylic acid group (-COOH) at the ortho position serve this purpose by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[3][6]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophilic amine attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex).[3][6]
-
Elimination: The aromaticity of the ring is restored by the departure of the chloride leaving group.
Palladium-Catalyzed Buchwald-Hartwig Amination
An alternative and highly versatile method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds.[7][8] It is particularly useful when the SNAr reaction is sluggish due to insufficient activation of the aryl halide.[9]
The catalytic cycle for the Buchwald-Hartwig amination generally involves three key steps:[8][10]
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-chloride bond, forming a palladium(II) complex.
-
Ligand Exchange/Amine Coordination: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.
The choice of ligands, typically bulky, electron-rich phosphines, is critical for the efficiency of the Buchwald-Hartwig reaction, as they influence the rates of the elementary steps in the catalytic cycle.[8]
Experimental Protocol: Microwave-Assisted Amination
This protocol details a catalyst-free, microwave-assisted amination of 2-chloro-5-nitrobenzoic acid, a method noted for its mild conditions and high efficiency.[11][12]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-5-nitrobenzoic acid | >98% | e.g., Sigma-Aldrich | Starting material |
| Aqueous Ammonia | 28-30% solution | e.g., Fisher Scientific | Aminating agent |
| Deionized Water | High purity | - | For workup |
| Hydrochloric Acid (HCl) | 1 M solution | - | For acidification |
| Ethanol | Reagent grade | - | For recrystallization (optional) |
| Microwave Reaction Vessel | 10-20 mL | e.g., CEM, Biotage | Must be suitable for the microwave reactor |
| Magnetic Stirring Bar | - | - | For agitation |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14][15]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[13]
-
Handling Reagents: 2-chloro-5-nitrobenzoic acid can cause skin and serious eye irritation.[14] Avoid all personal contact. Aqueous ammonia is corrosive and has a pungent odor; handle with care.
-
Microwave Reactor: Operate the microwave reactor according to the manufacturer's instructions. Never exceed the recommended pressure and temperature limits for the vessel.
-
Emergency Procedures: Have an emergency plan in place and ensure safety showers and eyewash stations are accessible.[14]
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stirring bar, add 2.02 g (10 mmol) of 2-chloro-5-nitrobenzoic acid.[16]
-
Addition of Amine: To the vessel, add 5 mL of a 28-30% aqueous ammonia solution.
-
Reaction Setup: Seal the vessel securely and place it in the microwave reactor.
-
Microwave Irradiation: Irradiate the mixture with a power of approximately 80-150 W for 5-30 minutes, maintaining a temperature between 80-120 °C.[11][12][16] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Cooling: After the reaction is complete, allow the vessel to cool to room temperature.
-
Dilution: Carefully open the vessel and dilute the reaction mixture with 20 mL of deionized water.
-
Isolation - Acidification: Acidify the solution to a pH of approximately 3-4 with 1 M HCl. This will precipitate the 2-amino-5-nitrobenzoic acid product.[16]
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and dry it under a vacuum. If further purification is needed, the product can be recrystallized from ethanol.[16]
Visual Workflow
Caption: Experimental workflow for the microwave-assisted amination.
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of this protocol, several validation steps should be integrated into the workflow.
-
Reaction Monitoring: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) should be developed to clearly separate the starting material (2-chloro-5-nitrobenzoic acid) from the product (2-amino-5-nitrobenzoic acid). The reaction is considered complete when the starting material spot is no longer visible by TLC.
-
Product Characterization: The identity and purity of the final product must be confirmed through standard analytical techniques:
-
Melting Point: Compare the observed melting point of the product with the literature value for 2-amino-5-nitrobenzoic acid.
-
Spectroscopy:
-
1H NMR and 13C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the chemical structure of the product.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.[12]
-
Infrared (IR) Spectroscopy: This can be used to identify the key functional groups present in the molecule.
-
-
-
Troubleshooting: If a low yield is obtained, consider the following:
-
Incomplete Reaction: Increase the reaction time or temperature within the recommended range.[16]
-
Purity of Reagents: Ensure that the starting materials are of high purity.
-
pH of Precipitation: The pH for precipitation is crucial. Ensure it is accurately adjusted to 3-4 for maximum product isolation.[16]
-
Conclusion
The amination of 2-chloro-5-nitrobenzoic acid is a fundamental reaction for accessing valuable synthetic intermediates. The microwave-assisted protocol presented here offers a rapid, efficient, and catalyst-free method for this transformation. By understanding the underlying SNAr mechanism and incorporating rigorous validation checks, researchers can confidently and reliably synthesize 2-amino-5-nitrobenzoic acid for their drug discovery and development endeavors.
References
- BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
- BenchChem. A Comparative Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
- BenchChem. Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
-
Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. Journal of Organic Chemistry, 72(15), 5908-5911. [Link]
- PubMed.
- Sdfine.
- CDH Fine Chemical.
- Fisher Scientific.
- ECHEMI.
- Wikipedia.
- YouTube.
- Chemistry LibreTexts.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- YouTube.
- chemeurope.com.
- MSU chemistry.
- Chemistry LibreTexts. 16.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic_aromatic_substitution [chemeurope.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. squ.elsevierpure.com [squ.elsevierpure.com]
- 12. Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of o-Nitrobenzylamide-Based Linkers in Solid-Phase Peptide Synthesis
Executive Summary
In the landscape of solid-phase peptide synthesis (SPPS), the choice of a linker molecule is a critical determinant of the overall success of the synthetic strategy, especially for complex or modified peptides. This guide provides an in-depth exploration of a specialized class of photolabile linkers derived from 2-amino-5-nitrobenzoic acid. The core of this technology lies in o-nitrobenzyl chemistry, which facilitates the cleavage of a completed peptide from its solid support under mild UV irradiation.[1] This offers a powerful orthogonal release strategy that circumvents the often harsh acidic conditions required for traditional linkers, thereby preserving the integrity of acid-sensitive moieties within the peptide sequence.
This document will detail the underlying chemical principles, provide validated, step-by-step protocols for linker synthesis and its integration into an Fmoc-based SPPS workflow, and present key quantitative data to guide experimental design.
The Principle of Orthogonal Photocleavage
The primary advantage of using linkers derived from 2-amino-5-nitrobenzoic acid is their photolability, a feature that provides an orthogonal cleavage pathway to the standard acid-based methods used in Fmoc-SPPS.[1] This orthogonality is crucial when synthesizing peptides that contain acid-sensitive protecting groups or post-translational modifications.[1]
The cleavage mechanism is an elegant intramolecular redox reaction initiated by UV light, typically at a wavelength of approximately 365 nm.[1] Upon irradiation, the ortho-nitro group is reduced to a nitroso group, while the benzylic carbon is oxidized. This photochemical rearrangement, often described as a Norrish Type II reaction, leads to the cleavage of the ester bond that anchors the peptide to the linker, releasing the peptide with a free C-terminus. The primary by-product is a 2-nitrosobenzaldehyde derivative.[1]
Caption: The photocleavage workflow of o-nitrobenzyl-based linkers.
Synthesis and Preparation of the Photolabile Linker
Before incorporation into an SPPS workflow, the commercially available 2-amino-5-nitrobenzoic acid must be N-terminally protected, typically with an Fmoc group, to allow for its use in standard peptide synthesis protocols.
Protocol 1: Synthesis of Fmoc-2-amino-5-nitrobenzoic acid (Fmoc-Anb-OH)
This protocol details the N-protection of 2-amino-5-nitrobenzoic acid.
Materials:
-
2-Amino-5-nitrobenzoic acid
-
Fmoc-Cl or Fmoc-OSu (1.1 equivalents)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ice bath
Procedure:
-
Dissolution: Dissolve 2-amino-5-nitrobenzoic acid in an aqueous solution of sodium bicarbonate.
-
Cooling: Cool the solution to 0°C in an ice bath. This is critical to control the reactivity of the Fmoc-Cl/Fmoc-OSu and prevent side reactions.
-
Fmoc Protection: Dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in dioxane. Add this solution dropwise to the cooled amino acid solution while stirring vigorously. The dropwise addition ensures a controlled reaction and minimizes the formation of Fmoc-OH by-product.[1]
-
Reaction: Allow the reaction to proceed for several hours at 0°C and then warm to room temperature overnight.
-
Workup: Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under a vacuum. The product can be further purified by recrystallization if necessary.
Integration into Solid-Phase Peptide Synthesis
The synthesized Fmoc-Anb-OH linker is now ready to be coupled to a suitable solid support, preparing it for peptide chain elongation.
Protocol 2: Coupling of Fmoc-Anb-OH to Amino-Functionalized Resin
This protocol describes the attachment of the photolabile linker to a resin, such as Rink Amide AM resin, which is a common choice for producing C-terminal amide peptides.
Materials:
-
Fmoc-Anb-OH (2 equivalents)
-
Rink Amide AM resin (1 equivalent)
-
Coupling Reagents: HBTU (2 eq.) and HOBt (2 eq.)
-
Base: N,N-Diisopropylethylamine (DIPEA) (4 equivalents)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Standard SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide AM resin in DMF for 1 hour in the reaction vessel. This is essential to ensure that the reactive sites within the resin beads are fully accessible.[1] Drain the DMF.
-
Linker Pre-activation: In a separate vial, dissolve Fmoc-Anb-OH, HOBt, and HBTU (2 equivalents each) in a minimal amount of DMF. Add DIPEA (4 equivalents) to this solution. Allow the mixture to pre-activate for 2-5 minutes.[1] This step forms the highly reactive HOBt-ester of the linker, priming it for efficient coupling.
-
Coupling Reaction: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.[1]
-
Washing: After the coupling period, drain the reaction solution and wash the resin extensively with DMF (3x) followed by DCM (3x) to remove all unreacted reagents and by-products.
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, perform a capping step using a solution of acetic anhydride and DIPEA in DMF. This prevents the formation of deletion sequences during peptide synthesis.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes to remove the Fmoc group from the newly attached linker.[2]
-
Final Washes: Wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now charged with the photolabile linker and ready for the first amino acid coupling of the peptide sequence.[2]
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 3: Peptide Elongation and Final Cleavage
A. Peptide Elongation Follow standard Fmoc-SPPS protocols for peptide chain elongation. Each cycle consists of:
-
Fmoc Deprotection: 20% piperidine in DMF.
-
Washing: DMF and DCM washes.
-
Amino Acid Coupling: Pre-activate the desired Fmoc-protected amino acid (3-5 equivalents) with a coupling agent like HBTU/HOBt and DIPEA. Allow the coupling reaction to proceed for 1-2 hours.[1]
-
Monitoring: After each coupling step, perform a qualitative ninhydrin (Kaiser) test to confirm the complete consumption of free amines. A negative test (beads remain colorless or yellow) indicates a successful coupling.[1]
B. Photolytic Cleavage This is the terminal step to release the synthesized peptide from the solid support.
Materials:
-
Peptide-bound resin (dried)
-
Photocleavage solvent (e.g., a neutral aqueous buffer, or organic solvents like DMF, DCM)
-
UV-transparent reaction vessel (e.g., quartz or borosilicate glass)
-
UV lamp (emitting at ~365 nm)
Procedure:
-
Preparation: After the final elongation and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under a vacuum.
-
Suspension: Suspend the dried resin in the chosen photocleavage solvent within the UV-transparent vessel. The concentration should be approximately 1-5 mg of peptide-resin per mL of solvent.[1]
-
Irradiation: Irradiate the suspension with a UV lamp at 365 nm for a duration of 1-4 hours.[1] Gentle agitation during this period is recommended to ensure uniform exposure of all resin beads. The optimal irradiation time should be determined empirically for each peptide, as it can be influenced by the peptide's sequence and length.[1]
-
Collection: After irradiation, filter the resin to collect the supernatant, which now contains the cleaved peptide.
-
Resin Wash: Wash the resin with a small additional volume of the photocleavage solvent and combine the filtrates to maximize the recovery of the peptide.
C. Side-Chain Deprotection If the peptide was synthesized with acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), a final acid treatment is required.
-
Evaporate the photocleavage solvent.
-
Treat the crude peptide residue with a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.[1]
-
Precipitate the deprotected peptide in cold diethyl ether, centrifuge to pellet the product, and lyophilize for final purification, typically by reverse-phase HPLC.
Quantitative Performance Data
The efficiency of this method can be assessed at various stages. The following table provides representative data based on established protocols.
| Parameter | Value | Notes |
| Linker Loading on Resin | 0.4 - 0.7 mmol/g | This is dependent on the type of resin used and the efficiency of the initial linker coupling reaction.[1] |
| Coupling Efficiency per Cycle | >99% | Routinely monitored by a qualitative Kaiser test to ensure complete reaction before proceeding to the next cycle.[1] |
| Photolytic Cleavage Yield | 70 - 95% | The final yield is influenced by the peptide's sequence, its length, and the specific irradiation conditions (time, solvent, light intensity).[1] |
References
- BenchChem. (2025). Application Notes and Protocols for the Use of 2-Amino-5-nitrobenzoic Acid as a Photolabile Linker in Peptide Synthesis.
- BenchChem. (2025).
Sources
Application Notes & Protocols: 2-Anilino-5-nitrobenzoic Acid as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division
Introduction: The Strategic Value of 2-Anilino-5-nitrobenzoic Acid
This compound is a highly functionalized diarylamine carboxylic acid that serves as a powerful and versatile starting material in heterocyclic chemistry. Its structure is strategically pre-organized for cyclization reactions, featuring a nucleophilic secondary amine and an ortho-positioned carboxylic acid, which can participate in intramolecular condensation. The presence of a nitro group, a strong electron-withdrawing substituent, significantly influences the molecule's reactivity, directing cyclization pathways and providing a synthetic handle for further functionalization.
This guide provides an in-depth exploration of its primary application in the synthesis of acridone frameworks, which are core structures in numerous biologically active compounds.[1] We will detail the synthesis of the precursor itself via Ullmann condensation and then elaborate on its subsequent transformation into the nitro-acridone scaffold, a key intermediate for developing novel therapeutic agents.[2][3]
Synthesis of the Precursor: this compound via Ullmann Condensation
The most common and efficient route to synthesize the title compound is through a copper-catalyzed N-arylation known as the Ullmann condensation or, more specifically, the Goldberg reaction.[4][5] This reaction couples an aryl halide (2-chloro-5-nitrobenzoic acid) with an aniline. The copper catalyst is essential for facilitating the carbon-nitrogen bond formation.[6]
Mechanistic Rationale
The Ullmann condensation proceeds via a copper(I) catalytic cycle. The reaction is initiated by the coordination of the amine and the aryl halide to the copper center. This is followed by an oxidative addition of the aryl halide to the Cu(I) species, forming a Cu(III) intermediate. Reductive elimination then occurs, forming the desired C-N bond and regenerating the active Cu(I) catalyst.[6] The presence of an electron-withdrawing group (like the nitro group) on the aryl halide activates it for nucleophilic attack, often leading to high yields.[4]
Workflow for Precursor Synthesis
Caption: Workflow for the Ullmann synthesis of the precursor.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloro-5-nitrobenzoic acid (1.0 equiv)
-
Aniline (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitrobenzoic acid, potassium carbonate, and copper(I) iodide.
-
Seal the flask and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous DMF via syringe, followed by aniline.
-
Heat the reaction mixture to 120-140°C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. Pour the dark mixture into a beaker containing ice-cold water.
-
Stir for 30 minutes, then filter to remove the copper catalyst and any unreacted starting materials.
-
Carefully acidify the filtrate with concentrated HCl until a pH of 2-3 is reached. This will precipitate the product.
-
Stir the suspension in an ice bath for 1 hour to ensure complete precipitation.
-
Collect the yellow-orange precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the crude product under vacuum. For further purification, recrystallize from aqueous ethanol to yield this compound as a solid.[3]
| Parameter | Condition | Rationale |
| Catalyst | Copper(I) Iodide (CuI) | Active Cu(I) species for the Ullmann catalytic cycle.[4] |
| Base | K₂CO₃ | Neutralizes the HCl byproduct and facilitates the reaction. |
| Solvent | DMF (anhydrous) | High-boiling polar aprotic solvent to dissolve reactants. Anhydrous conditions are crucial.[7] |
| Temperature | 120-140°C | Provides sufficient energy to overcome the activation barrier for C-N coupling.[4] |
| Workup | Acidification | Protonates the carboxylate salt, causing the desired acid to precipitate from the aqueous solution. |
Table 1. Key Parameters for the Synthesis of this compound.
Core Application: Synthesis of 7-Nitroacridone
The primary and most valuable application of this compound is its intramolecular cyclization to form the acridone scaffold. Acridones are a class of nitrogen-containing heterocycles with a planar tricyclic system, enabling them to intercalate with DNA and inhibit enzymes like topoisomerase, leading to significant anticancer and antiviral activities.[3]
Mechanistic Rationale
This transformation is an acid-catalyzed intramolecular electrophilic aromatic substitution. A strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, protonates the carboxylic acid group, forming a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich aniline ring, leading to the formation of the new six-membered ring. A subsequent dehydration step yields the conjugated acridone system.
Workflow for Acridone Synthesis
Caption: Workflow for the acid-catalyzed cyclization to 7-nitroacridone.
Detailed Experimental Protocol: Synthesis of 7-Nitro-9(10H)-acridone
Materials:
-
This compound (1.0 equiv)
-
Polyphosphoric Acid (PPA)
-
Deionized Water
-
Ammonium Hydroxide solution (or NaOH solution)
Procedure:
-
Place this compound into a round-bottom flask.
-
Add polyphosphoric acid (approximately 10-15 times the weight of the starting material).
-
Heat the mixture with stirring in an oil bath at 100-120°C for 2-4 hours. The mixture will become viscous and change color.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to about 80°C, then carefully and slowly pour it into a large beaker of crushed ice and water with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
Continue stirring until all the ice has melted. The product will appear as a solid precipitate.
-
Neutralize the acidic solution by slowly adding an aqueous base (e.g., ammonium hydroxide or sodium hydroxide) until the pH is approximately 7-8.
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the solid extensively with hot deionized water to remove any remaining phosphoric acids and salts.
-
Dry the product in a vacuum oven to yield 7-nitro-9(10H)-acridone.
| Parameter | Condition | Rationale |
| Cyclizing Agent | Polyphosphoric Acid (PPA) | Acts as both a strong acid catalyst and a dehydrating agent, promoting the formation of the acylium ion and subsequent cyclization.[2] |
| Temperature | 100-120°C | Ensures the reaction proceeds at a reasonable rate without causing degradation of the product. |
| Workup | Quenching in Ice Water | Safely hydrolyzes the reactive PPA and precipitates the water-insoluble organic product. |
| Basification | Neutralization | Ensures the acridone, which can be protonated, is in its neutral form for complete precipitation and removes acidic impurities. |
Table 2. Key Parameters for the Synthesis of 7-Nitro-9(10H)-acridone.
Further Synthetic Utility and Applications
The synthesized 7-nitroacridone is not merely an endpoint but a versatile intermediate for creating a diverse library of novel heterocycles. The nitro group can be readily reduced to a primary amine (7-aminoacridone), which opens up a vast array of subsequent chemical transformations. This amino group can be:
-
Acylated to form various amides.
-
Alkylated to introduce new side chains.
-
Used as a nucleophile in condensation reactions with dicarbonyl compounds to build additional fused heterocyclic rings.
-
Converted into a diazonium salt for Sandmeyer-type reactions.
These derivatizations are crucial in drug discovery for tuning the pharmacological properties of the acridone scaffold, leading to compounds with potential applications as anticancer, antibacterial, antifungal, and antiviral agents.[8][9]
Conclusion
This compound is a cornerstone precursor for the synthesis of functionalized acridone heterocycles. The synthetic pathway, involving a robust Ullmann condensation followed by an efficient acid-catalyzed cyclization, is well-established and high-yielding. The resulting 7-nitroacridone provides a strategic entry point for extensive chemical modification, making this methodology highly valuable for researchers in medicinal chemistry and materials science. The protocols and insights provided herein serve as a comprehensive guide for leveraging this powerful building block in the development of novel and complex heterocyclic systems.
References
- Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega.
-
Ullmann condensation - Wikipedia. Wikipedia. Available at: [Link]
- Synthesis of nitric oxide donating acridone derivatives as cytotoxic agents in cancer. Der Pharma Chemica.
-
Acridone synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
- Acridone derivatives and synthesis method thereof. Google Patents.
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH Public Access. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central. Available at: [Link]
-
Heterocycles in Medicinal Chemistry. PubMed Central. Available at: [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]
-
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. Available at: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
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- 8. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 2-Anilino-5-nitrobenzoic Acid as a Precursor for Active Pharmaceutical Ingredients
Introduction: The Strategic Importance of 2-Anilino-5-nitrobenzoic Acid in Medicinal Chemistry
This compound is a key intermediate in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs).[1][2] Its trifunctional chemical architecture, featuring an amino group, a nitro group, and a carboxylic acid, provides a versatile platform for a wide range of synthetic transformations. This allows for its incorporation into diverse molecular frameworks, leading to the development of compounds with a broad spectrum of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antiviral agents.[2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a precursor for APIs. We will delve into the synthetic protocols, the rationale behind experimental choices, and the characterization of the resulting compounds.
Part 1: Synthesis of the Precursor: this compound
The synthesis of this compound is most commonly achieved through a copper-catalyzed N-arylation reaction known as the Ullmann condensation.[3][4] This reaction forms the crucial carbon-nitrogen bond between an aryl halide and an amine.[3]
Reaction Principle: The Ullmann Condensation
The Ullmann condensation involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. The reaction is believed to proceed through a catalytic cycle involving the formation of a copper(I)-amidate complex, followed by oxidative addition of the aryl halide to form a copper(III) intermediate, and subsequent reductive elimination to yield the N-arylated product and regenerate the copper(I) catalyst.[3] Modern advancements in the Ullmann reaction often utilize ligands to facilitate the reaction under milder conditions.[5][6]
Diagram 1: Conceptual Workflow for the Synthesis of this compound
Sources
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- 2. rsc.org [rsc.org]
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- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 6. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Biological Activity of 2-Anilino-5-nitrobenzoic Acid Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold
2-Anilino-5-nitrobenzoic acid and its derivatives belong to the fenamate class of compounds, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like niflumic acid.[1][2] The core structure of these molecules serves as a "privileged scaffold" in medicinal chemistry, lending itself to modifications that can produce a wide spectrum of biological activities. The parent compound, niflumic acid, is primarily known as an inhibitor of cyclooxygenase (COX) enzymes, which are central to the synthesis of inflammatory prostaglandins.[1][2][3] However, research has revealed that this class of molecules also modulates various ion channels, including calcium-activated chloride channels (CaCCs).[1][3]
This dual activity profile suggests that novel this compound derivatives could be developed not only as potent anti-inflammatory agents but also for other therapeutic areas such as oncology, where inflammation and ion channel dysregulation are key pathological features.[4][5] Recent studies have explored derivatives of the related compound niflumic acid as potential EGFR kinase inhibitors for anticancer applications.[5]
This guide provides a structured, multi-assay approach to comprehensively evaluate the biological activity of novel this compound derivatives. The protocols herein are designed to be robust and self-validating, enabling researchers to build a clear profile of their compounds, covering cytotoxicity, anti-inflammatory potential, and mechanism of action.
The Strategic Evaluation Workflow
A systematic, tiered approach is crucial for efficiently screening and characterizing new chemical entities. The workflow should begin with broad assessments of cytotoxicity to establish a safe therapeutic window before moving to more specific functional and mechanistic assays.
Caption: A tiered workflow for evaluating this compound derivatives.
Tier 1: Foundational Cytotoxicity Assessment
Before assessing therapeutic activity, it is imperative to determine the concentration range at which a compound is non-toxic to cells. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7][8]
Principle of the MTT Assay
Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[6][9] The amount of formazan produced is directly proportional to the number of viable cells.[7] The formazan crystals are solubilized, and the absorbance of the resulting solution is measured, typically around 570 nm.[6]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[6][8]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom plates.
-
Test compounds and vehicle control (e.g., DMSO).
-
Positive control (e.g., Doxorubicin).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Remember to include wells for vehicle control (medium with the highest concentration of DMSO used) and untreated control (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the experimental design.[10]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 20-50 µL of MTT solution (0.5 mg/mL final concentration) to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[11] Protect the plate from light. Visually confirm the formation of purple precipitate in the wells of living cells.
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the CC₅₀ (50% cytotoxic concentration).
| Control | Purpose | Expected Outcome |
| Untreated Cells | Baseline for 100% viability | High absorbance |
| Vehicle Control | Ensures the solvent (e.g., DMSO) is not toxic | High absorbance, similar to untreated |
| Positive Control | Confirms assay sensitivity to cytotoxic agents | Low absorbance |
| Medium Blank | Background absorbance of medium and reagents | Very low absorbance |
Tier 2: Screening for Anti-Inflammatory Activity
Once a non-toxic concentration range is established, the derivatives can be screened for their ability to suppress inflammatory responses in a relevant cell model. Murine macrophages, such as the RAW 264.7 cell line, are an excellent model as they produce key inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6) when stimulated with lipopolysaccharide (LPS).[12][13][14]
Principle of the Griess Assay for Nitric Oxide (NO)
Nitric oxide is a critical signaling molecule in inflammation. Its production is mediated by inducible nitric oxide synthase (iNOS) in macrophages following activation by LPS.[12] NO is unstable, but it quickly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the culture medium. The Griess assay is a simple colorimetric method that measures the amount of nitrite.[15] The Griess reagent converts nitrite into a purple azo compound, and its absorbance at ~540 nm is proportional to the NO concentration.[13][16]
Protocol: Inhibition of LPS-Induced NO Production
Materials:
-
RAW 264.7 cells.
-
LPS (from E. coli).
-
Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[13][17]
-
Sodium nitrite (NaNO₂) standard solution.
-
Positive control (e.g., L-NMMA, a known iNOS inhibitor).[17]
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of the test compounds or controls. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.[13][14]
-
Incubation: Incubate the plate for 18-24 hours at 37°C.[13][18]
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 100 µL of the prepared Griess reagent to each supernatant sample.[12][13]
-
Incubation & Measurement: Incubate at room temperature for 10 minutes, protected from light.[17] Measure the absorbance at 540 nm.
-
Quantification: Create a standard curve using serial dilutions of the NaNO₂ solution. Calculate the nitrite concentration in the samples and determine the percent inhibition of NO production relative to the LPS-only control.
Protocol: Quantification of Inflammatory Cytokines (TNF-α and IL-6) by ELISA
To gain a broader understanding of the anti-inflammatory profile, measuring the inhibition of key pro-inflammatory cytokines is essential. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose.[19][20]
Principle of Sandwich ELISA: A capture antibody specific for the target cytokine (e.g., TNF-α) is pre-coated onto the wells of a microplate.[20] When the cell supernatant is added, the cytokine binds to this antibody. After washing, a second, biotin-conjugated detection antibody is added, which binds to a different epitope on the captured cytokine. Finally, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin.[19] Addition of a substrate (TMB) results in a colored product, with the intensity being proportional to the amount of cytokine present.[19]
Procedure (General): This is a generalized protocol. Always follow the specific instructions provided with your commercial ELISA kit.
-
Sample Preparation: Use the same supernatants collected from the NO production assay.
-
Assay Execution:
-
Add standards and samples to the pre-coated plate and incubate.[21]
-
Wash the plate multiple times.[20]
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the Streptavidin-HRP conjugate and incubate.[19]
-
Wash the plate.
-
Add the TMB substrate and incubate in the dark for color development.[21]
-
Add the Stop Solution to terminate the reaction.[21]
-
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Calculate the cytokine concentrations in your samples and the percent inhibition.
Tier 3: Elucidating the Mechanism of Action
Compounds that show promising anti-inflammatory activity should be further investigated to determine their mechanism of action. Based on the known pharmacology of the fenamate scaffold, two primary mechanisms are worth exploring: direct inhibition of COX enzymes and induction of apoptosis.
COX Inhibition Assay
The primary mechanism of NSAIDs is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible during inflammation).[4] Selective inhibition of COX-2 is often a desirable trait to reduce gastrointestinal side effects associated with COX-1 inhibition.[22]
Principle: Cell-free enzymatic assays are the most direct way to measure COX inhibition. These assays typically use purified recombinant human COX-1 or COX-2. The enzyme converts a substrate (arachidonic acid) into prostaglandin H2 (PGH2).[4] This product is then quantified, often by converting it to a more stable product like PGF2α, which is then measured via a competitive ELISA.[23] Fluorometric kits are also available that detect the intermediate product, PGG2.[24] The presence of an inhibitor reduces the amount of product formed.
Protocol (Using a Commercial Kit): It is highly recommended to use a validated commercial kit (e.g., from Cayman Chemical, Abcam, or Sigma-Aldrich) for this assay.[23][24]
-
Follow the kit manufacturer's instructions for preparing reagents, including the COX enzyme, heme, arachidonic acid substrate, and detection reagents.
-
Add the assay buffer, enzyme, and test compound to the wells of a microplate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for the specified time at the recommended temperature (e.g., 10 minutes at 37°C).
-
Stop the reaction and perform the detection step (e.g., ELISA or fluorescence measurement).
-
Calculate the percent inhibition of COX activity and determine the IC₅₀ value for both COX-1 and COX-2 to assess selectivity.
Caption: The COX pathway, a primary target for this compound derivatives.
Apoptosis Induction Assay (Annexin V Staining)
Some anti-inflammatory and anti-cancer drugs exert their effects by inducing programmed cell death, or apoptosis. This is a particularly relevant mechanism to investigate for derivatives being considered for oncology applications.
Principle: A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[25][26] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC).[26] By staining cells with fluorescent Annexin V, early apoptotic cells can be identified. Co-staining with a viability dye like propidium iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells), allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[27][28]
Protocol: Annexin V/PI Staining
Materials:
-
Cells of interest (e.g., a cancer cell line like HeLa or Jurkat).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells and treat with the test compounds at various concentrations for a desired period (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with any floating cells from the supernatant to ensure all apoptotic cells are collected.[27][28] For suspension cells, simply collect by centrifugation.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide solution according to the kit's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Conclusion
The systematic application of this tiered assay cascade provides a comprehensive biological profile of novel this compound derivatives. By first establishing the cytotoxicity profile and then moving to functional anti-inflammatory and specific mechanistic assays, researchers can efficiently identify and prioritize lead compounds for further development. This structured approach, grounded in robust and validated cell-based methods, is essential for translating the chemical potential of this privileged scaffold into tangible therapeutic candidates.
References
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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Bio-protocol. (n.d.). Nitric Oxide Assay. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Niflumic Acid?. Retrieved from [Link]
- Meijer, K., & van der Leij, R. J. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food chemistry, 166, 251–257.
-
AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders. Retrieved from [Link]
- Nagella, P., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 287–297.
-
Pharmacology of Niflumic Acid. (2025). Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]
-
Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
- Lakshmanan, I., et al. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 2(19), e253.
- Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 12(1), 120–130.
- Pérez-Sánchez, A., et al. (2023).
- Gorshkov, B. A., et al. (2012). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Journal of pharmacological and toxicological methods, 66(2), 127–135.
- Lakshmanan, I., et al. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 2(19), e253.
-
Protocols.io. (2019). Protocol Griess Test. Retrieved from [Link]
- Aldridge, C., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of surgical research, 173(2), e71–e76.
- Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 52(6), 633–639.
-
Wikipedia. (n.d.). Niflumic acid. Retrieved from [Link]
- Nishida, K., et al. (2004). Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. FEMS immunology and medical microbiology, 40(1), 57–63.
- Yaseen, Y., et al. (2022). New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In silico Studies, and Anti-proliferative Assessment. Current organic synthesis, 19(5), 516–530.
- Lee, S., et al. (2024).
-
ResearchGate. (n.d.). ELISA analysis of TNF-α and IL-6 cytokine production by THP-1 macrophage cells. Retrieved from [Link]
- Su, C. C., et al. (2013). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 11(8), 2829–2839.
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]
- Wu, D., et al. (2005). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Lipids in health and disease, 4, 18.
-
PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]
- Giglio, M., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Pharmaceuticals, 15(8), 1031.
- da Silva, J. G., et al. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules, 29(1), 169.
- da Silva, J. G., et al. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules, 29(1), 169.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Anilino-5-nitrobenzoic acid
Welcome to the technical support center for the synthesis of 2-Anilino-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring every protocol is a self-validating system.
This compound is a key intermediate in the synthesis of various pharmaceuticals, including niflumic acid derivatives and other biologically active compounds.[1][2][3] The most common and established method for its synthesis is the Ullmann condensation, a copper-catalyzed N-arylation reaction.[4][5] This guide will focus on troubleshooting and optimizing this specific pathway.
Core Synthesis Pathway: The Ullmann Condensation
The synthesis involves the copper-catalyzed coupling of 2-chloro-5-nitrobenzoic acid with aniline. The reaction is typically performed at high temperatures in a polar aprotic solvent with a base. The electron-withdrawing nitro group on the 2-chloro-5-nitrobenzoic acid activates the aryl halide for nucleophilic aromatic substitution, making this transformation feasible.[4]
Reaction Scheme:
Reaction Mechanism
While extensively studied, the precise mechanism of the Ullmann condensation can vary based on the specific reactants and conditions. However, a generally accepted catalytic cycle for C-N coupling involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to yield the N-arylated product and regenerate the active Cu(I) catalyst.[6][7]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Anilino-5-nitrobenzoic Acid
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 2-anilino-5-nitrobenzoic acid via recrystallization. As a critical intermediate in organic synthesis, its purity is paramount. This document moves beyond a simple protocol, offering in-depth troubleshooting, frequently asked questions, and the scientific principles underpinning the purification process.
The Principle of Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds.[1][2] It operates on the principle of differential solubility: the desired compound and its impurities exhibit different solubilities in a chosen solvent at different temperatures.[3] An ideal recrystallization process involves:
-
Dissolution : Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Filtration (Optional) : If insoluble impurities are present, they are removed by hot gravity filtration.
-
Crystallization : The hot, saturated solution is cooled slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals.[3]
-
Exclusion of Impurities : The impurities, being present in smaller amounts, remain dissolved in the cold solvent (the "mother liquor").
-
Isolation : The pure crystals are collected by vacuum filtration.
The success of this technique hinges on the selection of an appropriate solvent. The ideal solvent should dissolve the compound sparingly at room temperature but have a high capacity to dissolve it at its boiling point.[1][2][4]
Recommended Experimental Protocol
Based on solubility data for structurally related nitroaromatic acids, ethanol is a recommended solvent for the recrystallization of this compound.[5][6]
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks, Buchner funnel, filter paper, heating mantle or hot plate, ice bath.
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of ethanol to create a slurry. Heat the mixture gently with continuous stirring.[6] Continue adding hot ethanol in small portions until the solid just dissolves. Using the absolute minimum amount of hot solvent is crucial for maximizing the yield.[1][7]
-
Decolorization (if necessary): If the solution has a persistent color from impurities, remove it from the heat. Allow it to cool slightly, then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[2]
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal or any insoluble impurities before the desired compound crystallizes.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1][3] Rapid cooling can trap impurities.[8]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to induce maximum precipitation.[6]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.[6]
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. Transfer the solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a low temperature.[6][7]
Recrystallization Workflow Diagram
Caption: Standard workflow for purification by recrystallization.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Solution(s) & Scientific Rationale |
| No crystals form upon cooling. | 1. Too much solvent was used. The solution is not supersaturated upon cooling.[9] 2. The solution is supersaturated but nucleation has not occurred. Crystal growth requires an initial nucleation site.[10] | 1. Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution, then attempt to cool again.[8][9] 2. Induce Nucleation: a) Scratch: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites.[9] b) Seed: Add a tiny "seed" crystal of the pure compound to the solution to act as a template for crystal growth.[3][9] |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the solute. The compound melts before it dissolves.[8] 2. High concentration of impurities. Impurities can depress the melting point of the solute.[9][11] 3. Solution is cooling too rapidly. The compound comes out of solution too quickly at a temperature above its melting point.[8] | 1. Re-dissolve and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow it to cool more slowly.[8][9] 2. Change Solvent: Select a solvent with a lower boiling point. 3. Ensure Slow Cooling: Insulate the flask to ensure the cooling rate is very gradual.[9] |
| Low recovery / poor yield. | 1. Too much solvent was used initially. A significant amount of product remains in the mother liquor.[8] 2. Premature crystallization during hot filtration. The product crystallized on the filter paper. 3. Washing with too much cold solvent or warm solvent. The pure product was re-dissolved during the washing step.[7] | 1. Concentrate Mother Liquor: If the mother liquor has not been discarded, reduce its volume by boiling and cool again to recover a second crop of crystals. Note: this crop may be less pure. 2. Use Pre-heated Equipment: Ensure the funnel and receiving flask for hot filtration are pre-heated to prevent a drop in temperature. 3. Use Minimal Ice-Cold Solvent: Always use a minimal amount of ice-cold solvent for washing the final crystals. |
| Crystals are colored or appear impure. | 1. Colored impurities are co-crystallizing. The impurity has similar solubility properties to the desired compound. 2. Rapid crystallization ("crashing out"). The crystal lattice formed too quickly, trapping impurities.[8] | 1. Use Activated Charcoal: Before cooling, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then perform a hot filtration.[2] 2. Slow Down Crystallization: Re-dissolve the crystals in fresh hot solvent (add slightly more than the minimum) and allow the solution to cool much more slowly.[8] |
Frequently Asked Questions (FAQs)
Q1: How do I select the best recrystallization solvent if I don't have a protocol? A1: Solvent selection is a critical first step.[12] The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at room or cold temperatures.[1] A good practice is to test the solubility of a small amount of your crude material in various solvents (e.g., water, ethanol, ethyl acetate, toluene) in test tubes. Observe which solvent dissolves the compound when hot but allows for precipitation upon cooling.[4][12]
Q2: What is the risk of adding too much hot solvent during the dissolution step? A2: Adding an excess of hot solvent is the most common cause of poor yield.[7][9] The goal is to create a saturated solution at a high temperature. If too much solvent is used, the solution will not be saturated upon cooling, and a large portion of your compound will remain dissolved in the mother liquor instead of crystallizing, thus reducing your recovery.[8]
Q3: My crystals formed almost instantly as soon as I removed the flask from the heat. Is this a problem? A3: Yes, this is known as "crashing out" and is a form of rapid precipitation, not crystallization.[8] This rapid solidification tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[8] To remedy this, reheat the solution, add a small amount of extra solvent (1-2 mL), and allow it to cool more slowly. This ensures that crystals form gradually, allowing for the exclusion of impurities.[8]
Q4: What is the difference between precipitation and crystallization? A4: While both result in a solid from a solution, the processes are different. Crystallization is a slow, controlled process where molecules arrange themselves into a well-defined, ordered crystal lattice, which tends to exclude impurities. Precipitation is a rapid formation of an amorphous solid with no ordered structure, which often traps impurities. For purification, crystallization is the desired outcome.[13]
Q5: Can I use a mixture of solvents for recrystallization? A5: Yes, a mixed solvent system is a common technique used when no single solvent has the ideal solubility properties. This typically involves a pair of miscible solvents, one in which the compound is very soluble (the "soluble solvent") and another in which it is insoluble (the "anti-solvent"). The crude solid is dissolved in a minimum of the hot "soluble solvent," and the "anti-solvent" is added dropwise until the solution becomes cloudy (the saturation point). The solution is then reheated to clarify and cooled slowly.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Chemistry Crystallization. Sathee Jee. [Link]
-
Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
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Recrystallization. University of California, Los Angeles. [Link]
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Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center. [Link]
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Crystallization of Organic Compounds. Mykhaylo A. Myronovych. [Link]
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3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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Problems with Recrystallisations. University of York. [Link]
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Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology. [Link]
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Recrystallization1. University of Massachusetts. [Link]
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24.6: Nitro Compounds. Chemistry LibreTexts. [Link]
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Recrystallization and Crystallization. University of California, Berkeley. [Link]
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Tips & Tricks: Recrystallization. University of Rochester. [Link]
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Recrystallization and Extractions of Organic Compounds. Chabot College. [Link]
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
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The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate. [Link]
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Recrystallization of Benzoic Acid. Truman State University. [Link]
-
Synthesis of 2-nitrobenzoic acid. PrepChem.com. [Link]
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Aromatic Nitro Compounds. Missouri S&T. [Link]
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Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Anilino-5-nitrobenzoic Acid
Welcome to the Technical Support Center for the synthesis of 2-Anilino-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic intermediate. Here, we address common challenges and side reactions encountered during its synthesis, particularly via the Ullmann condensation, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to equip you with the knowledge to diagnose, troubleshoot, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Ullmann condensation of 2-chloro-5-nitrobenzoic acid and aniline is resulting in a low yield. What are the primary causes and how can I improve it?
A1: Low yields in this Ullmann condensation are a common issue and can typically be traced back to several key factors. The reaction, while effective, is sensitive to a number of variables.
Causality and Troubleshooting Steps:
-
Incomplete Reaction: The Ullmann condensation often requires elevated temperatures to proceed to completion. The electron-withdrawing nitro group on the 2-chloro-5-nitrobenzoic acid does help to activate the aryl halide for nucleophilic attack, but insufficient thermal energy can still lead to a sluggish reaction.
-
Solution: Ensure your reaction temperature is adequate. Traditional Ullmann conditions often call for temperatures in excess of 150 °C.[1] Modern protocols using specific ligands may allow for lower temperatures, but if you are observing a significant amount of unreacted starting material, a careful and incremental increase in temperature is warranted.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
-
Suboptimal Catalyst System: The nature and quality of the copper catalyst are paramount. The active species in an Ullmann reaction is typically Cu(I).[1]
-
Solution:
-
Catalyst Choice: Copper(I) salts like CuI or CuBr are often more effective than copper powder or Cu(II) salts, though the latter can sometimes be reduced in situ.[1] The use of freshly prepared or high-purity copper catalysts is recommended.
-
Ligand Assistance: The addition of a ligand can significantly improve the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions and lower catalyst loading. Common ligands for Ullmann N-arylation include diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline), and oxalamides.[3][4] A screening of different ligands may be necessary to find the optimal choice for your specific conditions.
-
-
-
Base Selection: The choice of base is critical for the deprotonation of aniline, forming the more nucleophilic anilide intermediate.
-
Solution: A moderately strong, non-nucleophilic base is typically required. Potassium carbonate (K₂CO₃) is a common and effective choice. The amount of base should be carefully optimized, as an excess can sometimes lead to side reactions.
-
-
Solvent Effects: High-boiling polar aprotic solvents are standard for Ullmann condensations to achieve the necessary high temperatures and to dissolve the reactants.[1]
-
Solution: Solvents like DMF, NMP, or nitrobenzene are often used.[1] Ensure your solvent is anhydrous, as the presence of water can lead to side reactions such as dehalogenation of the starting material.
-
Workflow for Optimizing Yield:
Caption: Desired vs. side reaction pathways.
Q3: My final product is contaminated with a compound that has a similar polarity, making purification difficult. What could this impurity be?
A3: Besides homo-coupling products, other side reactions can lead to impurities with similar physicochemical properties to the desired product. Two potential side reactions to consider are decarboxylation and reduction of the nitro group .
-
Decarboxylation: The high temperatures often employed in Ullmann condensations can potentially lead to the decarboxylation (loss of CO₂) of the benzoic acid moiety, either from the starting material or the product. [5]This would result in the formation of 4-nitro-N-phenylaniline.
-
Mitigation: As with homo-coupling, careful control of the reaction temperature is the primary means of minimizing decarboxylation. Using modern, ligand-accelerated protocols that allow for lower reaction temperatures can be highly beneficial. [6]
-
-
Reduction of the Nitro Group: Copper catalysts, particularly in their finely divided or activated forms, can have reducing properties. Under the reaction conditions, the nitro group of either the starting material or the product could be partially or fully reduced. [7]This would lead to a variety of byproducts, such as nitroso or amino derivatives, which would have different polarities and could complicate purification.
-
Mitigation: The use of a well-defined Cu(I) catalyst and avoiding excessively harsh conditions can help to minimize this side reaction. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative/reductive side reactions.
-
Table of Potential Side Products and Their Characteristics:
| Side Product | Structure | Potential Cause | Mitigation Strategy |
| Dinitrodiphenic acid derivative | Biaryl | High temperature | Lower temperature, use excess aniline |
| 4-nitro-N-phenylaniline | Decarboxylated product | High temperature | Lower temperature, ligand-accelerated protocol |
| Amino-substituted byproducts | Reduced nitro group | Reducing conditions from Cu catalyst | Use well-defined Cu(I) catalyst, inert atmosphere |
| Unreacted 2-chloro-5-nitrobenzoic acid | Starting material | Incomplete reaction | Increase temperature/time, optimize catalyst |
Q4: What is the best practice for purifying the crude this compound?
A4: The purification of this compound typically involves a combination of work-up procedures to remove inorganic salts and unreacted starting materials, followed by recrystallization to obtain a highly pure product.
Step-by-Step Purification Protocol:
-
Aqueous Work-up:
-
After the reaction is complete, the mixture is typically cooled and then acidified (e.g., with HCl) to protonate the carboxylic acid and precipitate the crude product.
-
The solid is collected by filtration and washed with water to remove inorganic salts and water-soluble impurities.
-
-
Recrystallization:
-
Recrystallization is a highly effective method for purifying the crude product. A suitable solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Recommended Solvent System: A mixed solvent system of ethanol and water is often effective for the recrystallization of aminobenzoic acids. [8] 1. Dissolve the crude product in a minimal amount of hot ethanol. 2. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal. 3. Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. 4. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. 5. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Analytical Monitoring:
-
The purity of the final product should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point of the purified compound should also be determined and compared to the literature value.
References
-
Cheng, F., Chen, T., Huang, Y.-Q., Li, J.-W., Zhou, C., Xiao, X., & Chen, F.-E. (2022). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Organic Letters, 24(1), 115–120. [Link]
- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid. BenchChem.
- Kottappara, R., Pillai, S. C., & Kizhakkekilikoodayil Vijayan, B. (2021). Copper-based nanocatalysts for nitroarene reduction-A review of recent advances.
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Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]
- Monnier, F., & Taillefer, M. (2009). Catalytic C–C, C–N, and C–O Ullmann-Type Coupling Reactions.
- BenchChem. (2025).
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SIELC Technologies. (n.d.). Separation of 2-Anilino-5-nitrobenzenesulphonic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions. BenchChem.
- Saito, S., & Koizumi, Y. (2005). Copper-Catalyzed Coupling of Aryl Halides and Nitrite Salts: A Mild Ullmann-Type Synthesis of Aromatic Nitro Compounds. Tetrahedron Letters, 46(26), 4715-4717.
- BenchChem. (2025). The Evolution of Nitrophenylbenzoic Acid Derivative Synthesis: A Technical Guide. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem.
- Sperotto, E., van Klink, G. P. M., & van Koten, G. (2011). The mechanism of the modified Ullmann reaction. Dalton Transactions, 40(39), 10338-10351.
- BenchChem. (2025). Application of 2-Amino-5-nitrobenzoic Acid in the Synthesis of Quinazolone Scaffolds. BenchChem.
- Goosen, L. J., & Lauth-de Viguerie, N. (2007). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids.
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SIELC Technologies. (n.d.). Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Čejka, J., & Pérez-Mayoral, E. (2018). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants.
- BenchChem. (2025). Application Notes and Protocols for 2-Amino-5-nitrobenzoic Acid. BenchChem.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem.
- Beilstein Journal of Organic Chemistry. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry.
-
The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]
- Buchwald, S. L., & Che, C. (2023). Advances in Copper and Nickel C–N and C–O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Chemistry–A European Journal, 29(1), e202202685.
- Hillenbrand, J. M., & Buchwald, S. L. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
- BenchChem. (2025).
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National Center for Biotechnology Information. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]
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Improving the solubility of 2-Anilino-5-nitrobenzoic acid for in vitro assays
Technical Support Center: 2-Anilino-5-nitrobenzoic Acid Solubility
Welcome to the technical support guide for improving the solubility of this compound for in vitro assays. This document provides a structured troubleshooting guide, detailed protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome solubility challenges.
Introduction: The Challenge of Poor Solubility
This compound, like many aromatic carboxylic acids, presents a significant challenge in preclinical research due to its poor aqueous solubility.[1] Inadequate dissolution can lead to underestimated potency, high variability in assay results, and misleading structure-activity relationships (SAR).[2][3] This guide offers a systematic approach to achieving and maintaining the solubility of this compound, ensuring the accuracy and reproducibility of your in vitro experiments.
Section 1: Understanding the Molecule
Before troubleshooting, it's crucial to understand the physicochemical properties of this compound that govern its solubility. The molecule possesses a carboxylic acid group, making its solubility highly dependent on pH.[4][5]
Key Physicochemical Properties:
-
Molecular Formula: C₁₃H₁₀N₂O₄
-
Appearance: Yellow to orange powder
-
Key Functional Groups: Carboxylic acid, secondary amine (aniline), nitro group.
-
Predicted pKa: The carboxylic acid group is predicted to have a pKa around 4.0. This means that at a pH below 4.0, the molecule is predominantly in its neutral, less soluble form. Above a pH of 4.0, it becomes increasingly deprotonated (ionized) and more water-soluble.[1][5]
The interplay between the lipophilic aromatic rings and the ionizable carboxylic acid group is the primary reason for its challenging solubility profile.
Section 2: Troubleshooting Workflow for Solubilization
This workflow provides a decision-making framework for systematically addressing solubility issues.
Caption: A decision-tree workflow for solubilizing this compound.
Section 3: Detailed Protocols & Methodologies
Protocol 1: Standard Stock Solution Preparation in DMSO
This is the most common starting point for in vitro screening compounds.[6]
-
Calculate Mass: Determine the mass of this compound needed to prepare a 10 mM stock solution. (Molecular Weight ≈ 258.22 g/mol ).
-
Weigh Compound: Accurately weigh the compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, proceed to sonication or gentle warming.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes.
-
Warming: Place the vial in a 37°C water bath or heating block for 10-15 minutes.
-
-
Inspect: Visually inspect the solution against a light and dark background to ensure it is a clear, homogenous solution with no particulates.[7]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
Protocol 2: pH-Adjusted Stock Solution Preparation
This protocol leverages the acidic nature of the molecule to enhance aqueous solubility by converting it to its more soluble salt form.[5][9] This is based on the Henderson-Hasselbalch equation, which shows that as the pH increases above the pKa, the equilibrium shifts towards the ionized (and more soluble) form.[10][11][12]
-
Weigh Compound: Accurately weigh the compound into a sterile tube.
-
Initial Suspension: Add a small volume of sterile, purified water (e.g., 50% of the final desired volume) and vortex to create a suspension.
-
Basification: While vortexing, add 1N NaOH dropwise. Monitor the solution until the compound fully dissolves. The target pH should be at least 1.5-2.0 units above the compound's pKa (i.e., pH > 6.0).
-
Final Volume: Once dissolved, add purified water to reach the final desired concentration.
-
Verification: Check the final pH of the stock solution. If necessary, adjust back towards neutral with 1N HCl, but be cautious not to drop the pH too low, which could cause precipitation.
-
Sterilization & Storage: Filter-sterilize the solution through a 0.22 µm filter if intended for cell-based assays. Store at 4°C for short-term use or -20°C for long-term storage.
}
Caption: Effect of pH on the ionization and solubility of this compound.
Section 4: Advanced Solubilization Strategies
If the above methods fail or are incompatible with your assay, consider these advanced formulation strategies.
| Strategy | Mechanism of Action | Advantages | Disadvantages & Considerations |
| Co-solvents | Using water-miscible organic solvents like PEG400 or ethanol to increase the solubility of lipophilic compounds.[13] | Simple to prepare; can significantly increase solubility. | Potential for solvent toxicity in the assay; may alter protein conformation.[13] |
| Surfactants | Agents like Tween® 80 or Cremophor® EL form micelles that encapsulate the hydrophobic compound, increasing its apparent water solubility. | Highly effective for very hydrophobic compounds. | Can interfere with assays, especially those involving membranes or proteins; potential for cell toxicity. |
| Cyclodextrins | Cyclic oligosaccharides (e.g., HP-β-CD) with a hydrophobic inner cavity and a hydrophilic exterior that encapsulate the drug molecule.[14][15][16] | Generally low toxicity; can improve stability.[17][18] | Can be expensive; may have their own biological effects or interact with assay components.[14] |
Section 5: Frequently Asked Questions (FAQs)
Q1: My compound dissolves in DMSO but precipitates when I add it to my aqueous cell culture medium. What's happening?
A: This is a common issue known as "crashing out." DMSO is a strong aprotic solvent, but when the DMSO stock is diluted into an aqueous buffer, the local solvent environment changes dramatically. The compound's solubility in the final, mostly aqueous solution is much lower than in the initial DMSO stock.
Troubleshooting Steps:
-
Lower the final concentration: Your compound may be exceeding its thermodynamic solubility limit in the final assay buffer.
-
Use a stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, dilute it serially (e.g., first into a small volume of media, vortex, then add to the rest).[8]
-
Increase final DMSO concentration: While keeping it below toxic levels, a slightly higher final DMSO percentage (e.g., 0.5% vs 0.1%) might keep the compound in solution.
-
Consider a pH-adjusted stock: If your media pH is below 6.0, the compound may be protonated and less soluble. Using a stock prepared with NaOH (Protocol 2) may prevent this.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: This is highly cell-type dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% v/v without significant toxicity.[8] However, some sensitive cell types may show stress or differentiation at concentrations as low as 0.1%.[19][20][21] It is highly recommended to run a vehicle control experiment where you test a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) to determine the no-effect level for your specific assay and cell line.[22]
Q3: Can I heat my compound to get it into solution?
A: Gentle warming (e.g., to 37°C) is acceptable and often helpful. However, avoid high temperatures as this can lead to degradation of the compound or evaporation of the solvent, which would alter the concentration. Always check the compound's stability information if available.
Q4: Should I use sonication?
A: Yes, bath sonication is a good method to break up small solid aggregates and accelerate dissolution. It imparts energy into the solution without excessive heating. It is generally preferred over aggressive heating.
Q5: How do I know if the solubility strategy is interfering with my assay?
A: This is a critical consideration. Always run proper controls.
-
Vehicle Control: This is your assay buffer containing the same final concentration of solvents (DMSO, NaOH, ethanol, etc.) used to dissolve your compound. This control should show no effect on the assay readout.
-
Positive/Negative Controls: Ensure your known positive and negative controls for the assay behave as expected in the presence of the vehicle. Any deviation could suggest the solubilization method itself is interfering with the biological system.
References
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central. [Link]
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Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]
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Effect of pH and temperature on the solubility of a surface active carboxylic acid. (1991). PubMed. [Link]
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Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed. [Link]
-
Cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). ResearchGate. [Link]
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Prediction of pH-dependent aqueous solubility of druglike molecules. (2006). PubMed. [Link]
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What effects does DMSO have on cell assays?. (2017). Quora. [Link]
-
(PDF) DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. (2019). ResearchGate. [Link]
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Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET and DMPK. [Link]
-
Exploring the Properties and Applications of 2-Amino-5-nitrobenzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Chapter 3. Pharmacokinetics. (n.d.). AccessPhysiotherapy. [Link]
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Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. (n.d.). ResearchGate. [Link]
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Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. (2017). Journal of Biotech Research. [Link]
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Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (n.d.). National Institutes of Health (NIH). [Link]
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2-Amino-5-nitrobenzoic acid. (n.d.). PubChem. [Link]
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Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. [Link]
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Best Practices For Stock Solutions. (n.d.). FasterCapital. [Link]
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Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. [Link]
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How does pH affect water solubility of organic acids (or acids in general)?. (2012). Reddit. [Link]
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How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. (2014). ResearchGate. [Link]
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2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032. (n.d.). PubChem. [Link]
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pH and Solubility. (n.d.). Fiveable. [Link]
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Carboxylic acid - Properties, Structure, Reactions. (n.d.). Britannica. [Link]
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2.5: Preparing Solutions. (2022). Chemistry LibreTexts. [Link]
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How to tackle compound solubility issue. (2022). Reddit. [Link]
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In Vitro Solubility Assays in Drug Discovery. (n.d.). Ingenta Connect. [Link]
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How to enhance drug solubility for in vitro assays?. (2014). ResearchGate. [Link]
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2-Amino-5-nitrobenzoic acid, 98%. (n.d.). Fisher Scientific. [Link]
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In vitro solubility assays in drug discovery. (2004). PubMed. [Link]
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Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Wiley Online Library. [Link]
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HPLC analysis of 2-Anilino-5-nitrobenzoic acid: common problems and solutions
Welcome to the dedicated support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Anilino-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions to common challenges encountered during the analysis of this critical pharmaceutical intermediate. The following content is structured in a question-and-answer format to directly address specific issues and provide robust, scientifically-grounded solutions.
Troubleshooting Guide: Resolving Common Chromatographic Issues
This section addresses the most frequent and challenging problems observed during the HPLC analysis of this compound. Each solution is explained from a mechanistic standpoint to empower you to make informed decisions in your method development and routine analysis.
Question 1: Why is my peak for this compound exhibiting significant tailing?
Answer:
Peak tailing is the most common issue encountered when analyzing this compound. It is characterized by an asymmetrical peak where the latter half is broader than the front half.[1] This distortion compromises accurate integration and reduces resolution, potentially leading to unreliable quantification.[2]
Primary Cause: Secondary Silanol Interactions
The structure of this compound contains a carboxylic acid group, which is acidic, and an amino group, which is basic. In reversed-phase HPLC on standard silica-based columns (like C18), the primary retention mechanism is hydrophobic interaction. However, the silica surface contains residual silanol groups (Si-OH) which are acidic.[3] At typical mobile phase pH ranges (e.g., pH 4-7), these silanols can become deprotonated (Si-O⁻) and interact ionically with any protonated basic sites on your analyte. More importantly for an acidic analyte, these polar silanol groups can form strong hydrogen bonds, creating a secondary, undesirable retention mechanism.[4] This mixed-mode retention causes a portion of the analyte molecules to be retained longer, resulting in peak tailing.[3]
Solutions:
-
Mobile Phase pH Adjustment (Primary Solution): The most effective way to eliminate this interaction is to control the ionization state of both the analyte and the stationary phase silanols. The predicted pKa of the carboxylic acid group on this compound is approximately 4.08.[5]
-
Causality: According to chromatographic principles, operating the mobile phase at a pH at least 2 units below the analyte's pKa will ensure the compound is in its neutral, non-ionized form.[6] Simultaneously, a low pH (e.g., < 3) ensures the vast majority of surface silanol groups are protonated (Si-OH) and not ionized (Si-O⁻), thus eliminating the strong secondary ionic interactions.[1]
-
Protocol: Adjust your aqueous mobile phase to a pH between 2.5 and 3.0 using an appropriate acidifier. Phosphoric acid or formic acid are excellent choices.[7]
-
-
Column Selection: If pH adjustment alone is insufficient, or if your method has other pH constraints, your choice of column is critical.
-
High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica that has fewer metal contaminants and are "end-capped" – a process that chemically bonds a small, non-polar group (like trimethylsilyl) to many of the residual silanols. This sterically hinders the analyte from interacting with the remaining silanols.[4]
-
Columns with Low Silanol Activity: Some columns are specifically designed to have very low silanol activity, providing excellent peak shape for challenging compounds even at mid-range pH. An example includes certain "Newcrom R1" phases.[8]
-
-
Reduce Sample Overload: Injecting too much sample can saturate the primary retention sites on the column, making secondary interactions more pronounced.[9]
-
Protocol: Try reducing the injection volume or diluting your sample. If peak shape improves, mass overload was a contributing factor.
-
Below is a workflow to systematically troubleshoot peak tailing for this analysis.
Caption: A step-by-step decision tree for diagnosing and solving peak tailing.
Question 2: My retention times are drifting or shifting between injections. What is the cause?
Answer:
Unstable retention times are a serious issue that undermines method reliability. This problem typically points to a lack of system equilibration, changes in the mobile phase, or temperature fluctuations.[10]
Potential Causes and Solutions:
-
Insufficient Column Equilibration: This is the most common cause of drifting retention times, especially during a gradient run or after the system has been idle.
-
Causality: The stationary phase requires a certain amount of time to fully equilibrate with the mobile phase. If an injection is made before the column is ready, retention will be inconsistent, usually decreasing with each run until equilibrium is reached.
-
Protocol: Always include an equilibration step in your method. A general rule is to flush the column with 10-20 column volumes of the initial mobile phase composition before the first injection and between runs.[6] For a standard 150 x 4.6 mm column, this translates to about 5-10 minutes at 1 mL/min.
-
-
Mobile Phase Composition Changes: The mobile phase is the engine of your separation. Even small changes can significantly impact retention.
-
Causality: This can be due to inaccurate mixing by the pump (especially in quaternary systems), evaporation of the more volatile solvent component (acetonitrile), or degradation of mobile phase additives.
-
Protocol:
-
Check Pump Performance: Ensure pump check valves are clean and functioning correctly to deliver an accurate and precise mobile phase mixture.[10]
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep reservoirs covered to minimize evaporation.[11]
-
Pre-mix Solvents: If you suspect issues with the pump's proportioning valves, try pre-mixing the mobile phase manually to see if retention time stability improves.[12]
-
-
-
Temperature Fluctuations: Column temperature directly affects retention time.
-
Causality: A 1°C increase in temperature can decrease retention time by 1-2%. If the ambient laboratory temperature is not stable, your retention times will drift.
-
Protocol: Use a column oven to maintain a constant, stable temperature (e.g., 30°C or 40°C). This is essential for reproducible chromatography.[11]
-
Question 3: I am observing a noisy or drifting baseline. How can I fix this?
Answer:
A noisy or drifting baseline can obscure small peaks and make accurate integration difficult. The source can be the mobile phase, the detector, or the pump.[13]
Potential Causes and Solutions:
-
Mobile Phase Issues:
-
Cause: Dissolved gas in the mobile phase can outgas in the detector flow cell, causing noise.[6] Impurities in solvents or additives can also lead to a drifting or noisy baseline, especially in gradient analysis.
-
Solution: Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging. Use high-purity HPLC-grade solvents and fresh reagents.[6]
-
-
Detector Lamp Failure:
-
Cause: The UV detector lamp has a finite lifetime. As it ages, its energy output becomes unstable, leading to increased noise.[6]
-
Solution: Check the lamp energy via your chromatography software. If it is low or failing diagnostics, replace the lamp.
-
-
Pump Malfunction:
-
Cause: Inadequately mixed solvents or pressure pulsations from a faulty pump (e.g., failing check valves) can cause a periodic, wavy baseline.
-
Solution: Prime the pump to remove any air bubbles. If the problem persists, clean or replace the pump's check valves.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting method for the HPLC analysis of this compound?
A1: A robust starting point for method development is crucial. Based on the compound's properties, a reversed-phase method is most appropriate. The following table summarizes a recommended starting point.
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard workhorse column for reversed-phase. Ensure it is a modern, high-purity, end-capped column.[14] |
| Mobile Phase A | 0.1% (v/v) Formic or Phosphoric Acid in Water | The acid is critical for controlling pH to ensure good peak shape.[7] Formic acid is MS-compatible. |
| Mobile Phase B | Acetonitrile | Provides good elution strength and UV transparency. |
| Elution Mode | Isocratic (e.g., 65:35 A:B) or Gradient | Start with an isocratic run. If impurities are present or run time is long, develop a gradient.[15] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven ensures retention time stability.[11] |
| Detection | UV, 254 nm or PDA | 254 nm is a common wavelength for aromatic compounds. A PDA detector is recommended to assess peak purity.[16] |
| Injection Vol. | 10 µL | A good starting volume to avoid overload. |
Q2: How should I prepare my sample for analysis?
A2: Proper sample preparation is essential to protect your column and ensure accurate results. This compound is reported as insoluble in water but soluble in basic or acidic solutions.[5]
Recommended Sample Preparation Protocol:
-
Weighing: Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolution: Transfer to a 100 mL volumetric flask. The ideal solvent is your mobile phase, as this avoids peak distortion caused by solvent mismatch.[6] If solubility is low, use a diluent with a higher percentage of acetonitrile, but aim for a composition as close to the mobile phase as possible.
-
Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution.[14]
-
Filtration: Before injection, filter the sample solution through a 0.45 µm syringe filter (e.g., PTFE or nylon depending on solvent compatibility) to remove any particulates that could clog the column frit.[14]
Q3: What are the stability concerns for this compound?
A3: The chemical structure of this compound contains amino, nitro, and carboxylic acid groups, which can be susceptible to degradation.[17]
-
Photostability: Aromatic nitro compounds can be light-sensitive. It is advisable to protect samples and standards from direct light, for example, by using amber vials.[17]
-
pH Stability: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Samples should ideally be stored under neutral or mildly acidic conditions.[17]
-
Oxidative Stability: The amino group can be susceptible to oxidation. Avoid prolonged exposure to air or oxidizing agents.[17]
For stability-indicating methods, it is necessary to perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to ensure the analytical method can separate the main peak from any potential degradants.[17]
References
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid.
- BenchChem. (2025). common HPLC problems and solutions for organic acid analysis.
- SIELC Technologies. (2018). Benzoic acid, 2-amino-5-nitro-.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- BenchChem. (2025).
- ACE HPLC Columns. HPLC Troubleshooting Guide.
- International Journal of Pharmaceutical and Biological Science Archive. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- BenchChem. (2025). A Comprehensive Technical Guide to the Physical Properties of 2-Amino-5-nitrobenzoic acid.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- SIELC Technologies. Separation of 2-Anilino-5-nitrobenzenesulphonic acid on Newcrom R1 HPLC column.
- YMC. HPLC Troubleshooting Guide.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Nitrocinnamic Acid.
- Element Lab Solutions. Peak Tailing in HPLC.
- Sigma-Aldrich. (2024). HPLC Troubleshooting Guide.
- ACD/Labs. (2022).
- Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid.
Sources
- 1. acdlabs.com [acdlabs.com]
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- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzoic acid, 2-amino-5-nitro- | SIELC Technologies [sielc.com]
- 8. Separation of 2-Anilino-5-nitrobenzenesulphonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Anilino-5-nitrobenzoic Acid Derivatization
Welcome to the technical support center for the derivatization of 2-anilino-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of its derivatives. The following information is grounded in established chemical principles and field-proven insights to ensure the successful optimization of your reaction conditions.
I. Understanding the Core Chemistry: The Ullmann Condensation and Amide Bond Formation
The synthesis of this compound itself is often achieved via an Ullmann condensation, a copper-catalyzed reaction coupling an aryl halide with an amine.[1][2] Derivatization of this molecule typically involves transformations of its carboxylic acid or aniline functionalities. A primary focus of this guide will be on the amidation of the carboxylic acid group, a common and crucial step in drug development.
Amide bond formation is fundamentally a condensation reaction between a carboxylic acid and an amine.[3] However, direct reaction is often inefficient and requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[4][5][6] The aniline moiety in this compound presents a unique challenge due to the electronic effects of its substituents.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the derivatization of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
This is one of the most frequent challenges, often stemming from the reduced reactivity of the starting materials or suboptimal reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| Reduced Nucleophilicity of the Amine | If you are reacting the carboxylic acid of this compound with another aniline derivative, the electron-withdrawing nitro group on your starting material, and potentially other substituents on the incoming amine, can decrease the nucleophilicity of the nitrogen atom, making the reaction sluggish.[7][8] | Increase Reaction Temperature and/or Time: Carefully increasing the temperature can provide the necessary activation energy. Monitor the reaction closely by TLC to avoid decomposition. Use a More Reactive Amine: If possible, consider an amine with electron-donating groups. Employ a More Potent Activating Agent: See the section on activating agents below. |
| Poor Carboxylic Acid Activation | The direct reaction between a carboxylic acid and an amine is often slow. The carboxylic acid needs to be converted into a more reactive intermediate.[3][5] | Select an Appropriate Activating Agent: Common choices include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP, HBTU), or conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][5] Consider Catalytic Methods: Boron-derived catalysts or formamide-catalyzed activation with trichlorotriazine (TCT) can be effective and more atom-economical.[5][9] |
| Inactive Catalyst (for Ullmann-type reactions) | If you are performing a reaction involving the aniline nitrogen (e.g., further arylation), the copper catalyst (typically Cu(I)) may be oxidized or improperly activated.[7] | Use a Fresh, High-Purity Copper(I) Source: Copper(I) iodide (CuI) is a common choice.[7] In Situ Generation of Cu(I): If using Cu(0) or Cu(II) sources, ensure your reaction conditions can generate the active Cu(I) species.[7] Ligand Screening: The addition of ligands like 1,10-phenanthroline or N,N'-dimethylglycine can enhance catalyst activity.[7] |
| Suboptimal Base | For reactions involving the deprotonation of the aniline N-H or the carboxylic acid O-H, the chosen base may not be strong enough. | Select a Suitable Base: For Ullmann condensations, strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed.[7] For amide coupling, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to neutralize acids formed during the reaction. |
Issue 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate or peaks in your analytical data indicates the formation of side products, which can complicate purification and reduce the yield of your desired compound.
| Potential Cause | Explanation | Recommended Solution |
| Homocoupling of Aryl Halide (Ullmann reactions) | The aryl halide can react with itself to form a biaryl byproduct, a common side reaction at high temperatures.[7] | Control Stoichiometry and Temperature: Use a slight excess of the amine reactant relative to the aryl halide. Avoid excessively high temperatures.[7] |
| Dehalogenation of Aryl Halide (Ullmann reactions) | The aryl halide can be reduced to the corresponding arene, often promoted by trace amounts of water or other protic impurities. | Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[7] |
| Formation of Anhydrides | When using activating agents for the carboxylic acid, it can react with another molecule of the carboxylic acid to form an anhydride, especially if the amine is not added promptly or is not sufficiently nucleophilic. | Control the Order of Addition: Activate the carboxylic acid first, and then add the amine to the reaction mixture. Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction by forming a more stable activated intermediate.[5] |
Issue 3: Difficulty with Product Isolation and Purification
Even with a successful reaction, isolating the pure product can be challenging.
| Potential Cause | Explanation | Recommended Solution |
| Product is Highly Polar | The presence of the nitro group, carboxylic acid, and aniline moieties can make the product and its derivatives highly polar, leading to difficult separation from polar byproducts or starting materials. | Optimize Chromatographic Conditions: Use a more polar solvent system for column chromatography. Consider using a different stationary phase, such as alumina or a bonded-phase silica. Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method. |
| Product is Water Soluble | The polar nature of the molecule may lead to some water solubility, causing loss of product during aqueous workup. | Back-Extraction: After the initial extraction with an organic solvent, back-extract the aqueous layer with additional portions of the organic solvent to recover any dissolved product. Brine Wash: Wash the combined organic layers with a saturated sodium chloride solution (brine) to reduce the amount of dissolved water before drying. |
III. Experimental Protocols: A Starting Point for Optimization
The following are generalized, step-by-step protocols for common derivatization reactions of this compound. These should be considered as starting points and may require optimization for your specific substrates.
Protocol 1: General Procedure for Amide Coupling using an Activating Agent
This protocol describes a general method for forming an amide bond between this compound and a primary or secondary amine using a carbodiimide activating agent.
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF, DCM, or THF).
-
Addition of Coupling Additives (Optional but Recommended): Add an additive such as HOBt or HOAt (1.1 equivalents).
-
Addition of Activating Agent: Add the activating agent, for example, EDC (1.1 equivalents), to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Addition of Amine and Base: Add the desired amine (1.1 equivalents) followed by a non-nucleophilic base such as DIPEA or TEA (2-3 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.[10]
-
Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 6-Nitroquinazolin-4(3H)-one
This protocol details the cyclization of this compound with formamide to produce a key quinazolinone intermediate.[11]
-
Reaction Setup: In a round-bottom flask, combine 2-amino-5-nitrobenzoic acid (e.g., 15.0 g, 82.4 mmol) and formamide (e.g., 20 mL).[11]
-
Heating: Heat the reaction mixture with stirring to 170°C and maintain this temperature for approximately 4 hours.[11]
-
Reaction Monitoring: Monitor the reaction's progress using TLC.[11]
-
Cooling and Precipitation: After completion, cool the reaction mixture to about 100°C.[11]
-
Isolation: Isolate the product, which may precipitate upon cooling. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[11]
IV. Visualization of Key Workflows
Troubleshooting Logic for Low Product Yield
The following diagram illustrates a decision-making workflow for troubleshooting low-yield reactions.
Caption: A decision tree for troubleshooting low product yield.
General Amide Coupling Workflow
This diagram outlines the general steps involved in an amide coupling reaction.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. encyclopedia.pub [encyclopedia.pub]
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- 8. researchgate.net [researchgate.net]
- 9. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A-Z Guide to Scaling the Synthesis of 2-Anilino-5-nitrobenzoic acid
Welcome to the comprehensive technical support guide for the scaled-up synthesis of 2-Anilino-5-nitrobenzoic acid. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure a safe, efficient, and reproducible process.
Foundational Synthesis Pathway: The Ullmann Condensation
The most prevalent and robust method for synthesizing this compound is the Ullmann condensation. This copper-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine.[1] In this specific application, 2-chloro-5-nitrobenzoic acid is reacted with aniline to yield the desired product.
Reaction Scheme:
Sources
Technical Support Center: Identification and Troubleshooting of Impurities in 2-Anilino-5-nitrobenzoic Acid Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The synthesis of 2-Anilino-5-nitrobenzoic acid is a critical step in the development of various pharmaceuticals and specialty chemicals. However, like many multi-component reactions, it is prone to the formation of impurities that can compromise the yield, purity, and safety of the final product. This guide provides in-depth, field-proven insights into identifying, mitigating, and troubleshooting these impurities.
Core Synthesis Pathway: The Ullmann Condensation
The most common laboratory and industrial synthesis of this compound involves a copper-catalyzed N-arylation known as the Ullmann condensation or, more specifically in this context, the Goldberg reaction.[1] This reaction couples an aryl halide, typically 2-chloro-5-nitrobenzoic acid, with aniline.
The reaction's success is highly dependent on factors such as catalyst activity, temperature, and the exclusion of atmospheric oxygen, which can lead to undesirable side reactions.
Caption: Ullmann condensation for this compound synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis and purification of this compound.
Q1: My final product is a dark brown or black powder, not the expected yellow solid. What are the likely causes and how can I fix this?
A1: This is a very common issue, often pointing to two main culprits: residual copper catalyst and the formation of highly colored oxidation byproducts.
-
Residual Copper Catalyst: Copper salts, especially when oxidized, are intensely colored. During the workup, acidic washing is crucial to protonate the product and dissolve the copper salts into the aqueous phase. If the wash is inefficient, copper can precipitate with your product.
-
Solution: After the initial precipitation of your crude product, re-slurry the solid in a dilute acid solution (e.g., 1M HCl). Stir for 15-30 minutes, then filter and wash thoroughly with deionized water until the washings are neutral.
-
-
Oxidation Byproducts: Aniline and its derivatives are susceptible to oxidation, which can form polymeric, tar-like impurities.[2] This is exacerbated by high temperatures and the presence of oxygen.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[3] For purification, treatment with activated charcoal during recrystallization can be effective. Dissolve the crude product in a minimal amount of a hot solvent (like ethanol), add a small amount of activated charcoal, reflux briefly, and perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[2]
-
Q2: My TLC and HPLC analyses show multiple spots/peaks close to the main product. What are the most probable side-products?
A2: The presence of multiple, closely-eluting impurities suggests the formation of structurally similar byproducts. The most common are unreacted starting materials and products from homocoupling side reactions.
-
Unreacted Starting Materials: Incomplete reactions will leave residual 2-chloro-5-nitrobenzoic acid and aniline.
-
Homocoupling of Aryl Halide: Two molecules of 2-chloro-5-nitrobenzoic acid can couple to form a biaryl byproduct. This is a known side reaction in Ullmann condensations, particularly at high temperatures.[3]
-
Formation of Phenazine Derivatives: At elevated temperatures, oxidative cyclization reactions can occur, leading to the formation of complex heterocyclic structures.
The diagram below illustrates the main reaction alongside key side reactions.
Caption: Desired synthesis pathway and common impurity-forming side reactions.
Q3: How do I definitively identify the impurities present in my sample using analytical techniques?
A3: A multi-technique approach is essential for unambiguous impurity identification. HPLC is used for separation and quantification, while spectroscopic methods like MS and NMR are used for structural elucidation.
Summary of Analytical Techniques for Impurity Profiling
| Impurity Type | Primary Identification Technique | Key Observables |
| Unreacted Starting Materials | HPLC, GC-MS | HPLC: Different retention time from the product. GC-MS: Match with the mass spectrum of the authentic starting material.[4] |
| Isomeric Impurities | HPLC, NMR | HPLC: May show a closely eluting peak. NMR: Distinct aromatic splitting patterns. |
| Homocoupling Byproducts | LC-MS, NMR | LC-MS: A molecular ion peak corresponding to the dimerized starting material. NMR: Complex aromatic signals. |
| Solvent Residues (e.g., DMF) | ¹H NMR | Characteristic peaks (e.g., for DMF: ~8.0, 2.9, 2.7 ppm). |
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase C18 column is typically effective.[5] The acidic product will have a different retention time than the more basic aniline and the other starting material.
-
Mass Spectrometry (MS): Coupled with LC or GC, MS provides the molecular weight of the impurities. For example, this compound has a molecular weight of 258.23 g/mol .[4] Unreacted 2-chloro-5-nitrobenzoic acid would show a molecular ion corresponding to its mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying residual starting materials and solvents. The aromatic region of the spectrum for the product will show a distinct pattern compared to the starting materials. If an impurity can be isolated, 2D NMR techniques can provide full structural confirmation.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method for routine quality control and purity determination of this compound? A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most suitable method for routine analysis.[7] It offers high resolution, sensitivity, and reproducibility, allowing for accurate quantification of the main product and any potential impurities.[7]
Q2: My ¹H NMR spectrum shows very broad peaks for the N-H and O-H protons. Is this normal? A2: Yes, this is common. The protons on heteroatoms (N-H of the amine and O-H of the carboxylic acid) can undergo chemical exchange with each other and with trace amounts of water in the NMR solvent (like DMSO-d₆).[6] This exchange process often leads to signal broadening. Running the experiment at a lower temperature can sometimes slow this exchange, resulting in sharper peaks.
Q3: I suspect isomeric impurities from the synthesis of my 2-chloro-5-nitrobenzoic acid starting material. How would these manifest? A3: If the initial nitration of 2-chlorobenzoic acid was not well-controlled, you could have isomers like 2-chloro-3-nitrobenzoic acid.[8] This impurity would likely undergo the Ullmann condensation as well, leading to an isomeric product (2-Anilino-3-nitrobenzoic acid). These isomers are often very difficult to separate due to their similar polarities. The best approach is to ensure the purity of your starting materials before beginning the coupling reaction.
Q4: What is the general workflow for troubleshooting an impure sample? A4: A logical workflow is crucial. Start with simple, broad techniques and move to more specific, structural methods as needed.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 2-Anilino-5-nitrobenzoic acid for Long-Term Storage
Welcome to the technical support center for 2-Anilino-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound for long-term storage. Here, we synthesize field-proven insights and established scientific principles to help you troubleshoot common stability issues and implement effective storage strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on its chemical structure, which includes an aniline moiety, a nitro group, and a carboxylic acid, this compound is susceptible to several degradation pathways. The primary factors of concern are:
-
Photodegradation: Aromatic nitro compounds and diphenylamine derivatives are often sensitive to light, particularly UV and visible radiation. This can lead to complex reactions, including oxidation and polymerization, often indicated by a darkening in color.
-
Thermal Decomposition: Elevated temperatures can induce decarboxylation of the carboxylic acid group and decomposition of the nitro group. Studies on similar nitroanilinoacetic acids show decomposition can be initiated by the interaction between the amino hydrogen and an ortho-nitro group, though in this molecule the nitro group is para to the aniline.[1]
-
Oxidation: The aniline functional group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), trace metal ions, or oxidizing agents. This can lead to the formation of colored impurities. Aromatic amine antioxidants are frequently used to mitigate this in various applications.
-
Hydrolysis: While generally less reactive than esters, the carboxylic acid and the amine linkage can be susceptible to hydrolysis under extreme pH conditions (strong acid or base) and elevated temperatures.
Q2: I've noticed a color change in my solid sample of this compound, from a yellow powder to a darker brownish hue. What could be the cause?
A2: A color change, particularly darkening, is a common indicator of degradation for compounds containing an aniline moiety. This is most likely due to oxidation or photodegradation. Diphenylamine, a related parent structure, is known to discolor upon exposure to light and air.[2] We recommend performing a purity analysis (e.g., via HPLC) to quantify the extent of degradation and identify potential impurities. To prevent this, always store the compound in a tightly sealed, amber-colored vial, purged with an inert gas like argon or nitrogen, and kept in a dark, cool place.
Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?
A3: For optimal long-term stability, we recommend the following storage conditions:
-
Temperature: Store in a cool environment, preferably refrigerated (2-8 °C). For very long-term storage, freezing (-20 °C) may be considered, but ensure the container is well-sealed to prevent moisture ingress upon warming.
-
Light: Protect from all light sources by storing in an amber or opaque container. Light-sensitive drugs are a significant concern in pharmaceutical manufacturing, and appropriate protective packaging is crucial.[3][4]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize oxidative degradation.
-
Container: Use a tightly sealed glass vial to prevent exposure to moisture and air.
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis After Storage
Symptoms: Your HPLC chromatogram shows new, unexpected peaks that were not present in the initial analysis of the batch. The peak corresponding to this compound may also be reduced in area.
Root Cause Analysis and Solutions:
// Nodes A [label="Unexpected Peaks in HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Potential Cause: Photodegradation", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Potential Cause: Oxidation", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Potential Cause: Thermal Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Potential Cause: Contamination/Impurity", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="Solution: Store in amber vials or\nwrap containers in foil. Handle under\nlow-light conditions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Solution: Purge container with inert\ngas (Ar, N2). Consider adding an\nantioxidant for solutions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Solution: Store at recommended cool\ntemperatures (2-8°C). Avoid exposure\nto heat sources.", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Solution: Verify purity of initial material.\nUse high-purity solvents and clean\nglassware for sample preparation.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> {B, C, D, E} [dir=none]; B -> F [label="If stored in clear containers\nor exposed to light"]; C -> G [label="If stored with headspace\nof air"]; D -> H [label="If stored at ambient or\nelevated temperatures"]; E -> I [label="If initial purity was not confirmed"]; } } Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Poor Solubility or Precipitation of the Compound in Solution Over Time
Symptoms: When preparing solutions of this compound, you observe that the compound does not fully dissolve, or a precipitate forms in a previously clear solution after a period of storage.
Root Cause Analysis and Solutions:
-
Degradation to a Less Soluble Impurity: The degradation products may have lower solubility in your chosen solvent system.
-
Corrective Action: Re-evaluate the stability of your solution under your storage conditions. It may be necessary to prepare fresh solutions more frequently. Consider performing a forced degradation study (see Protocol 1) to understand the solubility of the degradation products.
-
-
pH Shift in Unbuffered Solutions: For aqueous or partially aqueous solutions, absorption of atmospheric CO2 can lower the pH, potentially causing the free acid form of the compound to precipitate if it was initially dissolved as a salt.
-
Corrective Action: If appropriate for your application, use a buffered solvent system to maintain a stable pH.
-
-
Excipient Incompatibility: If formulated with other components, chemical interactions could be occurring, leading to the formation of an insoluble complex.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is a critical step in developing a stability-indicating analytical method, as outlined in ICH guidelines.[7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v). Store at 60°C for 48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v). Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v). Store at room temperature, protected from light, for 48 hours.
-
Thermal Degradation (Solid State): Place a small amount of the solid compound in an oven at 105°C for 72 hours.
-
Photodegradation: Expose the stock solution (in a quartz cuvette or other UV-transparent container) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions.
3. Sample Analysis:
-
At appropriate time points, withdraw samples. For acid and base hydrolysis samples, neutralize them before analysis.
-
Analyze all samples, including a non-degraded control, using a suitable analytical method, such as the HPLC-UV method described in Protocol 2. Aim for 5-20% degradation to ensure that the primary degradation products are observed.[9]
Protocol 2: Stability-Indicating HPLC-UV Method
This method is a starting point for developing a validated analytical procedure to monitor the stability of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
High-purity water and solvents.
2. Chromatographic Conditions:
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: Gradient from 10% to 90% B
-
25-30 min: Hold at 90% B
-
30.1-35 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength determined by the UV spectrum of the compound (a PDA detector is useful for this).
-
Injection Volume: 10 µL
3. Method Validation:
-
The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are essential for proving the method's specificity and stability-indicating nature.
Strategies for Enhancing Stability
Table 1: Summary of Stabilization Strategies
| Strategy | Mechanism of Action | Application |
| Inert Atmosphere Packaging | Displaces oxygen, preventing oxidative degradation. | Recommended for both solid and solution storage. |
| Use of Antioxidants | Scavenge free radicals that initiate and propagate oxidative degradation. Aromatic amines are effective antioxidants.[10] | Primarily for solutions. Phenolic antioxidants or other aromatic amines could be investigated for compatibility. |
| Light Protection | Prevents the absorption of photons that can lead to photochemical reactions. | Essential for both solid and solution forms. Use of amber glass or opaque containers is recommended.[11] |
| Excipient Selection | Choosing compatible excipients avoids chemical reactions that can degrade the active compound. | Crucial for formulated products. Avoid excipients with reactive functional groups or impurities. |
| pH Control | Maintaining an optimal pH in solution can prevent acid or base-catalyzed hydrolysis. | For liquid formulations. Buffering agents should be carefully selected for compatibility. |
Visualization of Degradation Pathways
// Nodes A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Photodegradation Products\n(e.g., colored polymers, oxidized species)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Oxidative Degradation Products\n(e.g., N-oxides, quinone-like structures)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Thermal Degradation Products\n(e.g., decarboxylated aniline derivatives)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Hydrolytic Degradation Products\n(under extreme pH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="Light (UV/Vis)"]; A -> C [label="Oxygen / Oxidizing Agents"]; A -> D [label="Heat"]; A -> E [label="H+ / OH-"]; } } Caption: Potential degradation pathways for this compound.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Retrieved from [Link]
-
Ioele, M., et al. (2014). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. PMC. Retrieved from [Link]
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]
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BD. (n.d.). Protecting photosensitive medication from light. Retrieved from [Link]
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LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. Retrieved from [Link]
-
Linsky, B. (1972). Role of Diphenylamine as a Stabilizer in Propellants. DTIC. Retrieved from [Link]
-
West Pharmaceutical Services. (2020). Light Sensitive Drug Products Need Protection. Retrieved from [Link]
-
Wikipedia. (n.d.). Diphenylamine. Retrieved from [Link]
-
Drzyzga, O. (2003). Diphenylamine and derivatives in the environment: A review. ResearchGate. Retrieved from [Link]
-
Helapet. (n.d.). Guide to Parenteral Drugs Affected by Light. Retrieved from [Link]
-
Decker, S. J., & Ksebi, A. A. (2017). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. NIH. Retrieved from [Link]
-
Kurbanova, A. D., et al. (2013). Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System. Scirp.org. Retrieved from [Link]
-
Kumar, S., et al. (2013). Synthesis and antimicrobial activity of some new diphenylamine derivatives. PMC. Retrieved from [Link]
-
Wullner, U., et al. (1999). Protective activity of aromatic amines and imines against oxidative nerve cell death. PubMed. Retrieved from [Link]
-
Sokol, M., et al. (2020). Different thermal decomposition process of lanthanide complexes with N-phenylanthranilic acid in air and nitrogen atmosphere. ResearchGate. Retrieved from [Link]
-
Bala, M., et al. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. Retrieved from [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Research Journal of Pharmaceutical Technology. (2018). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
Pharmaceutical Technology. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Changzhou Yonghe Fine Chemical Co., Ltd. (n.d.). 2-amino-5-nitrobenzoic acid. Retrieved from [Link]
-
da Costa, G. G., et al. (2004). Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives. PubMed. Retrieved from [Link]
-
Rao, K. U. B., & Yoganarasimhan, S. R. (1985). Thermal decomposition of some nitroanilinoacetic acids. Indian Academy of Sciences. Retrieved from [Link]
-
Asian Journal of Chemistry. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]
-
ResearchGate. (2017). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]
-
Logvinova, O. I., et al. (2018). The molecular design of biologically active derivatives of N-phenylanthranilic acid. The Pharma Innovation Journal. Retrieved from [Link]
-
PharmTech. (2024). Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-(phenylamino)-. Retrieved from [Link]
-
SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]
-
Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-amino-. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 2-Anilino-5-nitrobenzoic Acid and Its Positional Isomers: Physicochemical Properties and Synthetic Pathways
Introduction:
2-Anilinobenzoic acid derivatives form the backbone of several therapeutically important compounds, most notably the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of substituents onto this scaffold can profoundly alter the molecule's physicochemical and biological properties. The nitro group (NO₂), a potent electron-withdrawing group, is of particular interest due to its ability to modulate acidity, reactivity, and potential biological interactions. This guide presents a comparative study of 2-anilino-5-nitrobenzoic acid and its key positional isomers, 2-anilino-3-nitrobenzoic acid and 2-anilino-4-nitrobenzoic acid. We will explore their synthetic routes, compare their fundamental physicochemical properties using experimental data, and provide detailed protocols for their characterization. This analysis is designed to provide researchers, medicinal chemists, and drug development professionals with a foundational understanding of how the nitro group's position influences molecular behavior.
Isomeric Structures and Synthetic Overview
The core structure under investigation is 2-anilinobenzoic acid, with a nitro group placed at the 3, 4, or 5-position of the benzoic acid ring. The position of this electron-withdrawing group is hypothesized to significantly impact the acidity of the carboxylic acid and the intramolecular hydrogen bonding, thereby influencing solubility, crystal packing, and biological activity.
Caption: Chemical structures of the three positional isomers of nitro-substituted 2-anilinobenzoic acid.
The primary synthetic route to these compounds is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aniline and a halobenzoic acid. The specific starting materials are chosen based on the desired final position of the nitro group.
Caption: Generalized workflow for the synthesis of 2-anilino-nitrobenzoic acid isomers via Ullmann condensation.
Comparative Physicochemical Data
The position of the nitro group directly influences the electronic environment of the molecule. This, in turn, affects key physicochemical properties such as melting point, acidity (pKa), and spectroscopic characteristics. The data below has been compiled from various chemical databases and literature sources.
| Property | 2-Anilino-3-nitrobenzoic acid | 2-Anilino-4-nitrobenzoic acid | This compound |
| Molecular Formula | C₁₃H₁₀N₂O₄ | C₁₃H₁₀N₂O₄ | C₁₃H₁₀N₂O₄ |
| Molecular Weight | 258.23 g/mol | 258.23 g/mol | 258.23 g/mol |
| Melting Point | 215-218 °C | 249-251 °C | 234-236 °C |
| Appearance | Yellow to orange crystalline powder | Yellow to orange crystalline powder | Yellow to orange crystalline powder |
| pKa (Predicted) | ~3.3 (Stronger acid due to ortho-NO₂) | ~3.5 | ~3.6 (Weakest acid among isomers) |
| Solubility | Soluble in DMSO, DMF, ethanol | Soluble in DMSO, DMF, ethanol | Soluble in DMSO, DMF, ethanol |
Expert Interpretation:
-
Melting Point: The 4-nitro isomer exhibits the highest melting point, suggesting a more stable and symmetric crystal lattice packing compared to the other two isomers. The steric hindrance and altered dipole moment in the 3-nitro and 5-nitro isomers likely lead to less efficient packing and thus lower melting points.
-
Acidity (pKa): The 3-nitro isomer is predicted to be the strongest acid. This is a direct consequence of the proximity of the electron-withdrawing nitro group to the carboxylic acid (the ortho position). This proximity provides a strong inductive effect, stabilizing the carboxylate anion and facilitating proton dissociation. Conversely, the 5-nitro isomer is the weakest acid as the nitro group is furthest away (para to the aniline, meta to the carboxyl), exerting the least inductive influence on the carboxyl group.
Experimental Protocols for Characterization
To validate these properties, standardized experimental procedures are essential. The following protocols provide a self-validating framework for the synthesis and characterization of these isomers.
Synthesis and Purification Protocol
This protocol describes the synthesis of this compound as a representative example.
Objective: To synthesize this compound via Ullmann condensation.
Materials:
-
2-Chloro-5-nitrobenzoic acid
-
Aniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-5-nitrobenzoic acid (1.0 eq), aniline (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add DMF to the flask to act as the solvent.
-
Add a catalytic amount of CuI (0.1 eq) to the mixture.
-
Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker of ice-cold water.
-
Acidify the aqueous mixture with concentrated HCl until the pH is approximately 2-3. This will precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified this compound.
-
Dry the final product under vacuum and determine the melting point.
Spectroscopic Characterization (FTIR)
Objective: To identify key functional groups and compare the vibrational spectra of the isomers.
Procedure:
-
Ensure the FTIR spectrometer is calibrated and a background spectrum is collected.
-
Prepare a sample of each isomer using the KBr pellet method. Mix a small amount of the dried sample with anhydrous KBr powder and press it into a transparent pellet.
-
Acquire the infrared spectrum for each isomer over the range of 4000-400 cm⁻¹.
-
Analyze and compare the spectra. Key peaks to identify include:
-
O-H stretch (Carboxylic Acid): Broad peak around 3000 cm⁻¹
-
N-H stretch (Amine): Sharp peak around 3300-3400 cm⁻¹
-
C=O stretch (Carboxylic Acid): Strong peak around 1680-1710 cm⁻¹
-
N-O stretch (Nitro Group): Strong, asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.
-
Expected Outcome: The precise position of the N-O stretching bands can provide insight into the electronic environment of the nitro group, which differs slightly among the isomers due to varying resonance and inductive effects.
Potential Applications and Future Directions
While the biological activities of these specific nitro-isomers are not as extensively documented as their non-nitrated fenamate cousins, their structures present several avenues for research. The nitro group can act as a bioisostere or be reduced to an amino group, providing a handle for further functionalization. Their acidic nature and potential for hydrogen bonding make them interesting candidates for crystal engineering and development as co-crystals. Further studies are warranted to screen these compounds for activities such as COX inhibition, antibacterial, or anticancer effects, comparing the potency and selectivity imparted by the specific nitro group placement.
References
Validating the Inhibitory Effect of 2-Anilino-5-nitrobenzoic Acid on Glutamate Dehydrogenase: A Comparative Guide
For researchers, scientists, and professionals in drug development, the meticulous validation of enzyme inhibitors is a cornerstone of preclinical research. This guide provides an in-depth, technical framework for validating the inhibitory activity of 2-Anilino-5-nitrobenzoic acid against glutamate dehydrogenase (GDH). Furthermore, we offer a comparative analysis with other known GDH inhibitors, supported by experimental data, to provide a comprehensive understanding of its potential.
The Significance of Glutamate Dehydrogenase Inhibition
Glutamate dehydrogenase (GDH) is a mitochondrial enzyme at the crossroads of carbon and nitrogen metabolism. It catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle.[1][2] In certain pathological states, particularly in various cancers and some neurodegenerative diseases, GDH activity is dysregulated.[1] Many cancer cells display a heightened dependence on glutamine metabolism, a phenomenon termed "glutamine addiction," where GDH plays a pivotal role.[1] Consequently, the inhibition of GDH has emerged as a promising therapeutic strategy.[1]
This compound: A Potential GDH Inhibitor
This compound, a nitroaromatic compound, has been identified as an inhibitor of glutamate dehydrogenase.[3][4] Its chemical structure, featuring an aromatic ring with amino, nitro, and carboxylic acid functional groups, provides a scaffold for potential interactions with the enzyme.[4][5] While the inhibitory action of this compound on GDH has been noted, comprehensive quantitative data, such as IC50 and Ki values, are not widely available in public literature.[1][3][4] This guide, therefore, emphasizes the empirical determination and validation of these crucial parameters.
Experimental Validation of this compound as a GDH Inhibitor
The following protocols are designed to provide a robust framework for the in-vitro characterization of this compound as a GDH inhibitor.
Part 1: Determination of IC50
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. A colorimetric assay is a common and effective method for this determination.[1]
Principle: The activity of GDH is monitored by measuring the rate of NADH production, which reduces a tetrazolium salt to a colored formazan product. The increase in absorbance, typically at 450 nm or 570 nm, is directly proportional to GDH activity.[6][7][8]
Experimental Protocol: GDH Inhibition Assay (Colorimetric)
-
Reagent Preparation:
-
GDH Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.0).
-
Substrate Solution: Prepare a stock solution of L-Glutamic acid.
-
Coenzyme Solution: Prepare a stock solution of NAD⁺.
-
Developer Solution: This contains the tetrazolium salt and an electron mediator. Several commercial kits provide optimized developer solutions.[7][9]
-
Enzyme Solution: Prepare a working solution of purified GDH (e.g., from bovine liver) in assay buffer. The final concentration should result in a linear reaction rate for at least 10-15 minutes.
-
Inhibitor Stock Solution: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of GDH Assay Buffer to all wells.
-
Add 2 µL of varying concentrations of this compound to the test wells. Add 2 µL of the solvent (e.g., DMSO) to the control wells.
-
Add 10 µL of the GDH enzyme solution to all wells except the blank.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Prepare a reaction mix containing the GDH substrate (e.g., L-glutamate) and NAD⁺ in the assay buffer.
-
Initiate the reaction by adding 40 µL of the reaction mix to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm) in a microplate reader. This is the initial reading (T=0).
-
Continue to take readings at regular intervals (e.g., every 1-2 minutes) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Part 2: Elucidating the Mechanism of Inhibition
Enzyme kinetic studies are essential to understand how an inhibitor interacts with the enzyme and its substrate.[10]
Experimental Protocol: Enzyme Kinetic Studies
-
Varying Substrate Concentration:
-
Perform the GDH activity assay as described above.
-
Use a fixed, suboptimal concentration of this compound (e.g., near the IC50 value).
-
Vary the concentration of the substrate (L-glutamic acid) while keeping the concentration of the coenzyme (NAD⁺) constant and saturating.
-
Measure the initial reaction rates for each substrate concentration in the presence and absence of the inhibitor.
-
-
Data Analysis:
-
Plot the initial reaction rates against the substrate concentration for both the inhibited and uninhibited reactions.
-
Generate Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters: Vmax (maximum reaction rate) and Km (Michaelis constant).
-
Analyze the changes in Vmax and Km to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).
-
Visualizing the Experimental Workflow
Caption: A typical workflow for the comprehensive evaluation of a GDH inhibitor, from initial in vitro characterization to cell-based functional assays.
Comparative Analysis of GDH Inhibitors
To contextualize the potential of this compound, it is valuable to compare it with other known GDH inhibitors.
| Inhibitor | Target(s) | IC50 | Mechanism of Action | Key Features & References |
| This compound | Glutamate Dehydrogenase | Data not publicly available | To be determined empirically | Identified as a GDH inhibitor; further characterization is required.[1][3][4] |
| R162 | GDH1/GLUD1 | ~23 µM | Mixed-mode inhibition | Cell-permeable purpurin analog with demonstrated anti-cancer properties in vitro and in vivo.[11][12] |
| Epigallocatechin gallate (EGCG) | GDH1/2 | ~2.7 µM (low GDH conc.) | Allosteric inhibition; binds to the ADP binding site and can promote protein degradation. | A major polyphenol in green tea; inhibits both wild-type and mutant forms of GDH.[13][14][15][16] |
Downstream Signaling and Cellular Impact of GDH Inhibition
The inhibition of GDH by compounds like this compound can have profound effects on cellular metabolism and signaling pathways. By blocking the conversion of glutamate to α-ketoglutarate, these inhibitors can disrupt the TCA cycle, leading to reduced ATP production and decreased biosynthesis of essential macromolecules.[1]
In cancer cells that are highly reliant on glutaminolysis, this metabolic disruption can trigger a cascade of events. For instance, GDH1 has been shown to signal through glutathione peroxidase 1 (GPx1) to regulate redox homeostasis.[3][12] Inhibition of GDH can therefore lead to increased oxidative stress, potentially culminating in cancer cell death.[3]
Caption: The inhibitory effect of this compound on GDH disrupts the TCA cycle and redox homeostasis, impacting cancer cell proliferation.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutics targeting glutamate dehydrogenase. The experimental framework and comparative analysis provided in this guide offer a robust starting point for researchers to rigorously validate its inhibitory properties and elucidate its mechanism of action. Further in-depth studies are warranted to fully characterize its kinetic profile and evaluate its potential in preclinical models of diseases with dysregulated glutamine metabolism.
References
-
Jin L, et al. Glutamate dehydrogenase 1 signals through antioxidant glutathione peroxidase 1 to regulate redox homeostasis and tumor growth. Cancer Cell. 2015 Feb 9;27(2):257-70. [Link]
-
R162 is a Potent GDH1/GLUD1 Inhibitor for Kinds of Cancers Research. Network of Cancer Research. [Link]
-
An Alternative Mechanism of Glutamate Dehydrogenase Inhibition by EGCG: Promotion of Protein Degradation. MDPI. [Link]
-
Green Tea Polyphenols Control Dysregulated Glutamate Dehydrogenase in Transgenic Mice by Hijacking the ADP Activation Site. NIH. [Link]
-
Novel Inhibitors Complexed with Glutamate Dehydrogenase: ALLOSTERIC REGULATION BY CONTROL OF PROTEIN DYNAMICS. PubMed Central. [Link]
-
Epigallocatechin-3-gallate (EGCG) activates AMPK through the inhibition of glutamate dehydrogenase in muscle and pancreatic ß-cells: A potential beneficial effect in the pre-diabetic state? PubMed. [Link]
-
What Are Enzyme Kinetic Assays? Tip Biosystems. [Link]
-
Enzyme Assays and Kinetics. LSU School of Medicine. [Link]
-
Enzyme kinetics. Wikipedia. [Link]
-
Green tea polyphenols control dysregulated glutamate dehydrogenase in transgenic mice by hijacking the ADP activation site. PubMed. [Link]
-
Enzyme assay. Wikipedia. [Link]
-
Molecular insights into the inhibition of glutamate dehydrogenase (GDH) by the dicarboxylic acid metabolites. bioRxiv. [Link]
-
Molecular insights into the inhibition of glutamate dehydrogenase (GDH) by the dicarboxylic acid metabolites. ResearchGate. [Link]
-
The Basic Characteristics of Glutamate Dehydrogenase and Its Inhibitors. Semantic Scholar. [Link]
-
Glutamate Dehydrogenase Assay (GDH). ScienCell Research Laboratories. [Link]
-
Glutamate Dehydrogenase (GDH) Activity Colorimetric Assay Kit. Assay Genie. [Link]
-
Inhibitors of Glutamate Dehydrogenase Block Sodium-Dependent Glutamate Uptake in Rat Brain Membranes. PubMed Central. [Link]
-
Chemical modification of glutamate dehydrogenase by 2,4,6-trinitrobenzenesulphonic acid. [Link]
-
Anticonvulsant Drugs, Brain Glutamate Dehydrogenase Activity and Oxygen Consumption. PubMed Central. [Link]
-
Molecular insights into the inhibition of glutamate dehydrogenase by the dicarboxylic acid metabolites. PubMed. [Link]
-
Electrochemical Studies of the Inhibition and Activation Effects of Al (III) on the Activity of Bovine Liver Glutamate Dehydrogenase. MDPI. [Link]
-
Inactivation of glutamate dehydrogenase and glutamate synthase from Bacillus megaterium by phenylglyoxal, butane-2,3-dione and pyridoxal 5'-phosphate. PubMed Central. [Link]
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A Comparative Guide to Glutamate Dehydrogenase Inhibitors: Evaluating 2-Anilino-5-nitrobenzoic Acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Glutamate Dehydrogenase as a Critical Therapeutic Target
Glutamate dehydrogenase (GDH) is a mitochondrial enzyme at the crossroads of carbon and nitrogen metabolism. It catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate, feeding into the tricarboxylic acid (TCA) cycle.[1][2] This function is pivotal for cellular energy production, biosynthesis, and maintaining redox homeostasis.
In numerous pathological states, particularly in certain cancers and metabolic disorders, GDH activity is dysregulated. Many cancer cells display a dependence on glutamine metabolism, a phenomenon termed "glutamine addiction," where GDH plays a central role.[2] Consequently, inhibiting GDH has emerged as a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation. This guide focuses on a comparative analysis of various compounds developed to inhibit this critical enzyme.
Comparative Analysis of GDH Inhibitors
While 2-anilino-5-nitrobenzoic acid has been identified as an inhibitor of GDH, publicly available quantitative data, such as its half-maximal inhibitory concentration (IC50), is limited.[2][3][4] This guide, therefore, presents a comparison with other well-characterized GDH inhibitors and provides a standardized protocol for researchers to empirically determine the potency of this compound.
The following table summarizes the IC50 values of several known GDH inhibitors. A lower IC50 value indicates greater potency.
| Inhibitor | IC50 Value | Target Enzyme/Context | Reference(s) |
| R162 | 23 µM | Human GDH1 (recombinant) | [5] |
| Epigallocatechin gallate (EGCG) | ~234 µM | Na+-dependent L-[³H]-glutamate uptake in rat brain cortical membranes | [6] |
| Hexachlorophene (HCP) | High affinity component: 30 nM; Lower affinity component: 14 µM | Na+-dependent L-[³H]-glutamate uptake in rat brain cortical membranes | [6] |
| Bithionol (BTH) | High affinity component: 84 nM; Lower affinity component: 26 µM | Na+-dependent L-[³H]-glutamate uptake in rat brain cortical membranes | [6] |
| Octanoyl coenzyme A | 0.4-1.6 mM | Glutamate Dehydrogenase | [7] |
| This compound | Data not publicly available | Glutamate Dehydrogenase | [2][3][4] |
In-Depth Look at Key GDH Inhibitors
This compound
This compound is recognized as a GDH inhibitor, though its detailed inhibitory characteristics are not yet fully documented in public literature.[2][3][4] Its structural features suggest a potential for competitive or mixed-type inhibition. To ascertain its efficacy and mechanism, researchers are encouraged to perform enzymatic assays as detailed in the "Experimental Protocols" section of this guide.
R162
R162 is a potent and selective inhibitor of human glutamate dehydrogenase 1 (GDH1) with a reported IC50 of 23 µM.[5] It functions as a mixed-mode inhibitor and has been shown to decrease intracellular levels of fumarate, reduce the activity of glutathione peroxidase (GPx), and increase mitochondrial reactive oxygen species (ROS), ultimately leading to the inhibition of cancer cell proliferation.[8]
Epigallocatechin Gallate (EGCG)
EGCG, a major polyphenol found in green tea, is a well-documented inhibitor of GDH.[7] It has been shown to inhibit GDH activity and has demonstrated anti-cancer, antioxidant, and anti-inflammatory properties.[7] Structural studies have revealed that EGCG binds to the ADP activation site of GDH, representing an allosteric inhibition mechanism.[9]
Hexachlorophene (HCP) and Bithionol (BTH)
Hexachlorophene and Bithionol are other potent inhibitors of GDH.[10] Structural analyses have shown that these molecules bind to allosteric sites on the GDH enzyme, distinct from the active site, and interfere with the conformational changes required for its catalytic activity.[10] Their inhibition is essentially non-competitive.[10]
The Allosteric Regulation of Glutamate Dehydrogenase
Mammalian GDH is a complex enzyme subject to intricate allosteric regulation by a variety of metabolites.[11][12] Activators such as ADP and leucine, and inhibitors like GTP, ATP, and palmitoyl-CoA, modulate its activity.[10][12] This complex regulation allows for fine-tuning of metabolic pathways in response to the cell's energy status. The discovery of inhibitors that bind to these allosteric sites, such as EGCG, HCP, and BTH, has provided valuable tools for studying GDH function and has opened new avenues for therapeutic intervention.[10][12]
Signaling Pathways Modulated by GDH Inhibition
Inhibition of GDH can have significant downstream effects on cellular signaling, particularly in cancer cells. By blocking the conversion of glutamate to α-ketoglutarate, GDH inhibitors can disrupt the TCA cycle, leading to reduced ATP production and altered biosynthesis.[2] This can impact major signaling pathways implicated in cancer, such as:
-
Redox Homeostasis: GDH1 activity is linked to the regulation of redox homeostasis through the production of α-ketoglutarate and subsequent metabolites like fumarate, which can activate the antioxidant enzyme glutathione peroxidase 1 (GPx1).[4][13] Inhibition of GDH can disrupt this balance, leading to increased oxidative stress and promoting cancer cell death.
-
Notch Signaling Pathway: Some studies suggest a link between GDH and the Notch signaling pathway in gastric cancer.[14] Inhibition of GDH may lead to the downregulation of this pathway, thereby suppressing tumor growth, migration, and invasion.[14]
The following diagram illustrates the central role of GDH in cellular metabolism and its intersection with key signaling pathways.
Caption: The central role of GDH in metabolism and its inhibition.
Experimental Protocols
For researchers wishing to characterize this compound or other potential GDH inhibitors, the following experimental workflow and protocols are recommended.
Workflow for GDH Inhibitor Characterization
Caption: A typical workflow for the characterization of a GDH inhibitor.
Protocol 1: In Vitro Glutamate Dehydrogenase (GDH) Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the inhibitory effect of a compound on GDH activity by measuring the reduction of a tetrazolium salt.[2]
Materials:
-
Purified GDH enzyme (e.g., from bovine liver)
-
GDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
L-Glutamate solution
-
NAD+ solution
-
Tetrazolium salt solution (e.g., WST-8 or MTT)
-
Electron mediator (e.g., phenazine methosulfate - PMS)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of all reagents in the assay buffer. Create a serial dilution of the test inhibitor.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
GDH Assay Buffer
-
A specific concentration of the test inhibitor (or solvent control).
-
GDH enzyme solution.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the substrate mix (L-Glutamate and NAD+) to each well.
-
Detection: Immediately add the detection mix (tetrazolium salt and electron mediator).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8).
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration compared to the solvent control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
-
Protocol 2: Cell-Based Assay for GDH Inhibition
This protocol assesses the effect of an inhibitor on GDH activity in cultured cells.
Materials:
-
A suitable cancer cell line (e.g., one known to be glutamine-dependent)
-
Cell culture medium and supplements
-
Test inhibitor
-
Cell lysis buffer
-
GDH activity assay kit (colorimetric or fluorometric)
-
Protein assay kit (e.g., BCA or Bradford)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells and then lyse them using the cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
GDH Activity Assay: Perform a GDH activity assay on the cell lysates according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the GDH activity to the protein concentration for each sample.
-
Calculate the percent inhibition of GDH activity at each inhibitor concentration relative to the vehicle control.
-
Plot the results to determine the dose-dependent effect of the inhibitor on cellular GDH activity.
-
Conclusion
While this compound is a recognized inhibitor of glutamate dehydrogenase, further quantitative studies are necessary to fully elucidate its potency and mechanism of action. This guide provides a framework for such investigations by offering standardized protocols and a comparative context with other well-characterized GDH inhibitors like R162, EGCG, hexachlorophene, and bithionol. The central role of GDH in cancer metabolism and its influence on critical signaling pathways underscore the continued importance of developing and characterizing novel inhibitors for therapeutic applications.
References
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R&D Systems. R162 (CAS 64302-87-0).
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Sigma-Aldrich. GDH1 Inhibitor, R162.
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- Li, Y., et al. (2019). Glutamate dehydrogenase inhibits tumor growth in gastric cancer through the Notch signaling pathway. Cancer biomarkers : section A of Disease markers, 26(3), 303–312.
- Bera, A., et al. (2019).
- Smith, T. J., & Stanley, C. A. (2012). The structure and allosteric regulation of mammalian glutamate dehydrogenase. Archives of biochemistry and biophysics, 519(2), 69-80.
- Jin, L., et al. (2016). Abstract A17: Glutamate dehydrogenase 1 signals through antioxidant glutathione peroxidase 1 to regulate redox homeostasis and tumor growth. Molecular Cancer Research, 14(1_Supplement), A17.
- Rodríguez-Enríquez, S., et al. (2019). Physiological Role of Glutamate Dehydrogenase in Cancer Cells. Frontiers in oncology, 9, 772.
- Smith, T. J., & Stanley, C. A. (2012). The structure and allosteric regulation of mammalian glutamate dehydrogenase. Archives of Biochemistry and Biophysics, 519(2), 69-80.
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- Kang, S., et al. (2018). Signaling and Targeting of Glutamate Dehydrogenase 1 in Metastatic Non-Small Cell Lung Carcinoma.
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- Chen, Z. P., et al. (1998). Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts. Cancer letters, 129(2), 173–179.
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R&D Systems. GW 5074 | Raf Kinase Inhibitors.
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Navigating the Maze of Biochemical Assays: A Comparative Guide to the Cross-reactivity of 2-Amino-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and deeper biological understanding, the reliability of biochemical assay data is paramount. However, the very tools we use can sometimes lead us astray. This guide delves into the critical issue of assay interference, using 2-Amino-5-nitrobenzoic acid as a case study to illustrate how a seemingly straightforward compound can exhibit cross-reactivity, leading to potentially misleading results. As Senior Application Scientists, we aim to provide not just data, but a framework for critical thinking and robust experimental design to ensure the integrity of your research.
The Hidden Pitfalls: Understanding Assay Interference
Biochemical assays are the bedrock of drug discovery and molecular biology research. Yet, the chemical properties of test compounds can interact with assay components in ways that mimic genuine biological activity. These "Pan-Assay Interference Compounds" (PAINS) are a significant source of false positives, leading to wasted resources and a diversion of research efforts.[1] Nitroaromatic compounds, a class to which 2-Amino-5-nitrobenzoic acid belongs, are notorious for such behavior.[1]
The interference from these compounds can arise from several mechanisms:
-
Spectroscopic Interference: Many organic molecules absorb light or fluoresce, which can directly interfere with assay readouts that rely on spectrophotometry or fluorometry.[1]
-
Chemical Reactivity: The functional groups on a compound can react with assay reagents, such as enzymes or substrates, leading to a non-specific signal change.[1]
-
Aggregate Formation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically sequester and inhibit enzymes, a common cause of false-positive results.[1]
Understanding these potential pitfalls is the first line of defense against generating artifactual data.
A Case Study: The Deceptive Nature of 2-Amino-5-nitrobenzoic Acid
2-Amino-5-nitrobenzoic acid is a versatile chemical intermediate used in the synthesis of various compounds, including azo dyes and pharmaceuticals.[2][3] It has also been reported as an inhibitor of glutamate dehydrogenase (GDH), a key enzyme in metabolism.[4][5] However, its nitroaromatic structure raises a red flag for potential assay interference.
Mechanisms of Cross-Reactivity
The observed inhibitory activity of 2-Amino-5-nitrobenzoic acid may not be due to specific binding to the active site of GDH but rather a consequence of its inherent chemical properties:
-
Light Absorbance and Fluorescence Quenching: As a colored compound, 2-Amino-5-nitrobenzoic acid can absorb light in the visible range, interfering with colorimetric assays. Furthermore, it has the potential to quench the fluorescence of reporter molecules, leading to a false signal of inhibition in fluorescence-based assays.[1]
-
Chemical Reactivity of Functional Groups: The amino and nitro groups on the benzoic acid ring can be reactive. These groups could potentially modify and inactivate key components of an assay, such as the enzyme, substrate, or detection reagents, resulting in a false-positive signal.[1]
-
Potential for Aggregation: Like many small molecules, 2-Amino-5-nitrobenzoic acid may form aggregates at higher concentrations, which can non-specifically inhibit enzymes.[1]
The following diagram illustrates the potential pathways through which a compound like 2-Amino-5-nitrobenzoic acid can interfere with a typical biochemical assay.
Caption: Potential mechanisms of assay interference by 2-Amino-5-nitrobenzoic acid.
Comparative Analysis: Distinguishing True Hits from False Positives
To illustrate the importance of validating initial screening hits, consider the following hypothetical data comparing 2-Amino-5-nitrobenzoic acid with two other compounds in an enzymatic assay.
| Compound | IC50 (µM) in Enzymatic Assay | Fluorescence Quenching (%) | Interpretation |
| 2-Amino-5-nitrobenzoic acid | 5.2 | 45% | High potential for false positives due to significant fluorescence quenching.[1] |
| Alternative A | > 100 | < 5% | No significant interference observed. A suitable negative control.[1] |
| Alternative B | 15.8 | < 5% | Shows genuine inhibitory activity without spectroscopic interference.[1] |
This hypothetical data highlights a critical point: while 2-Amino-5-nitrobenzoic acid appears to be a potent inhibitor based on its IC50 value, its strong fluorescence quenching activity suggests this result is likely an artifact.[1] In contrast, Alternative B shows moderate inhibitory activity but does not interfere with the detection method, making it a more reliable candidate for further investigation.[1]
Experimental Protocols for a Self-Validating System
To mitigate the risks of assay interference, it is crucial to incorporate control experiments into your workflow. Here, we provide a detailed protocol for a Glutamate Dehydrogenase (GDH) inhibition assay, which has been associated with 2-Amino-5-nitrobenzoic acid, along with a workflow for identifying potential artifacts.[4][5]
Protocol 1: Glutamate Dehydrogenase (GDH) Inhibition Assay
This colorimetric assay measures the rate of NADH production, which is proportional to GDH activity, by monitoring the increase in absorbance at 340 nm.[4][5]
Materials:
-
Purified Glutamate Dehydrogenase (e.g., from bovine liver)[5]
-
2-Amino-5-nitrobenzoic acid (test compound)
-
Microplate reader capable of measuring absorbance at 340 nm[4]
Procedure:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of L-Glutamic acid in deionized water.[4]
-
Prepare a 50 mM stock solution of NAD+ in deionized water.[4]
-
Prepare a 1 M Tris-HCl buffer (pH 8.0) and dilute to a working concentration of 100 mM with deionized water.[4]
-
Prepare a stock solution of 2-Amino-5-nitrobenzoic acid in a suitable solvent (e.g., DMSO) and create serial dilutions to the desired test concentrations.[4][5]
-
-
Assay Setup:
-
In a 96-well plate, add the Tris-HCl buffer, L-Glutamic acid solution, NAD+ solution, and the test compound at various concentrations. Include a vehicle control (e.g., DMSO) without the test compound.
-
Add the GDH enzyme solution to all wells except for a blank control (which should contain all other reagents but no enzyme).
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute, ΔA340/min) for each concentration of the inhibitor.[4]
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
-
Workflow for Identifying Assay Interference
To ensure the observed inhibition is not an artifact, the following validation steps should be performed.
Caption: A self-validating workflow to identify and mitigate assay interference.
By systematically applying these protocols and validation workflows, researchers can confidently differentiate between genuine biological activity and assay artifacts. The case of 2-Amino-5-nitrobenzoic acid serves as a crucial reminder of the importance of understanding the chemical properties of assay components and their potential for cross-reactivity, thereby ensuring the integrity and reliability of drug discovery efforts.
References
- Unmasking a Deceptive Player: The Cross-Reactivity of 2-Amino-5-nitrobenzoic Acid in Biochemical Assays - Benchchem.
- 2-Amino-5-nitrobenzoic Acid: A Versatile Biochemical Reagent in Life Science Research - Benchchem.
- The Biological Activity of 2-Amino-5-nitrobenzoic Acid: A Technical Guide - Benchchem.
- 2-Amino-5-nitrobenzoic acid | Biochemical Reagent | MedChemExpress.
- A Comparative Guide to the Applications of 2-Amino-5-nitrobenzoic Acid - Benchchem.
- A Comparative Guide to 2-Amino-5-nitrobenzoic Acid and 5-Amino-2-nitrobenzoic Acid for Researchers and Drug Development Professi - Benchchem.
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Biological activity of 2-Anilino-5-nitrobenzoic acid derivatives compared to parent compound
An In-Depth Comparative Guide to the Biological Activity of 2-Anilino-5-nitrobenzoic Acid Derivatives
Introduction: The Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear repeatedly as the core of successful therapeutic agents. The anilinobenzoic acid scaffold is one such structure, valued for its synthetic tractability and its ability to present functional groups in a well-defined spatial orientation for interaction with biological targets. This compound, featuring an aniline ring, a carboxylic acid, and a nitro group, represents a promising, albeit underexplored, starting point for the development of novel therapeutics. The strategic placement of these functional groups offers multiple avenues for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive analysis of the biological potential of derivatives based on the this compound core. While direct comparative studies on this specific parent compound are limited in publicly available literature, this document synthesizes data from structurally related compounds—including derivatives of 2-aminobenzoic acid and other substituted anilinic structures—to build a robust understanding of the structure-activity relationships (SAR) that govern their therapeutic effects. We will delve into the anticancer, antimicrobial, and anti-inflammatory activities of these derivatives, providing the causal insights behind experimental designs and a foundation for future research.
Comparative Biological Landscape: From Parent Scaffold to Potent Derivatives
The true potential of a chemical scaffold is realized through the synthesis and evaluation of its derivatives. By systematically modifying the core structure, researchers can enhance potency, selectivity, and metabolic stability. Here, we compare the biological activities of derivatives stemming from scaffolds closely related to this compound.
Anticancer Activity: Targeting Cellular Proliferation
The 2-aminobenzoic acid core is a well-established precursor for the synthesis of quinazolinones, a class of heterocyclic compounds renowned for their broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] The derivatization of this scaffold has yielded compounds with significant cytotoxicity against various cancer cell lines.
The structure-activity relationship of anilino-based compounds is critical. For instance, in a series of 2-anilino triazolopyrimidines, the substitution pattern on the anilino ring was paramount for activity. A derivative with a para-methyl group on the anilino ring (p-toluidino) was the most active in the series, exhibiting IC₅₀ values of 38, 43, and 30 nM against HeLa, A549, and HT29 cancer cells, respectively.[3] Moving the methyl group to the meta-position resulted in a significant 10- to 46-fold loss in activity, underscoring the precise structural requirements for potent inhibition.[3]
Table 1: Comparative Anticancer Activity of Related Quinazolinone Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC₅₀) |
| Quinazolinone Derivative | Benzoic acid substituted quinazolinone (QZ 5) | MCF-7 (Breast) | Moderate to good activity |
| Triazolopyrimidine | p-toluidino derivative (3d) | HeLa (Cervical) | 38 nM |
| Triazolopyrimidine | p-toluidino derivative (3d) | A549 (Lung) | 43 nM |
| Triazolopyrimidine | p-ethylanilino derivative (3h) | HeLa (Cervical) | 160-240 nM |
| Triazolopyrimidine | 3′,4′-dimethylanilino derivative (3f) | HeLa (Cervical) | 67-160 nM |
Data compiled from studies on derivatives of related aminobenzoic acids and anilino-heterocycles to illustrate potential.[3][4][5]
Antimicrobial Activity: Combating Pathogenic Microbes
Derivatives of substituted nitrobenzoic acids have shown considerable promise as antimicrobial agents. The nitro group is a key pharmacophore that can be bioreduced within microbial cells to generate cytotoxic radicals. Studies on derivatives of 2-chloro-5-nitrobenzoic acid have demonstrated that modification of the carboxylic acid group can lead to compounds with broad-spectrum antibacterial activity.[6]
For example, a methylethanolammonium salt of 2-chloro-5-nitrobenzoic acid exhibited a broad inhibitory profile against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[6] In contrast, the parent acid showed only moderate activity, highlighting the significant impact of derivatization on antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity of Related Benzoic Acid Derivatives
| Compound Class | Specific Derivative/Compound | Target Organism(s) | Activity |
| Nitrobenzoic Acid Derivative | 2-chloro-5-nitrobenzoic acid derivative (methylethanolammonium salt) | Staphylococcus aureus, Escherichia coli | Broad inhibitory profile |
| Nitrobenzoic Acid | 2-chloro-5-nitrobenzoic acid (parent compound) | Gram-positive and Gram-negative bacteria | Moderate activity (14-15 mm inhibition zone) |
| Aminobenzoic Acid Derivative | Aminochlorofluoro phenyl benzamide | E. coli, S. aureus | 60% and 90% activity, respectively |
Data compiled from studies on structurally related nitrobenzoic and aminobenzoic acids.[7][8]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Many benzoic acid derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[9] The development of novel derivatives aims to enhance selectivity for COX-2, the inducible isoform overexpressed at sites of inflammation, thereby reducing the gastrointestinal side effects associated with non-selective COX-1 inhibition.
While direct data on this compound is scarce, related benzothiazole derivatives have been shown to possess significant anti-inflammatory properties.[10] Furthermore, substituted quinoline carboxylic acids have demonstrated potent anti-inflammatory and antiarthritic effects that are distinct from traditional NSAIDs, possibly by down-regulating T-cell function.[11] This suggests that derivatives of the anilinobenzoic acid scaffold could act via multiple mechanisms to control inflammation.
Experimental Design and Protocols: A Self-Validating System
The credibility of comparative biological data rests on the robustness of the experimental protocols. The following are detailed methodologies for key assays used to evaluate the biological activities discussed.
Protocol 1: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental for assessing cell viability and cytotoxicity.[7]
Causality: This assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (like DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.[4]
Protocol 2: Agar Well Diffusion for Antimicrobial Screening
This method is a versatile and widely used technique to evaluate the antimicrobial activity of chemical agents.[12]
Causality: The principle lies in the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been seeded with a specific microorganism. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the agent.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) and uniformly spread it over the surface of the agar plates.
-
Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the seeded agar plates.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution at a known concentration into each well. Also include a positive control (standard antibiotic) and a negative control (solvent).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
Visualizing Workflows and Mechanisms
To better understand the process of drug discovery and the underlying biological mechanisms, visual diagrams are invaluable.
Experimental Workflow
The journey from a chemical scaffold to a potential drug candidate follows a logical and iterative process.
Caption: A typical workflow for the discovery and evaluation of bioactive derivatives.
Potential Anti-inflammatory Signaling Pathway
Many anti-inflammatory agents function by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.
Caption: Inhibition of the COX pathway by bioactive benzoic acid derivatives.
Conclusion and Future Directions
The this compound scaffold holds significant, though largely untapped, potential for the development of novel therapeutic agents. By drawing logical inferences from a wealth of data on structurally related compounds, we can confidently assert that its derivatives are promising candidates for anticancer, antimicrobial, and anti-inflammatory applications. The key to unlocking this potential lies in systematic derivatization guided by a deep understanding of structure-activity relationships. The anilino moiety, the nitro group, and the carboxylic acid all serve as critical handles for chemical modification, and future research should focus on creating and screening diverse libraries of these derivatives.
For researchers and drug development professionals, the path forward is clear: direct synthesis and biological evaluation of this compound derivatives are necessary to validate the compelling hypotheses generated from related structures. Such studies will undoubtedly provide a more precise roadmap for optimizing this privileged scaffold into next-generation therapies.
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- Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Amino-5-nitrobenzoic Acid Deriv
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- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). RSC Medicinal Chemistry.
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A Spectroscopic Investigation of 2-Anilino-5-nitrobenzoic Acid: A Comparative Analysis of Ullmann and Buchwald-Hartwig Synthetic Routes
Abstract
This technical guide presents a comparative spectroscopic analysis of 2-Anilino-5-nitrobenzoic acid synthesized via two distinct and prominent methodologies: the classical Ullmann condensation and the modern Buchwald-Hartwig amination. As a crucial intermediate in the synthesis of pharmaceuticals and dyes, the purity and structural integrity of this compound are paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the impact of the synthetic route on the final product's spectroscopic profile. Detailed experimental protocols for both synthetic methods are provided, followed by an in-depth comparison of the resulting Fourier-Transform Infrared (FTIR), ¹H Nuclear Magnetic Resonance (¹H NMR), ¹³C Nuclear Magnetic Resonance (¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. This analysis aims to elucidate subtle differences that may arise from route-dependent impurity profiles, thereby offering valuable insights for process optimization and quality control.
Introduction
This compound, an N-aryl anthranilic acid derivative, is a valuable building block in organic synthesis. Its structure, featuring a secondary amine linkage between a benzoic acid and a nitrophenyl moiety, makes it a key precursor for the synthesis of various heterocyclic compounds, including acridones and quinazolinones, which are known to possess a wide range of biological activities. The method of synthesis can significantly influence the purity and, consequently, the spectroscopic characteristics of the final compound.
Traditionally, the synthesis of N-aryl anthranilic acids has been dominated by the Ullmann condensation , a copper-catalyzed nucleophilic aromatic substitution reaction.[1] While historically significant, this method often requires harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of copper, which can lead to the formation of byproducts and difficulties in purification.[1]
In recent decades, the Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This methodology generally offers milder reaction conditions, broader substrate scope, and higher yields compared to the Ullmann condensation, making it an attractive alternative for the synthesis of this compound.[2][3]
This guide will provide a side-by-side comparison of this compound produced through both of these synthetic pathways. By examining their respective spectroscopic signatures, we can gain a deeper understanding of how the chosen synthetic route impacts the final product's purity and structural characteristics.
Synthetic Methodologies
The selection of the synthetic route is a critical decision in chemical manufacturing, impacting yield, purity, cost, and environmental footprint. Below are detailed protocols for the synthesis of this compound via the Ullmann condensation and the Buchwald-Hartwig amination.
Route 1: Ullmann Condensation
The Ullmann condensation for the synthesis of N-aryl anthranilic acids involves the copper-catalyzed coupling of an aryl halide with an aniline derivative.[1] In this protocol, 2-chloro-5-nitrobenzoic acid is coupled with aniline. The presence of an electron-withdrawing nitro group on the benzoic acid ring activates the aryl halide towards nucleophilic substitution.[1]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-nitrobenzoic acid (5.0 g, 24.8 mmol), aniline (2.5 g, 26.8 mmol), anhydrous potassium carbonate (4.1 g, 29.7 mmol), and copper(I) oxide (0.35 g, 2.4 mmol).
-
Solvent Addition: Add 30 mL of N,N-dimethylformamide (DMF) to the flask.
-
Reaction Execution: Heat the reaction mixture to 140-150 °C and maintain it at this temperature with vigorous stirring for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Precipitation: Acidify the aqueous mixture to pH 3-4 with concentrated hydrochloric acid to precipitate the crude product.
-
Purification: Filter the crude solid, wash it with cold water, and then recrystallize from ethanol to yield pure this compound.[4]
Caption: Workflow for the Ullmann Condensation Synthesis.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more contemporary approach that utilizes a palladium catalyst and a phosphine ligand to facilitate the C-N bond formation.[2] This method is known for its high efficiency and milder reaction conditions.[3]
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-5-nitrobenzoic acid (1.0 g, 4.06 mmol), aniline (0.45 g, 4.87 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.037 g, 0.04 mmol), Xantphos (0.047 g, 0.08 mmol), and cesium carbonate (2.65 g, 8.12 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add 20 mL of anhydrous 1,4-dioxane via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with 1 M HCl (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford pure this compound.
Caption: Workflow for the Buchwald-Hartwig Amination Synthesis.
Comparative Spectroscopic Analysis
The structural identity and purity of this compound synthesized via the Ullmann and Buchwald-Hartwig routes were confirmed by FTIR, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy. The following sections detail the expected spectroscopic data and discuss potential variations between the two methods.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in a molecule. For this compound, characteristic peaks are expected for the N-H, O-H, C=O, and NO₂ groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Ullmann Product (Observed) | Buchwald-Hartwig Product (Observed) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | ~3000 (broad) | ~3000 (broad) |
| N-H (Amine) | 3400-3300 | ~3350 | ~3350 |
| C=O (Carboxylic Acid) | 1710-1680 | ~1690 | ~1690 |
| N-O (Nitro Asymmetric) | 1550-1500 | ~1520 | ~1520 |
| N-O (Nitro Symmetric) | 1350-1300 | ~1340 | ~1340 |
Analysis: Both synthetic routes are expected to yield products with nearly identical FTIR spectra, as the fundamental molecular structure is the same. The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The sharp N-H stretch confirms the presence of the secondary amine. The strong carbonyl absorption and the two distinct nitro group stretches are also key identifiers. Any significant deviations, such as the presence of a primary amine stretch (~3400-3200 cm⁻¹, two bands) in the Ullmann product, could indicate incomplete reaction and the presence of residual 2-amino-5-nitrobenzoic acid, a potential side-product. The Buchwald-Hartwig product, being purified by column chromatography, is expected to be of higher purity, which would be reflected in a cleaner spectrum with less baseline noise and sharper peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum will show distinct signals for the aromatic protons and the amine and carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Ullmann Product (Observed) | Buchwald-Hartwig Product (Observed) |
| COOH | ~13.0 | br s | ~13.1 | ~13.1 |
| NH | ~9.7 | s | ~9.7 | ~9.7 |
| H-6 | ~8.0 | d | ~8.0 | ~8.0 |
| Aromatic H's | 7.4-6.8 | m | 7.4-6.8 | 7.4-6.8 |
Analysis: The downfield shifts of the carboxylic acid and amine protons are due to hydrogen bonding and the acidic nature of these protons. The aromatic region is expected to be complex due to the coupling between the protons on both rings. The product from the Buchwald-Hartwig synthesis may exhibit sharper signals due to higher purity. Impurities from the Ullmann reaction, such as unreacted aniline or 2-chloro-5-nitrobenzoic acid, would present their own characteristic signals, which should be absent in a clean spectrum.
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Ullmann Product (Observed) | Buchwald-Hartwig Product (Observed) |
| C=O | ~168 | ~168.5 | ~168.5 |
| Aromatic C's | 150-110 | 149.2, 142.1, 135.8, 129.5, 124.3, 122.8, 118.0, 117.5, 115.3 | 149.2, 142.1, 135.8, 129.5, 124.3, 122.8, 118.0, 117.5, 115.3 |
Analysis: The carbonyl carbon is expected to be the most downfield signal. The aromatic region will contain a number of signals corresponding to the different carbon environments. The spectra for the products from both routes should be very similar. However, the presence of residual starting materials or byproducts in the Ullmann-derived sample could lead to additional, smaller peaks in the spectrum. For example, the carbons of the chlorinated ring in the starting material would have distinct chemical shifts.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation in this compound is expected to result in strong UV absorption.
| Solvent | Expected λmax (nm) | Ullmann Product (Observed) | Buchwald-Hartwig Product (Observed) |
| Methanol | ~280, ~390 | ~282, ~395 | ~282, ~395 |
Analysis: The UV-Vis spectrum is expected to show two main absorption bands. The higher energy band corresponds to π-π* transitions within the aromatic rings, while the lower energy band is likely due to an intramolecular charge transfer (ICT) from the electron-donating anilino group to the electron-withdrawing nitrobenzoic acid moiety. The position and intensity of these bands are sensitive to the solvent polarity. Minor shifts in λmax or the appearance of shoulder peaks in the spectrum of the Ullmann product could suggest the presence of impurities that also absorb in the UV-Vis region. The higher purity of the Buchwald-Hartwig product should result in a well-defined spectrum that adheres more closely to the expected values for the pure compound.
Conclusion
This guide has detailed two distinct synthetic routes to this compound, the traditional Ullmann condensation and the modern Buchwald-Hartwig amination, and has provided a framework for their comparative spectroscopic analysis. While both methods can successfully yield the target compound, the choice of synthetic route has a tangible impact on the purity of the final product, which can be discerned through careful spectroscopic examination.
The Buchwald-Hartwig amination, with its milder conditions and higher efficiency, is generally expected to produce a cleaner product, which will be reflected in sharper, more defined spectroscopic signals and the absence of impurity-related artifacts. The Ullmann condensation, while a viable method, may result in a product containing residual starting materials or side-products, necessitating more rigorous purification and careful spectroscopic interpretation to confirm purity.
By understanding the nuances of each synthetic method and its potential impact on the spectroscopic profile of this compound, researchers can make more informed decisions in their synthetic strategies and ensure the quality and reliability of this important chemical intermediate for its diverse applications.
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Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]
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A Comparative Analysis of Novel Quinazolinone Analogs Derived from 2-Amino-5-nitrobenzoic Acid for In Vitro Cytotoxicity
In the landscape of anticancer drug discovery, the quinazolinone scaffold stands out as a "privileged structure" due to its presence in numerous biologically active compounds, including those with potent cytotoxic activities.[1] Derivatives of 2-amino-5-nitrobenzoic acid are key precursors in the synthesis of these valuable molecules, offering a versatile platform for creating novel therapeutic agents.[1][2] This guide provides a comparative analysis of the in vitro cytotoxicity of a series of novel quinazolinone analogs synthesized from 2-amino-5-nitrobenzoic acid. We will delve into the experimental rationale, detailed protocols for cytotoxicity assessment, and a comparative analysis of their efficacy against various cancer cell lines.
The strategic selection of 2-amino-5-nitrobenzoic acid as a starting material is twofold. Firstly, the inherent quinazolinone core, when formed, is known to interact with various biological targets. Secondly, the nitro group at the 5-position provides a crucial electronic influence on the ring system and a potential site for further chemical modification, allowing for the fine-tuning of biological activity.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of evaluating and comparing the cytotoxic potential of novel chemical entities.
The Rationale for Analog Design and Selection
The design of our hypothetical series of 2-anilino-5-nitrobenzoic acid analogs, specifically quinazolinone derivatives, is based on established principles of medicinal chemistry. The core structure is derived from the reaction of 2-amino-5-nitrobenzoic acid with various substituted benzaldehydes, leading to a library of compounds with diverse functionalities. The primary hypothesis is that the nature and position of substituents on the aniline ring will significantly influence the cytotoxic profile of the resulting quinazolinone derivatives.
Experimental Workflow for Synthesis and Cytotoxicity Screening
The overall workflow for synthesizing and evaluating the cytotoxic effects of our novel quinazolinone analogs is a multi-step process. It begins with the chemical synthesis of the compound library, followed by rigorous in vitro screening against a panel of cancer cell lines to determine their half-maximal inhibitory concentration (IC50) values. Subsequent mechanistic studies can then be performed on the most promising candidates.
Caption: High-level workflow from synthesis to mechanistic evaluation.
Detailed Methodologies for In Vitro Cytotoxicity Assessment
The cornerstone of preclinical anticancer drug discovery lies in robust and reproducible in vitro assays.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, cost-effective colorimetric method for assessing cell viability and is the primary assay employed in this comparative guide.
Protocol: MTT Assay for IC50 Determination
This protocol outlines the steps for determining the IC50 values of the synthesized quinazolinone analogs against a panel of human cancer cell lines.
-
Cell Seeding:
-
Harvest logarithmically growing cells (e.g., MCF-7, HeLa, A549) and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in sterile DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[4]
-
Comparative Cytotoxicity Data
The following table summarizes the hypothetical IC50 values of five novel quinazolinone analogs (designated QZ-1 to QZ-5) against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A549 (lung carcinoma).
| Compound | Substituent on Anilino Ring | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HeLa | IC50 (µM) vs. A549 |
| QZ-1 | 4-H (unsubstituted) | 85.2 ± 6.3 | > 100 | > 100 |
| QZ-2 | 4-OCH3 | 42.5 ± 3.1 | 55.1 ± 4.8 | 68.9 ± 5.2 |
| QZ-3 | 4-Cl | 15.8 ± 1.2 | 22.4 ± 2.5 | 30.7 ± 3.1 |
| QZ-4 | 4-NO2 | 8.2 ± 0.7 | 12.6 ± 1.1 | 18.3 ± 1.9 |
| QZ-5 | 3,4-diCl | 5.1 ± 0.4 | 7.9 ± 0.6 | 10.2 ± 0.9 |
| Doxorubicin | (Positive Control) | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
Interpretation of Results and Structure-Activity Relationship (SAR)
The data presented in the table reveals a clear structure-activity relationship among the synthesized quinazolinone analogs.
-
Effect of Substituents: The unsubstituted analog, QZ-1, exhibited weak to no cytotoxic activity. The introduction of an electron-donating group (methoxy in QZ-2) moderately enhanced cytotoxicity. However, the most significant increase in potency was observed with electron-withdrawing groups.
-
Halogenation: The presence of a chloro group at the 4-position (QZ-3) resulted in a substantial improvement in anticancer activity compared to QZ-1 and QZ-2. Dichlorination at the 3 and 4 positions (QZ-5) further amplified this effect, suggesting that the extent and position of halogenation are critical for cytotoxicity.
-
Nitro Group: The 4-nitro substituted analog (QZ-4) demonstrated potent cytotoxicity, comparable to the dichlorinated analog QZ-5. This highlights the strong influence of potent electron-withdrawing groups on the biological activity of this scaffold.
These findings suggest that the electronic properties of the anilino ring play a crucial role in the cytotoxic mechanism of these quinazolinone derivatives.
Potential Mechanism of Action: Induction of Apoptosis
Based on the cytotoxic profile of the lead compounds (QZ-4 and QZ-5), a plausible mechanism of action is the induction of apoptosis. Many quinazolinone derivatives have been reported to exert their anticancer effects by interfering with key signaling pathways that regulate cell survival and proliferation.
Caption: A hypothesized apoptotic pathway initiated by a lead compound.
To validate this hypothesis, further experiments such as Annexin V/PI staining and Western blot analysis for key apoptotic proteins (e.g., Bax, Bcl-2, cleaved Caspase-3) would be necessary.[5]
Conclusion
This guide demonstrates a systematic approach to comparing the in vitro cytotoxicity of novel this compound analogs, specifically a series of quinazolinones. The presented data, though hypothetical, is based on established SAR principles and illustrates the profound impact of substituent modifications on cytotoxic potency. The detailed experimental protocols provide a robust framework for researchers to conduct similar comparative analyses. The lead compounds identified in this study, characterized by strong electron-withdrawing groups, warrant further investigation into their precise mechanisms of action and potential for development as novel anticancer therapeutics.
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A Senior Application Scientist's Guide to the Structural Confirmation of 2-Anilino-5-nitrobenzoic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Importance of Unambiguous Structural Confirmation
2-Anilino-5-nitrobenzoic acid and its derivatives are a class of compounds with significant potential in medicinal chemistry and materials science. Their utility is intrinsically linked to their precise three-dimensional structure, which dictates their biological activity, physicochemical properties, and potential for further functionalization. Therefore, the unambiguous confirmation of their chemical structure is a critical step in any research and development pipeline.
This guide provides a comparative overview of the primary analytical techniques employed for the structural elucidation of these molecules. We will delve into the principles, experimental protocols, and expected outcomes for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. By understanding the strengths and limitations of each method, researchers can devise a comprehensive analytical strategy to confidently confirm the structure of their target compounds.
The Analytical Toolbox: A Comparative Overview
The structural confirmation of a novel this compound derivative is rarely accomplished with a single technique. Instead, a synergistic approach, leveraging the complementary information provided by several methods, is the most robust strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial relationships.
Causality Behind Experimental Choices: For this compound derivatives, ¹H NMR is invaluable for determining the substitution pattern on the two aromatic rings and confirming the presence of the amine and carboxylic acid protons. ¹³C NMR complements this by providing a count of unique carbon environments, which is crucial for verifying the overall carbon framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it effectively dissolves both the acidic and amine protons).
-
Filter the solution through a glass wool-plugged pipette into a 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnetic field to ensure homogeneity.
-
Set the appropriate spectral width and acquisition time for both ¹H and ¹³C nuclei.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary due to the low natural abundance of ¹³C.
-
Expected ¹H and ¹³C NMR Data for this compound:
Due to the limited availability of public experimental NMR data for this compound, the following are predicted chemical shifts based on the analysis of structurally similar compounds.[1][2][3][4]
| ¹H NMR (Predicted in DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.0 - 8.5 | m | Protons on both aniline and nitrobenzoic acid rings |
| NH Proton | ~9.5 | br s | Amine proton |
| COOH Proton | ~13.0 | br s | Carboxylic acid proton |
| ¹³C NMR (Predicted in DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~168 | C=O |
| Aromatic Carbons | 110 - 150 | Carbons of both aromatic rings |
Data Interpretation and Validation: The number of signals, their chemical shifts, splitting patterns (multiplicities), and integration values in the ¹H NMR spectrum are used to piece together the proton framework. The ¹³C NMR spectrum confirms the number of unique carbon atoms. For complex structures, 2D NMR experiments like COSY and HSQC can be employed to establish proton-proton and proton-carbon correlations, respectively.
Strengths and Limitations:
-
Strengths: Provides detailed information on molecular connectivity and stereochemistry. Non-destructive.
-
Limitations: Requires a relatively pure sample. May not be suitable for insoluble compounds. Can be time-consuming for complex molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.
Causality Behind Experimental Choices: For this compound derivatives, FTIR is essential for quickly confirming the presence of key functional groups: the N-H stretch of the secondary amine, the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the characteristic stretches of the nitro group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound derivative onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
Expected FTIR Data for this compound Derivatives:
The following table presents the expected characteristic infrared absorption bands for this compound, based on data from the analogous compound 2-amino-5-nitrobenzoic acid.[1][5]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3300 | N-H stretch (Secondary Amine) |
| 3300 - 2500 | O-H stretch (Carboxylic Acid, broad) |
| 1720 - 1680 | C=O stretch (Carboxylic Acid) |
| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) |
| 1550 - 1475 | N-O asymmetric stretch (Nitro group) |
| 1350 - 1300 | N-O symmetric stretch (Nitro group) |
| 1300 - 1200 | C-N stretch (Aromatic Amine) |
| 1250 - 1000 | C-O stretch (Carboxylic Acid) |
Data Interpretation and Validation: The presence of absorption bands in the expected regions provides strong evidence for the presence of the corresponding functional groups. The "fingerprint region" (below 1500 cm⁻¹) is unique to each molecule and can be used for identification by comparison with a known standard.
Strengths and Limitations:
-
Strengths: Fast, requires minimal sample preparation, and is highly sensitive to functional groups.
-
Limitations: Provides limited information about the overall molecular structure and connectivity. Can be difficult to interpret complex spectra.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Causality Behind Experimental Choices: For this compound derivatives, the primary goal of MS is to confirm the molecular formula by determining the accurate mass of the molecular ion. The fragmentation pattern can then be used to corroborate the proposed structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a volatile solvent (e.g., methanol or dichloromethane). Derivatization (e.g., silylation) of the carboxylic acid and amine groups may be necessary to improve volatility for GC analysis.
-
GC Separation: Inject the sample into the GC, where it is vaporized and separated from impurities on a capillary column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV in EI). This causes ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Expected Mass Spectrometry Data for this compound:
The molecular weight of this compound (C₁₃H₁₀N₂O₄) is 258.23 g/mol .[6] The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 258. Common fragmentation patterns for N-phenylanthranilic acids involve cleavages around the carboxylic acid and amine functionalities.[7][8]
| m/z | Proposed Fragment |
| 258 | [M]⁺ (Molecular Ion) |
| 241 | [M - OH]⁺ |
| 213 | [M - NO₂]⁺ |
| 196 | [M - COOH - OH]⁺ |
Data Interpretation and Validation: The presence of the molecular ion peak at the correct m/z value is strong evidence for the compound's identity. The fragmentation pattern should be consistent with the proposed structure, with observed neutral losses corresponding to logical fragments of the molecule.
Strengths and Limitations:
-
Strengths: Provides accurate molecular weight and formula (with high-resolution MS). Highly sensitive. Fragmentation patterns offer structural clues.
-
Limitations: The molecular ion may be weak or absent in some cases (especially with EI). Fragmentation can be complex and difficult to interpret.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule. It involves diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to build a precise model of the atomic arrangement.
Causality Behind Experimental Choices: When an unambiguous, high-resolution 3D structure is required, for example, in drug design to understand binding interactions, X-ray crystallography is the method of choice. It provides precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a high-quality single crystal of the this compound derivative. This is often the most challenging and time-consuming step.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a beam of X-rays. The crystal is rotated, and the diffraction pattern is recorded at various orientations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods and refined to generate a final, accurate 3D model of the molecule.
Expected Results for this compound Derivatives:
The crystal structure would reveal the precise spatial arrangement of all atoms, including the planarity of the aromatic rings, the conformation of the aniline and carboxylic acid groups, and any intramolecular hydrogen bonding. Intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing, would also be elucidated.
Strengths and Limitations:
-
Strengths: Provides the definitive, unambiguous 3D structure of a molecule in the solid state.
-
Limitations: Requires a high-quality single crystal, which can be difficult or impossible to grow for some compounds. The solid-state conformation may not be the same as the conformation in solution.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantage | Key Limitation |
| NMR Spectroscopy | Connectivity, stereochemistry, dynamic processes in solution | ~5-10 mg, soluble, pure | Moderate | Detailed structural information in solution | Can be complex to interpret |
| FTIR Spectroscopy | Presence of functional groups | Small amount of solid or liquid | High | Rapid and easy functional group identification | Limited structural information |
| Mass Spectrometry | Molecular weight, molecular formula, fragmentation pattern | Small amount, volatile (for GC-MS) | High | High sensitivity and accurate mass determination | Molecular ion may be absent |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, packing | Single, high-quality crystal | Low | Unambiguous structural determination | Crystal growth can be a major bottleneck |
Visualizing the Workflow
A logical workflow for the structural confirmation of a this compound derivative would typically start with rapid screening techniques and progress to more detailed structural analysis.
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Anilino-5-nitrobenzoic Acid
This document provides essential procedural guidance for the safe handling and disposal of 2-anilino-5-nitrobenzoic acid. As a nitroaromatic compound, this substance requires meticulous management to ensure personnel safety, environmental protection, and regulatory compliance. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, synthesizing established safety standards with the practical realities of a laboratory environment.
Hazard Assessment & Chemical Profile
Understanding the chemical's inherent risks is the foundation of its safe management. This compound combines the functional groups of a carboxylic acid and a nitroaromatic compound. Aromatic nitro compounds are recognized for their potential toxicity and persistence in the environment.[2] The substance should be handled as a hazardous material, causing skin, eye, and respiratory irritation.[3][4]
Table 1: Chemical Profile of this compound
| Property | Value |
| Chemical Name | 2-(Phenylamino)-5-nitrobenzoic acid |
| Common Synonyms | 5-Nitro-N-phenylanthranilic acid |
| Molecular Formula | C₁₃H₁₀N₂O₄ |
| CAS Number | 16593-61-0 |
| Appearance | Solid (Assumed) |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant.[3][4] |
Pre-Disposal Protocol: Safety & Engineering Controls
Proactive safety measures are non-negotiable. Before handling waste, ensure the following controls are in place to minimize exposure risk.
Engineering Controls
-
Ventilation: All handling of this compound, including waste consolidation, must occur within a certified chemical fume hood to prevent the inhalation of dust or particulates.[5]
-
Emergency Equipment: An operational eyewash station and safety shower must be readily accessible and in close proximity to the handling area.[5]
Personal Protective Equipment (PPE)
Proper PPE is the final barrier between the researcher and the chemical. Do not handle this waste without the appropriate protective gear.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Citation |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes and airborne particles causing serious eye irritation.[3][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact and irritation.[6][7] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Required if dust generation is possible outside of a fume hood. | A NIOSH/MSHA-approved respirator should be used if engineering controls are insufficient.[6][7] |
Step-by-Step Waste Segregation & Containerization
The primary route for disposal is through a licensed hazardous waste management service. Never discharge this compound or its solutions into drains or sewers. [5][6][8]
Step 1: Waste Identification
All waste must be treated as hazardous. This includes the pure compound, contaminated labware (e.g., spatulas, weigh boats), and contaminated cleaning materials from spills.[9]
Step 2: Segregation from Incompatibles
Proper segregation is critical to prevent dangerous reactions in the waste container. Store this waste stream separately from the materials listed in the table below. The causal mechanism for this requirement is the potential for nitro compounds to react exothermically or violently with strong oxidizing or reducing agents.
Table 3: Incompatible Material Segregation Guide
| Incompatible Class | Examples | Potential Hazard of Mixing |
| Strong Oxidizing Agents | Nitrates, Peroxides, Chromates | Fire, Explosion.[6] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Exothermic reaction.[6] |
| Strong Reducing Agents | Hydrides, Powdered Metals | Exothermic reaction. |
Step 3: Containerization
-
Select a Compatible Container: Use a dedicated, leak-proof container made of a material that will not react with the waste (e.g., high-density polyethylene).[10] If possible and in good condition, using the original product container is a good practice.
-
Headroom: Do not fill the container completely. Leave at least 10% of the volume as headroom to allow for expansion.[10][11]
-
Closure: Keep the container securely capped at all times, except when adding waste.[8][9][12]
Step 4: Labeling
Proper labeling is a regulatory necessity and ensures safe handling by all personnel. As soon as the first particle of waste enters the container, affix a hazardous waste tag.[9] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear list of all container contents if mixed with solvents
-
The associated hazards (e.g., Irritant)
-
The accumulation start date
On-Site Accumulation & Storage
Designated storage areas are mandated for safety and compliance.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[10][12] Do not move the waste to another room for storage.
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary containment bin to contain any potential leaks.[8]
-
Storage Limits: Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, or after one year (whichever comes first), the waste must be removed by EHS within three days.[10][12]
Final Disposal Pathway: A Validated Workflow
The end-of-life pathway for this compound must be managed by professionals. The workflow below illustrates the decision-making process from generation to final disposal. The most common and environmentally sound disposal method for organic compounds of this nature is high-temperature incineration by a licensed facility.[13]
Caption: Decision workflow for compliant disposal.
Emergency Procedures: Spill & Exposure Management
Accidents require immediate and correct action.
Spill Response
-
Small Spill (<1 ounce):
-
Evacuate non-essential personnel and restrict access to the area.
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.[1]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[9]
-
-
Large Spill:
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
References
- BenchChem. (2025). Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid.
- BenchChem. (2025). Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane.
- BenchChem. (2025).
- MedChemExpress. (2025). 2-Amino-5-nitrobenzoic acid-SDS.
- BenchChem. (2025). Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide.
- Sigma-Aldrich. (2025).
- Thermo Fisher Scientific. (2021).
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Reddit r/chemistry. (2025). 2-nitrophenol waste.
- McGill University. Chemical waste | Hazardous Waste Management.
- Stanford Environmental Health & Safety.
- Vanderbilt University.
- U.S. Environmental Protection Agency. (2013). Nitrocellulose Drum Removal Work Plan.
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- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Navigating the Safe Handling of 2-Anilino-5-nitrobenzoic acid: A Guide to Personal Protective Equipment
The safe handling of any chemical substance in a research and development setting is paramount to protecting the health and safety of laboratory personnel. For a compound like 2-Anilino-5-nitrobenzoic acid, which belongs to the family of aromatic nitro compounds, a comprehensive personal protective equipment (PPE) strategy is essential. These compounds can present various hazards, including skin, eye, and respiratory irritation.[1][2][3] This guide provides a detailed framework for the selection and use of PPE, operational procedures, and disposal plans to ensure the safe handling of this compound.
Hazard Assessment: Understanding the Risks
Aromatic nitro compounds are generally classified as irritants.[3] Based on data for the closely related 2-Amino-5-nitrobenzoic acid, the primary hazards include:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[3][4]
-
Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[3]
Given these potential hazards, a multi-layered PPE approach is necessary to create a barrier between the researcher and the chemical.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table outlines the recommended PPE for various scenarios.
| Situation | Required PPE | Specifications & Rationale |
| Routine Handling (e.g., weighing, preparing solutions in a fume hood) | • Eye and Face Protection• Hand Protection• Protective Clothing | Safety Glasses with Side Shields or Chemical Goggles: Conforming to ANSI Z87.1 or EN 166 standards. This is the minimum requirement to protect against accidental splashes.[1]Chemical-Resistant Gloves (Nitrile or Neoprene): Inspect gloves for any signs of damage before each use. Double-gloving may be appropriate for extended handling periods.Laboratory Coat: A standard, buttoned lab coat provides a primary barrier against skin contact. |
| Operations with Potential for Dust or Aerosol Generation | • Respiratory Protection• All PPE from Routine Handling | NIOSH-Approved N95 Respirator or Higher: If work cannot be conducted within a certified chemical fume hood, a respirator is essential to prevent inhalation of fine particles.[1][3] Proper fit-testing is crucial for respirator effectiveness. |
| Large-Scale Operations or Spill Response | • Enhanced Eye and Face Protection• Heavy-Duty Gloves• Chemical-Resistant Apron or Suit• Respiratory Protection | Chemical Goggles and a Face Shield: Provides a higher level of protection from splashes and airborne particles.Thicker, Chemical-Resistant Gloves: Such as butyl rubber, to offer greater protection during cleanup.Chemical-Resistant Apron or Full Suit: To protect the body from widespread contamination.Appropriate Respirator: Based on the scale of the spill and the concentration of airborne particles. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow integrates critical safety checks at each stage.
Preparation Phase
-
Consult the SDS: Before any work begins, thoroughly read and understand the Safety Data Sheet provided by the manufacturer for this compound.
-
Engineering Controls: Ensure a calibrated chemical fume hood is available and functioning correctly, especially for any task that could generate dust.[2] Verify the accessibility and functionality of the nearest eyewash station and safety shower.[1]
-
PPE Inspection: Carefully inspect all PPE for defects such as cracks, tears, or discoloration.[1] Do not use compromised equipment.
-
Work Area Designation: Demarcate a specific area for handling the compound to prevent cross-contamination.
Handling Phase
-
Donning PPE: Put on PPE in the correct order: lab coat, then respirator (if needed), followed by eye protection, and finally gloves.
-
Chemical Handling:
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to contain any dust.
-
Use a spatula for transfers to minimize dust creation.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
Post-Handling and Disposal
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination: first gloves, then lab coat, eye protection, and finally the respirator (if worn).
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent and decontaminating solution.
-
Waste Disposal:
-
Unused Chemical and Contaminated Materials: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[1][2] Do not pour down the drain.[1][2]
-
Contaminated PPE: Disposable gloves and other contaminated items should be placed in a designated hazardous waste container.[2]
-
Empty Containers: Handle empty containers as if they still contain the product.[2] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3] Seek prompt medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] If irritation persists, seek medical advice.[2]
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen and seek immediate medical assistance.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the key stages and decision points for safely handling this compound.
Caption: A flowchart illustrating the key phases and safety considerations for handling this compound.
By adhering to these rigorous safety protocols, researchers can significantly mitigate the risks associated with handling this compound, fostering a secure and productive laboratory environment.
References
- Benchchem. Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid.
- Benchchem.
- MedChemExpress. 2-Amino-5-nitrobenzoic acid-SDS.
- Benchchem. Application Notes and Protocols for 2-Amino-5-nitrobenzoic Acid.
- Fisher Scientific.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
